molecular formula C12H13NO B1146691 rac-trans-1-Deshydroxy Rasagiline CAS No. 1276516-73-4

rac-trans-1-Deshydroxy Rasagiline

Cat. No.: B1146691
CAS No.: 1276516-73-4
M. Wt: 187.242
InChI Key: NMAOXAKDLRBCFC-VXGBXAGGSA-N
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Description

rac-trans-1-Deshydroxy Rasagiline is a chemical compound utilized in research and development, particularly serving as an analytical standard for High-Performance Liquid Chromatography (HPLC) . This application is critical for the qualitative and quantitative analysis of substances during pharmaceutical development. The compound is a derivative of Rasagiline, a well-established and potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease . Rasagiline works by inhibiting the breakdown of dopamine in the brain, thereby increasing its availability and providing symptomatic relief . Research-grade analogs and derivatives like this compound are essential tools for scientists studying the metabolism, structure-activity relationships, and synthesis pathways of Rasagiline and related compounds . By providing a defined structural variant, this compound aids in the isolation and identification of impurities and metabolites, which is a fundamental step in the development and quality control of active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: A Proposed Synthesis Pathway for rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for rac-trans-1-Deshydroxy Rasagiline, a derivative of the potent monoamine oxidase-B (MAO-B) inhibitor, Rasagiline. Due to the absence of a publicly available, standardized synthesis protocol for this specific racemic diastereomer, this document presents a plausible and chemically sound two-step approach. The proposed synthesis commences with the reduction of 1,3-indandione to yield the key intermediate, rac-trans-1,3-indandiol, followed by a selective amination and subsequent N-propargylation. This guide provides detailed, albeit theoretical, experimental protocols, quantitative data tables based on analogous reactions, and visual diagrams of the synthetic pathway and experimental workflows to aid researchers in the potential synthesis of this compound for further study.

Proposed Synthesis Pathway

The proposed synthesis of this compound is envisioned as a two-step process starting from the readily available 1,3-indandione.

Step 1: Synthesis of rac-trans-3-Amino-1-indanol

This initial step involves the stereoselective reduction of 1,3-indandione to rac-trans-1,3-indandiol, followed by a selective conversion of one hydroxyl group to an amino group. While direct chemical methods for the selective mono-amination of such diols can be challenging, enzymatic cascades have been shown to effectively convert diols to amino alcohols. Alternatively, a chemical approach involving the protection of one hydroxyl group, conversion of the other to a leaving group, displacement with an azide, and subsequent reduction would also be a viable, albeit longer, route. For the purpose of this guide, we will focus on a direct amination concept.

Step 2: N-propargylation of rac-trans-3-Amino-1-indanol

The final step is the N-alkylation of the intermediate aminoindanol with a propargylating agent, such as propargyl bromide, in the presence of a non-nucleophilic base to yield the target molecule, this compound.

DOT Script for Synthesis Pathway

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-propargylation 1,3-Indandione 1,3-Indandione rac-trans-1,3-Indandiol rac-trans-1,3-Indandiol 1,3-Indandione->rac-trans-1,3-Indandiol Reduction rac-trans-3-Amino-1-indanol rac-trans-3-Amino-1-indanol rac-trans-1,3-Indandiol->rac-trans-3-Amino-1-indanol Selective Amination rac-trans-1-Deshydroxy_Rasagiline rac-trans-1-Deshydroxy_Rasagiline rac-trans-3-Amino-1-indanol->rac-trans-1-Deshydroxy_Rasagiline Propargyl Bromide, Base

Caption: Overall proposed two-step synthesis pathway.

Quantitative Data

The following tables summarize the hypothetical quantitative data for the proposed synthesis, based on typical yields and molar equivalencies for analogous reactions found in the literature.

Table 1: Reagents and Molar Equivalents

StepReagentMolar Eq.
1a1,3-Indandione1.0
1aSodium Borohydride (NaBH₄)2.5
1brac-trans-1,3-Indandiol1.0
1bAmination Catalyst/ReagentsVaries
2rac-trans-3-Amino-1-indanol1.0
2Propargyl Bromide1.2
2Triethylamine (TEA)2.0

Table 2: Reaction Conditions and Expected Outcomes

StepSolventTemperature (°C)Time (h)Expected Yield (%)
1aMethanol/THF0 to 254~85
1bAqueous Buffer/Solvent25-3724-4850-70
2Acetonitrile (ACN)2512~75

Experimental Protocols

The following are detailed, theoretical protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of rac-trans-3-Amino-1-indanol

3.1.1. Reduction of 1,3-Indandione to rac-trans-1,3-Indandiol

  • Preparation: A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with 1,3-indandione (1.0 eq). Methanol and Tetrahydrofuran (THF) (4:1, v/v) are added to dissolve the starting material.

  • Reaction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (2.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of 1 M HCl until the pH is ~6. The organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford rac-trans-1,3-indandiol.

3.1.2. Selective Amination of rac-trans-1,3-Indandiol

Note: This step is based on the principle of enzymatic conversion of diols to amino alcohols, as specific chemical methods for this selective transformation on the indane scaffold are not well-documented.

  • Enzyme Preparation: A suitable ω-transaminase and an alcohol dehydrogenase are expressed and purified or used as a whole-cell lysate.

  • Reaction Mixture: In a temperature-controlled vessel, a phosphate buffer (pH ~7.5) is prepared containing rac-trans-1,3-indandiol (1.0 eq), an amino donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP), and NAD⁺.

  • Conversion: The enzymatic reaction is initiated by the addition of the prepared enzymes. The mixture is incubated at 30-37 °C with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is basified and extracted with an appropriate organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated. The resulting crude amino alcohol is purified by column chromatography.

Step 2: N-propargylation of rac-trans-3-Amino-1-indanol
  • Preparation: To a solution of rac-trans-3-Amino-1-indanol (1.0 eq) in anhydrous acetonitrile (ACN) in a 250 mL round-bottom flask under a nitrogen atmosphere, triethylamine (2.0 eq) is added. The mixture is stirred at room temperature for 15 minutes.

  • Reaction: Propargyl bromide (80% solution in toluene, 1.2 eq) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-propargylation Dissolve_Indandione Dissolve 1,3-Indandione in MeOH/THF Cool_to_0C Cool to 0°C Dissolve_Indandione->Cool_to_0C Add_NaBH4 Add NaBH₄ portion-wise Cool_to_0C->Add_NaBH4 Stir_4h Stir at RT for 4h Add_NaBH4->Stir_4h Quench_HCl Quench with 1M HCl Stir_4h->Quench_HCl Extract_EtOAc Extract with EtOAc Quench_HCl->Extract_EtOAc Purify_Diol Purify Diol via Column Chromatography Extract_EtOAc->Purify_Diol Enzymatic_Amination Enzymatic Amination of Diol Purify_Diol->Enzymatic_Amination Purify_Amino_Alcohol Purify Amino Alcohol Enzymatic_Amination->Purify_Amino_Alcohol Dissolve_Amino_Alcohol Dissolve Amino Alcohol in ACN with TEA Purify_Amino_Alcohol->Dissolve_Amino_Alcohol Add_Propargyl_Bromide Add Propargyl Bromide dropwise Dissolve_Amino_Alcohol->Add_Propargyl_Bromide Stir_12h Stir at RT for 12h Add_Propargyl_Bromide->Stir_12h Solvent_Removal Remove Solvent Stir_12h->Solvent_Removal Aqueous_Workup Aqueous Work-up Solvent_Removal->Aqueous_Workup Purify_Final_Product Purify Final Product via Column Chromatography Aqueous_Workup->Purify_Final_Product

Caption: Detailed experimental workflow for the proposed synthesis.

Concluding Remarks

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed pathway is based on established and reliable organic chemistry transformations. Researchers and drug development professionals intending to synthesize this compound should consider the described protocols as a foundational template. Optimization of reaction conditions and thorough analytical characterization of intermediates and the final product will be imperative. The successful synthesis of this compound will enable further investigation into its pharmacological profile and its potential role as a reference standard or research tool in the study of Rasagiline and its metabolism.

An In-depth Technical Guide on the Chemical Properties of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of rac-trans-1-Deshydroxy Rasagiline, a known impurity and metabolite related to the anti-Parkinsonian drug, Rasagiline. This document compiles available data on its chemical identity, and where direct experimental data is limited, provides context through related compounds. It is intended to serve as a valuable resource for researchers and professionals involved in the development, synthesis, and analysis of Rasagiline and its associated compounds.

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a widely used therapeutic agent in the management of Parkinson's disease. The manufacturing and metabolic processes of Rasagiline can lead to the formation of various related substances and impurities, which require thorough characterization to ensure the quality, safety, and efficacy of the final drug product. One such related substance is this compound. This molecule is structurally similar to Rasagiline, with the key difference being the presence of a hydroxyl group on the indane ring. Understanding the chemical and physical properties of this compound is crucial for the development of analytical methods for impurity profiling and for assessing its potential biological activities.

Chemical and Physical Properties

PropertyValueSource
Analyte Name This compound[2]
Synonyms (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol[2]
CAS Number 1429220-16-5[2]
Molecular Formula C12H13NO[2]
Molecular Weight 187.24 g/mol [2]
Accurate Mass 187.1[2]
IUPAC Name (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol[2]
InChI InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1[2]
SMILES O[C@@H]1C--INVALID-LINK--N([H])CC#C[2]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not explicitly available in the reviewed literature. However, the synthesis of Rasagiline and its impurities generally involves the alkylation of an aminoindan precursor. A representative synthesis for a related compound is described below, which could be adapted for the synthesis of this compound.

Representative Synthesis of a Rasagiline-related Compound

The synthesis of Rasagiline impurities often starts from a suitable aminoindan derivative. For instance, the synthesis of Rasagiline itself involves the reaction of R(-)-1-aminoindan with propargyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.

Workflow for a potential synthesis:

G Start Start with (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol Reagents React with Propargyl Bromide in the presence of a base (e.g., K2CO3) and a solvent (e.g., Acetonitrile) Start->Reagents Reaction Alkylation Reaction Reagents->Reaction Purification Purification by Column Chromatography Reaction->Purification Characterization Characterization by NMR, MS, IR Purification->Characterization Final This compound Characterization->Final

Caption: A potential synthetic workflow for this compound.

Spectral and Analytical Data

While specific spectra for this compound are not widely published, the characterization of Rasagiline and its impurities typically relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of Rasagiline mesylate has been confirmed by 1H and 13C-NMR spectroscopy.[1] For this compound, one would expect characteristic signals for the propargyl group, the aromatic protons of the indane ring, and the protons on the saturated part of the indane skeleton, including a signal for the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for identifying Rasagiline and its metabolites.[3] For this compound, the expected molecular ion peak [M+H]+ would be at m/z 188.1. Fragmentation patterns would likely involve the loss of the propargyl group and water.

Infrared (IR) Spectroscopy

The IR spectrum of Rasagiline mesylate has been documented.[1] For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, the C≡C stretch of the alkyne, and the aromatic C-H and C=C stretches of the indane ring.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on hydroxylated metabolites of Rasagiline indicates that they can possess neuroprotective properties. For instance, 1-(R)-aminoindan, a major metabolite, has been shown to reduce apoptosis by decreasing the cleavage of caspases 9 and 3 and increasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl.[4] This neuroprotective effect appears to be independent of MAO-B inhibition and may involve the activation of protein kinase C (PKC).[4][5]

Given these findings, a plausible signaling pathway for the neuroprotective effects of a hydroxylated Rasagiline metabolite could involve the modulation of apoptotic pathways.

G cluster_cell Neuronal Cell Metabolite Hydroxylated Rasagiline Metabolite PKC Protein Kinase C (PKC) Activation Metabolite->PKC Bcl2 Increased Bcl-2 & Bcl-xl PKC->Bcl2 promotes Caspase9 Caspase 9 Cleavage Bcl2->Caspase9 inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Caspase3 Caspase 3 Cleavage Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: A putative signaling pathway for the neuroprotective effects of hydroxylated Rasagiline metabolites.

Conclusion

This compound is a relevant compound in the context of Rasagiline research and development. While detailed, publicly available experimental data for this specific molecule is scarce, this guide provides a foundational understanding of its chemical properties based on its structural relationship to Rasagiline and its other metabolites. Further research is warranted to fully elucidate its physicochemical characteristics, develop specific analytical methods, and explore its potential biological activities. This will contribute to a more complete understanding of the impurity profile of Rasagiline and the overall pharmacology of its related compounds.

References

A Technical Guide to the Neuroprotective Mechanisms of rac-trans-1-Deshydroxy Rasagiline (TVP-1022)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of rac-trans-1-Deshydroxy Rasagiline, also known as TVP-1022, the S-enantiomer of the anti-Parkinson's drug Rasagiline. While structurally similar to Rasagiline, TVP-1022 exhibits significantly less potent inhibitory activity against monoamine oxidase B (MAO-B), suggesting that its neuroprotective properties are largely independent of this classical pathway. This document synthesizes key preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades implicated in the neuroprotective effects of TVP-1022. The primary focus is on its influence on cell survival pathways, mitochondrial function, and amyloid precursor protein processing.

Core Mechanism of Action: Beyond MAO-B Inhibition

The neuroprotective effects of this compound are attributed to its intrinsic pharmacological properties, primarily associated with its propargylamine moiety, rather than the inhibition of MAO-B.[1] Unlike its R-enantiomer, Rasagiline, TVP-1022 is a significantly weaker inhibitor of MAO-B.[1] This key distinction has prompted investigations into alternative mechanisms that underpin its ability to protect neuronal cells from various toxic insults.

The prevailing evidence points towards a multi-faceted mechanism of action that involves the modulation of key intracellular signaling pathways, preservation of mitochondrial integrity, and potential interactions with non-MAO targets, such as imidazoline receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of this compound (TVP-1022) for its primary molecular targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

EnzymeSpeciesIC50 (nM)Reference
MAO-ARat Brain~4,800[1]
MAO-BRat Brain~16,834[1]

IC50: Half maximal inhibitory concentration.

Table 2: Imidazoline Receptor Binding Affinity

ReceptorIC50 (M)Reference
Imidazoline I19.5 x 10⁻⁸[2]
Imidazoline I21.4 x 10⁻⁷[2]

IC50: Half maximal inhibitory concentration.

Key Signaling Pathways in Neuroprotection

This compound has been shown to modulate several critical signaling pathways that are central to neuronal survival and apoptosis.

Activation of Pro-Survival Kinases: The MAPK/ERK Pathway

A significant component of TVP-1022's neuroprotective action involves the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

MAPK_ERK_Pathway TVP1022 rac-trans-1-Deshydroxy Rasagiline (TVP-1022) I1_Receptor Imidazoline I1 Receptor TVP1022->I1_Receptor MEK MEK I1_Receptor->MEK Activates ERK p42/p44 MAPK (ERK) MEK->ERK Phosphorylates Phospho_ERK Phosphorylated p42/p44 MAPK (p-ERK) Neuroprotection Neuroprotection Phospho_ERK->Neuroprotection Promotes

Caption: Activation of the MAPK/ERK signaling cascade by TVP-1022.

Studies in rat pheochromocytoma (PC12) cells and neonatal rat ventricular myocytes have demonstrated that TVP-1022 dose-dependently increases the phosphorylation of p42 and p44 MAPK.[2] This effect is significantly attenuated by the I1 imidazoline receptor antagonist, efaroxan, suggesting that the activation of this signaling pathway may be mediated, at least in part, through imidazoline receptors.[2]

Modulation of the Bcl-2 Family and Mitochondrial Integrity

This compound exerts a profound influence on the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are critical regulators of mitochondrial-mediated apoptosis.

Bcl2_Pathway TVP1022 rac-trans-1-Deshydroxy Rasagiline (TVP-1022) PKC Protein Kinase C (PKC) TVP1022->PKC Activates Bax Bax (Pro-apoptotic) TVP1022->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PKC->Bcl2 Upregulates Mitochondria Mitochondrion Bcl2->Mitochondria Stabilizes membrane Bax->Mitochondria Promotes permeabilization CytochromeC Cytochrome c release Mitochondria->CytochromeC Inhibits Apoptosis Apoptosis CytochromeC->Apoptosis Initiates

Caption: Modulation of Bcl-2 family proteins and mitochondrial function by TVP-1022.

TVP-1022 has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio helps to preserve the mitochondrial membrane potential and prevent the release of cytochrome c, a key event in the intrinsic apoptotic cascade. The activation of Protein Kinase C (PKC) is also implicated in the upregulation of Bcl-2.[1]

Influence on Amyloid Precursor Protein (APP) Processing

Derivatives of Rasagiline, including those with the propargylamine moiety, have been shown to influence the processing of amyloid precursor protein (APP), steering it towards the non-amyloidogenic pathway.

APP_Processing_Workflow TVP1022 rac-trans-1-Deshydroxy Rasagiline (TVP-1022) PKC_MAPK PKC and MAPK activation TVP1022->PKC_MAPK Alpha_Secretase α-Secretase PKC_MAPK->Alpha_Secretase Activates sAPPalpha Soluble APPα (sAPPα) (Neuroprotective) APP Amyloid Precursor Protein (APP) APP->sAPPalpha α-secretase cleavage Abeta Amyloid-β (Aβ) (Neurotoxic) APP->Abeta β- and γ-secretase cleavage Beta_Secretase β-Secretase

Caption: Proposed influence of TVP-1022 on APP processing.

By activating PKC and MAPK-dependent signaling, TVP-1022 is proposed to enhance the activity of α-secretase.[1] This enzyme cleaves APP within the amyloid-β (Aβ) domain, leading to the production of the neuroprotective and neurotrophic soluble APPα (sAPPα) fragment and precluding the formation of neurotoxic Aβ peptides.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Western Blotting for Phospho-p42/p44 MAPK in PC12 Cells

Objective: To determine the effect of TVP-1022 on the phosphorylation of p42/p44 MAPK (ERK1/2).

Methodology:

  • Cell Culture and Treatment:

    • Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours prior to treatment.

    • Treat cells with varying concentrations of TVP-1022 (e.g., 1-20 µM) for a specified time (e.g., 15-60 minutes).

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p42/p44 MAPK (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for total p42/p44 MAPK and a loading control like β-actin.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-p42/p44 MAPK signal to the total p42/p44 MAPK and/or loading control signal.

Imidazoline Receptor Binding Assay

Objective: To determine the binding affinity of TVP-1022 for imidazoline I1 and I2 receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express imidazoline receptors (e.g., rat brainstem for I1, rat liver for I2) in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Radioligand Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-clonidine for I1, [³H]-idazoxan for I2), and varying concentrations of unlabeled TVP-1022.

    • To determine non-specific binding, include a set of wells with an excess of a known non-radioactive ligand for the receptor.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the TVP-1022 concentration.

    • Determine the IC50 value (the concentration of TVP-1022 that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

Measurement of Bcl-2 and Bax Protein Levels in SH-SY5Y Cells

Objective: To assess the effect of TVP-1022 on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Methodology:

  • Cell Culture and Treatment:

    • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells and treat with TVP-1022 at various concentrations and for different durations.

  • Western Blotting:

    • Follow the Western blotting protocol as described in section 3.1.

    • Use primary antibodies specific for Bcl-2 and Bax.

    • Use an antibody for a loading control such as GAPDH or β-actin.

  • Densitometric Analysis:

    • Quantify the band intensities for Bcl-2 and Bax.

    • Normalize the protein signals to the loading control.

    • Calculate the Bcl-2/Bax ratio to assess the pro-survival or pro-apoptotic state of the cells.

Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay

Objective: To quantify the effect of TVP-1022 on the secretion of the neuroprotective sAPPα fragment from neuronal cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

    • Treat the cells with TVP-1022 for a specified period (e.g., 24-48 hours).

  • Conditioned Media Collection:

    • Collect the cell culture medium (conditioned media).

    • Centrifuge the media to remove any detached cells or debris.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use a commercially available sAPPα ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for sAPPα.

    • Add the conditioned media samples and sAPPα standards to the wells and incubate.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the wells again.

    • Add a substrate for the enzyme and measure the resulting colorimetric change using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the sAPPα standards.

    • Determine the concentration of sAPPα in the conditioned media samples by interpolating their absorbance values on the standard curve.

    • Normalize the sAPPα concentration to the total protein content of the cells from which the media was collected.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine the effect of TVP-1022 on the mitochondrial membrane potential in neuronal cells.

Methodology:

  • Cell Culture and Staining:

    • Culture neuronal cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate readers.

    • Treat the cells with TVP-1022.

    • Incubate the cells with a fluorescent cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

  • Fluorescence Measurement:

    • For TMRM:

      • Excite the dye at ~548 nm and measure the emission at ~573 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • For JC-1:

      • This dye forms aggregates that fluoresce red in healthy mitochondria with high membrane potential and exists as monomers that fluoresce green in the cytoplasm and in mitochondria with low membrane potential.

      • Measure both red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Data Analysis:

    • Quantify the fluorescence intensity or the fluorescence ratio.

    • Compare the values from TVP-1022-treated cells to untreated control cells and to a positive control for depolarization (e.g., CCCP or FCCP).

Conclusion

This compound (TVP-1022) represents a promising neuroprotective agent with a mechanism of action that is distinct from its R-enantiomer, Rasagiline. Its ability to modulate pro-survival signaling pathways, preserve mitochondrial function, and potentially promote the non-amyloidogenic processing of APP, all independent of significant MAO-B inhibition, highlights its therapeutic potential for neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel neuroprotective compounds. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into effective clinical strategies.

References

In Vitro Activity of rac-trans-1-Deshydroxy Rasagiline (Aminoindan): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-trans-1-Deshydroxy Rasagiline, more commonly known as 1-Aminoindan, is the major and pharmacologically active metabolite of the anti-Parkinsonian drug, rasagiline.[1][2][3][4] Unlike its parent compound, which is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), 1-aminoindan is characterized by a distinct in vitro profile that is largely devoid of MAO-B inhibitory activity.[5][6] Instead, its activities are centered on neuroprotection and modulation of neuronal signaling pathways. This document provides a comprehensive summary of the available in vitro data for this compound, detailing its effects on various cellular systems, the experimental protocols used for these assessments, and visual representations of the implicated signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound (1-Aminoindan) is primarily characterized by its neuroprotective and neuromodulatory effects, rather than direct enzyme inhibition or receptor binding for which quantitative metrics like IC50 or Ki are commonly reported. The following tables summarize the key quantitative findings from various in vitro studies.

Table 1: Neuroprotective and Anti-Apoptotic Effects

Cell LineAssay ModelConcentration RangeKey Findings
Human Neuroblastoma SK-N-SHHigh-density culture-induced neuronal death0.1–1 µmol/LSignificantly reduced apoptosis-associated phosphorylated H2A.X, decreased cleavage of caspase 9 and caspase 3, and increased anti-apoptotic proteins Bcl-2 and Bcl-xl.[2]
Rat Pheochromocytoma PC-126-hydroxydopamine (6-OHDA) induced neurotoxicityNot specifiedProtected against neurotoxin-induced cell death.[2]
Rat Pheochromocytoma PC-12Serum and nerve growth factor (NGF) deprivation1 µMExhibited neuroprotective and anti-apoptotic effects as determined by ELISA and MTT tests.[4]

Table 2: Effects on Neuronal Signaling

PreparationExperimental ModelConcentration RangeKey Findings
Rat Hippocampal SliceSingle stimuli (SS) and Theta Burst Stimulation (TBS)5–50 µMAttenuated pyramidal cell response (population spike amplitude); significant attenuation observed at 15 µM.[5]
Rat Hippocampal SliceOxygen/Glucose DeprivationNot specifiedPrevented the breakdown of the population spike amplitude.[5]
Rat Hippocampal SliceNMDA, AMPA, and metabotropic glutamate receptor activation0.3–2 µMConcentration-dependently antagonized receptor-mediated increases in neuronal transmission.[5]

Table 3: Cytochrome P450 (CYP) and Transporter Interactions

SystemAssay TypeConcentration RangeKey Findings
Cultured Human HepatocytesCYP450 Induction (CYP1A2, CYP2B6, CYP3A4/5)0.015, 0.15, or 1.5 µMDid not cause induction of the tested CYP450 enzymes.[7]
Human Liver MicrosomesCYP450 Inhibition (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5)Not specifiedDid not inhibit the tested CYP450 enzymes.[7]
In vitro transporter assaysInhibition of P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, and MATE2-KNot specifiedWas evaluated as an inhibitor of these drug transporters.[7]

Experimental Protocols

Neuroprotection and Apoptosis Assays

1. Cell Culture and Induction of Apoptosis:

  • SK-N-SH Cells: Human neuroblastoma SK-N-SH cells were cultured in high-density to induce neuronal death. The cells were treated with 1-aminoindan at concentrations ranging from 0.1 to 1 µmol/L.

  • PC-12 Cells: Rat pheochromocytoma PC-12 cells were cultured in the absence of serum and nerve growth factor (NGF) to induce apoptosis. In a separate experiment, apoptosis was induced by the neurotoxin 6-hydroxydopamine. The cells were pretreated with 1 µM 1-aminoindan for 24 hours.

2. Assessment of Apoptosis:

  • Western Blot Analysis: Following treatment, cell lysates were subjected to Western blotting to detect levels of apoptosis-associated phosphorylated protein H2A.X (Ser139), cleaved caspase 9, cleaved caspase 3, and the anti-apoptotic proteins Bcl-2 and Bcl-xl.

  • ELISA and MTT Assays: Cell viability and apoptosis were quantified using ELISA and MTT tests.

Neuronal Signaling in Rat Hippocampal Slices

1. Slice Preparation and Maintenance:

  • Hippocampal slices were prepared from rats and maintained in an interface chamber.

  • The slices were superfused with artificial cerebrospinal fluid.

2. Electrophysiological Recordings:

  • The Schaffer collaterals were stimulated using single stimuli (SS) or theta burst stimulation (TBS).

  • The resulting population spike amplitude from pyramidal cells was recorded.

  • The effects of 1-aminoindan were assessed by adding it to the superfusion medium at concentrations ranging from 0.3 to 50 µM.

3. Glutamate Receptor Activation:

  • Neuronal transmission was enhanced by the application of NMDA, AMPA, and metabotropic glutamate receptor agonists.

  • The ability of 1-aminoindan to antagonize these effects was measured.

CYP450 and Transporter Assays

1. CYP450 Induction:

  • Cryopreserved human hepatocytes were treated once daily for three consecutive days with 1-aminoindan (0.015, 0.15, or 1.5 µM).

  • Enzymatic activity was measured in situ using marker substrates for CYP1A2 (phenacetin), CYP2B6 (bupropion), and CYP3A4 (midazolam). Metabolite formation was monitored by LC-MS/MS.

  • mRNA levels were assessed by qRT-PCR.

2. CYP450 Inhibition:

  • The potential for direct and metabolism-dependent inhibition of various CYP450 enzymes by 1-aminoindan was evaluated in pooled human liver microsomes.

3. Transporter Inhibition:

  • In vitro assays were conducted to evaluate the potential of 1-aminoindan to inhibit various drug transporters, including P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3, MATE1, and MATE2-K.

Signaling Pathways and Experimental Workflows

G cluster_0 Neuroprotective Signaling of 1-Aminoindan Aminoindan 1-Aminoindan PKC Protein Kinase C (PKC) Aminoindan->PKC Activates Bcl2_Bclxl ↑ Bcl-2 & Bcl-xl (Anti-apoptotic) PKC->Bcl2_Bclxl Promotes H2AX ↓ Phosphorylated H2A.X PKC->H2AX Inhibits Caspase9 ↓ Cleaved Caspase 9 Bcl2_Bclxl->Caspase9 Inhibits Caspase3 ↓ Cleaved Caspase 3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Neuroprotective signaling pathway of 1-Aminoindan.

G cluster_1 CYP450 Induction Experimental Workflow Hepatocytes Cryopreserved Human Hepatocytes Treatment Daily Treatment (3 days) with 1-Aminoindan Hepatocytes->Treatment Incubation Incubation with CYP Marker Substrates Treatment->Incubation RNA_Isolation RNA Isolation Treatment->RNA_Isolation Analysis LC-MS/MS Analysis of Metabolites Incubation->Analysis Result_Activity Enzymatic Activity Analysis->Result_Activity qRT_PCR qRT-PCR for mRNA Levels RNA_Isolation->qRT_PCR Result_mRNA mRNA Expression qRT_PCR->Result_mRNA

Caption: Workflow for assessing CYP450 induction.

References

In-Depth Technical Guide: Pharmacology and Toxicology of Rasagiline and its Metabolites, with Reference to rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological and toxicological data for rac-trans-1-Deshydroxy Rasagiline is not available in the current scientific literature. This guide provides a comprehensive overview of the pharmacology and toxicology of the parent compound, rasagiline, and its major metabolites. This information serves as the most relevant proxy for understanding the potential properties of this compound, which is presumed to be a closely related derivative.

Introduction

Rasagiline is a potent, second-generation, irreversible and selective inhibitor of monoamine oxidase type B (MAO-B), approved for the treatment of Parkinson's disease. Its pharmacological activity is primarily attributed to its ability to increase dopamine levels in the brain. Rasagiline undergoes extensive metabolism, leading to the formation of several metabolites, the most significant of which is (R)-1-aminoindan. While "this compound" is not a recognized metabolite in major metabolic pathways, its structure suggests a potential relation to hydroxylated metabolites of rasagiline. This guide will delve into the known pharmacology and toxicology of rasagiline and its principal metabolites to provide a foundational understanding for researchers, scientists, and drug development professionals.

Pharmacology

The primary pharmacological effect of rasagiline is the selective and irreversible inhibition of MAO-B, which plays a crucial role in the degradation of dopamine in the brain. By inhibiting MAO-B, rasagiline increases the synaptic availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease. Beyond its symptomatic effects, rasagiline and its major metabolite, (R)-1-aminoindan, have demonstrated neuroprotective properties in various preclinical models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of rasagiline and its major metabolite.

CompoundTargetAssaySpeciesIC50 (nM)Ki (nM)Reference
Rasagiline MAO-BIn vitroRat Brain4.43-[1]
MAO-AIn vitroRat Brain412-[1]
(R)-1-Aminoindan MAO-BIn vitroRat BrainWeak to inactive-[1]

Toxicology

The toxicological profile of rasagiline has been extensively studied in preclinical models and monitored in clinical trials. The primary toxicological concerns at higher doses are related to the loss of selectivity for MAO-B, leading to the inhibition of MAO-A and potential for hypertensive crises, particularly with tyramine-rich foods. Rasagiline is not associated with the formation of amphetamine-like metabolites, a key differentiator from the first-generation MAO-B inhibitor, selegiline.

Quantitative Toxicological Data
CompoundTestSpeciesRouteLD50NOAELReference
Rasagiline Acute ToxicityRatOralPredicted: 2.8164 mol/kg-[2]
Repeated Dose Toxicity (26 weeks)RatOral-5.1 mg/kg/day[3]
Repeated Dose Toxicity (52 weeks)DogOral-5.1 mg/kg/day[3]
(R)-1-Aminoindan Acute Toxicity--Data not available-[4][5]
Subchronic Toxicity--Data not available-[4][5]

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit MAO-B activity.

Methodology:

  • Enzyme Source: Recombinant human MAO-B enzyme.

  • Substrate: Kynuramine or another suitable MAO-B substrate.

  • Procedure:

    • The test compound is pre-incubated with the MAO-B enzyme in a suitable buffer at 37°C.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period and is then terminated.

    • The formation of the product is quantified using a suitable detection method, such as fluorometry or spectrophotometry.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Neuroprotection Assay (MTT Assay)

Objective: To assess the ability of a test compound to protect neuronal cells from a toxic insult.

Methodology:

  • Cell Line: A neuronal cell line such as human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells.

  • Toxic Insult: A neurotoxin relevant to Parkinson's disease, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

  • Procedure:

    • Cells are cultured in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compound for a specified duration.

    • The neurotoxin is then added to the culture medium to induce cell death.

    • After an incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength.

    • The neuroprotective effect is quantified as the percentage of viable cells in the presence of the test compound and the neurotoxin, compared to cells treated with the neurotoxin alone.

In Vivo MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective or neurorestorative effects of a test compound in an animal model of Parkinson's disease.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used due to their sensitivity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Procedure:

    • Mice are administered MPTP via intraperitoneal or subcutaneous injection to induce a selective lesion of dopaminergic neurons in the substantia nigra.

    • The test compound is administered before, during, or after MPTP treatment, depending on whether the study aims to assess neuroprotection or neurorestoration.

    • Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function.

    • At the end of the study, brain tissue is collected for neurochemical analysis (e.g., measurement of dopamine and its metabolites by HPLC) and immunohistochemical analysis (e.g., staining for tyrosine hydroxylase to quantify dopaminergic neuron loss).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Rasagiline Metabolism Rasagiline Rasagiline CYP1A2 CYP1A2 Rasagiline->CYP1A2 N-dealkylation Hydroxylation Hydroxylation Rasagiline->Hydroxylation (R)-1-Aminoindan (R)-1-Aminoindan CYP1A2->(R)-1-Aminoindan 3-Hydroxy-N-propargyl-1-aminoindan 3-Hydroxy-N-propargyl-1-aminoindan Hydroxylation->3-Hydroxy-N-propargyl-1-aminoindan 3-Hydroxy-1-aminoindan 3-Hydroxy-1-aminoindan Hydroxylation->3-Hydroxy-1-aminoindan

Caption: Metabolic pathway of rasagiline.

cluster_1 Neuroprotective Signaling of Rasagiline/Aminoindan Rasagiline / (R)-1-Aminoindan Rasagiline / (R)-1-Aminoindan PKC PKC Rasagiline / (R)-1-Aminoindan->PKC Akt Akt Rasagiline / (R)-1-Aminoindan->Akt MAP Kinase Pathway MAP Kinase Pathway PKC->MAP Kinase Pathway Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) MAP Kinase Pathway->Anti-apoptotic Proteins (Bcl-2) Upregulation Pro-apoptotic Proteins (Bax) Pro-apoptotic Proteins (Bax) MAP Kinase Pathway->Pro-apoptotic Proteins (Bax) Downregulation Nrf2 Nrf2 Akt->Nrf2 Nrf2->Anti-apoptotic Proteins (Bcl-2) Upregulation Neuronal Survival Neuronal Survival Anti-apoptotic Proteins (Bcl-2)->Neuronal Survival Pro-apoptotic Proteins (Bax)->Neuronal Survival

Caption: Neuroprotective signaling pathways.

cluster_2 Experimental Workflow: In Vivo MPTP Model Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Treatment Groups Treatment Groups Baseline Behavioral Testing->Treatment Groups MPTP Administration MPTP Administration Treatment Groups->MPTP Administration Test Compound Administration Test Compound Administration Treatment Groups->Test Compound Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing MPTP Administration->Post-treatment Behavioral Testing Test Compound Administration->Post-treatment Behavioral Testing Tissue Collection Tissue Collection Post-treatment Behavioral Testing->Tissue Collection Neurochemical Analysis Neurochemical Analysis Tissue Collection->Neurochemical Analysis Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Data Analysis Data Analysis Neurochemical Analysis->Data Analysis Immunohistochemistry->Data Analysis

Caption: In vivo MPTP model workflow.

Conclusion

While direct experimental data on this compound is not currently available, a comprehensive understanding of its parent compound, rasagiline, and its major metabolites provides a strong foundation for predicting its potential pharmacological and toxicological properties. Rasagiline is a potent and selective MAO-B inhibitor with a well-established safety profile. Its major metabolite, (R)-1-aminoindan, lacks significant MAO-B inhibitory activity but contributes to the overall neuroprotective effects observed with rasagiline treatment. The provided experimental protocols and signaling pathway diagrams offer a framework for the future investigation of novel rasagiline derivatives, including this compound. Further research is warranted to elucidate the specific properties of this compound and its potential as a therapeutic agent.

References

The Metabolic Fate of Rasagiline: A Technical Guide to rac-trans-1-Deshydroxy Rasagiline and Other Key Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone in the therapeutic management of Parkinson's disease. Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth exploration of the metabolism of rasagiline, with a particular focus on its hydroxylated metabolite, rac-trans-1-Deshydroxy Rasagiline, alongside its other major metabolic products. This document is intended to serve as a comprehensive resource, detailing the biotransformation pathways, quantitative pharmacokinetic data, and the experimental methodologies used to elucidate these aspects of rasagiline's disposition in the human body.

Rasagiline Metabolism: An Overview

Rasagiline undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major contributing isozyme.[1][2][3] The metabolic pathways of rasagiline can be broadly categorized into two main routes: N-dealkylation and hydroxylation of the indan ring.[1] These processes result in the formation of several key metabolites, which are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion.[1]

The principal metabolites of rasagiline identified in human plasma are:

  • (R)-1-aminoindan (AI): The major metabolite formed via N-dealkylation.[1]

  • 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI): A product of hydroxylation of the indan ring.

  • 3-hydroxy-1-aminoindan (3-OH-AI): Formed through hydroxylation and subsequent N-dealkylation.

This guide will now delve into the specifics of these metabolites, with a particular emphasis on the hydroxylated forms, including the compound of interest, this compound.

Unraveling "this compound"

The nomenclature "this compound" can be perplexing. Based on available chemical information, this compound is identified as (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol . The "deshydroxy" prefix in the commercial name is likely a misnomer, as the chemical structure unequivocally contains a hydroxyl group at the 1-position of the indan ring. The "trans" designation refers to the stereochemical arrangement of the substituents on the indan ring, indicating that the hydroxyl group and the amino group are on opposite sides of the ring. The "rac" prefix suggests a racemic mixture of this trans isomer. For clarity, this document will refer to this metabolite by its more descriptive chemical name or as a trans-hydroxylated metabolite of rasagiline.

Biotransformation Pathway of Rasagiline

The metabolic conversion of rasagiline to its primary and secondary metabolites is a multi-step process involving several enzymatic reactions. The following diagram illustrates the key biotransformation pathways.

Rasagiline_Metabolism Rasagiline Rasagiline (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine Aminoindan (R)-1-Aminoindan (AI) Rasagiline->Aminoindan N-dealkylation (CYP1A2) Hydroxy_Rasagiline trans-1-Hydroxy-N-propargyl-aminoindan (this compound) Rasagiline->Hydroxy_Rasagiline Hydroxylation (CYP Enzymes) Conjugates Glucuronide Conjugates Rasagiline->Conjugates Glucuronidation Hydroxy_Aminoindan 3-Hydroxy-1-aminoindan (3-OH-AI) Aminoindan->Hydroxy_Aminoindan Hydroxylation (CYP Enzymes) Aminoindan->Conjugates Glucuronidation Hydroxy_Rasagiline->Hydroxy_Aminoindan N-dealkylation (CYP1A2) Hydroxy_Rasagiline->Conjugates Glucuronidation Hydroxy_Aminoindan->Conjugates Glucuronidation

Biotransformation of Rasagiline.

Quantitative Pharmacokinetic Data

A pivotal study by Wang et al. (2016) provides quantitative data on the pharmacokinetics of rasagiline and its major metabolites in human plasma following a single oral administration of a 1 mg rasagiline mesylate tablet to six healthy Chinese volunteers.[4] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Rasagiline and its Metabolites

AnalyteCmax (ng/mL) [mean ± SD]Tmax (h) [median (range)]AUC (0-t) (ng·h/mL) [mean ± SD]AUC (0-∞) (ng·h/mL) [mean ± SD]t1/2 (h) [mean ± SD]
Rasagiline3.45 ± 1.230.5 (0.5-1.0)5.89 ± 1.676.03 ± 1.731.58 ± 0.45
(R)-1-Aminoindan (AI)1.23 ± 0.452.0 (1.0-4.0)15.6 ± 4.817.2 ± 5.35.3 ± 1.5
3-OH-PAI0.28 ± 0.111.0 (0.5-2.0)1.25 ± 0.481.38 ± 0.552.8 ± 0.9
3-OH-AI0.15 ± 0.062.0 (1.0-4.0)1.48 ± 0.591.72 ± 0.726.2 ± 2.1

Data extracted from Wang et al. (2016)[4]

Experimental Protocols

Quantification of Rasagiline and its Metabolites in Human Plasma by LC-MS/MS

This protocol is based on the validated method developed by Wang et al. (2016).[4]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (d4-rasagiline).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate, vortex for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Agilent ZORBAX SB-C18 column (2.1 mm × 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rasagiline: m/z 172.1 → 117.1

      • (R)-1-Aminoindan (AI): m/z 134.1 → 117.1

      • 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI): m/z 188.1 → 117.1

      • 3-hydroxy-1-aminoindan (3-OH-AI): m/z 150.1 → 133.1

      • d4-Rasagiline (IS): m/z 176.1 → 121.1

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard (d4-rasagiline) Plasma->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS

LC-MS/MS Experimental Workflow.
In Vitro Metabolism of Rasagiline using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of rasagiline in a controlled in vitro environment.

a. Incubation Mixture Preparation

  • Prepare a stock solution of rasagiline in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

  • In a microcentrifuge tube, combine the following components on ice:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

    • Rasagiline stock solution (final substrate concentration typically 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

b. Reaction Initiation and Termination

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as the LC-MS/MS method described above.

Microsome_Workflow cluster_incubation Incubation cluster_analysis Analysis Components Combine on Ice: - Buffer - Microsomes - Rasagiline Preincubation Pre-incubate at 37°C Components->Preincubation Initiation Initiate with NADPH Regenerating System Preincubation->Initiation Incubate Incubate at 37°C (Time Course) Initiation->Incubate Termination Terminate with Cold Solvent + IS Incubate->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis

In Vitro Metabolism Workflow.

Conclusion

This technical guide has provided a detailed overview of the metabolism of rasagiline, with a specific focus on its hydroxylated metabolite, this compound. The major metabolic pathways, N-dealkylation and hydroxylation, lead to the formation of (R)-1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan. The quantitative pharmacokinetic data presented herein offers valuable insights into the in vivo disposition of rasagiline and its metabolites. Furthermore, the detailed experimental protocols for LC-MS/MS analysis and in vitro metabolism studies serve as practical resources for researchers in the field. A thorough understanding of the metabolic fate of rasagiline is crucial for optimizing its therapeutic use and for the development of future neuroprotective agents.

References

The Biological Significance of 1-Aminoindan: A Technical Guide on the Core Active Metabolite of Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rasagiline is a highly potent, second-generation irreversible inhibitor of monoamine oxidase type B (MAO-B), established in the symptomatic treatment of Parkinson's disease (PD).[1] Its therapeutic effects are primarily attributed to the inhibition of dopamine catabolism in the striatum. However, a significant body of evidence points to profound neuroprotective activities that are independent of MAO-B inhibition. Central to this secondary mechanism is its major metabolite, (R)-1-aminoindan. Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, 1-aminoindan is non-amphetamine-like and possesses its own distinct and biologically significant neuroprotective profile.[2] This technical guide provides an in-depth analysis of the metabolism, pharmacological activity, and molecular mechanisms underlying the biological importance of 1-aminoindan, the compound conceptually referred to as deshydroxy rasagiline due to the absence of the N-propargyl group.

Metabolism of Rasagiline

Rasagiline undergoes extensive hepatic biotransformation prior to excretion. The principal metabolic pathway involves N-dealkylation, which is mediated almost exclusively by the cytochrome P450 isoenzyme CYP1A2 . This reaction cleaves the N-propargyl group to yield the primary and major active metabolite, (R)-1-aminoindan .[3][4] Minor downstream metabolites, such as 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan, are also formed via hydroxylation.[5] The metabolic conversion is a critical pharmacological feature, as it dictates the safety and activity profile of the drug's byproducts.

Rasagiline_Metabolism Rasagiline Rasagiline (N-propargyl-1(R)-aminoindan) CYP1A2 CYP1A2 (N-dealkylation) Rasagiline->CYP1A2 Aminoindan (R)-1-Aminoindan (Major Metabolite) CYP1A2->Aminoindan Cleavage of propargyl group

Figure 1: Primary metabolic pathway of Rasagiline to 1-Aminoindan.

Pharmacological Profile of (R)-1-Aminoindan

The removal of the N-propargyl group results in a pharmacological profile for 1-aminoindan that is distinct from its parent compound, rasagiline. While rasagiline is a potent MAO-B inhibitor, 1-aminoindan's activity against this enzyme is significantly attenuated, classifying it as a weak, reversible inhibitor.[3] This distinction is crucial, as it implies that the biological effects of 1-aminoindan are largely mediated through non-MAO-B inhibitory mechanisms.

Quantitative Comparison of MAO-B Inhibition

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. As detailed in Table 1, rasagiline is a highly potent inhibitor of MAO-B, whereas 1-aminoindan is substantially less active.

CompoundTarget EnzymeIC₅₀ Value (nM)Inhibition TypeSource(s)
Rasagiline Rat Brain MAO-B4.43 ± 0.92Irreversible[6][7]
Rasagiline Human Brain MAO-B14.0 ± 3.5Irreversible[5][8]
(R)-1-Aminoindan MAO-BWeak InhibitorReversible[2][3]
(Note: A specific IC₅₀ value for 1-aminoindan is not consistently reported in the literature, reflecting its weak activity.)
Table 1: Comparative MAO-B Inhibitory Potency.
Neuroprotective and Anti-Apoptotic Properties

The primary biological significance of 1-aminoindan lies in its neuroprotective capabilities.[9] It has demonstrated the ability to protect neuronal cells from a variety of insults in both in vitro and in vivo models.[4][10] Studies using PC12 cells and rat models of PD have shown that 1-aminoindan can reverse behavioral deficits, restore striatal catecholamine levels, and protect neurons from oxidative stress.[4] These effects contribute to the overall disease-modifying potential observed with rasagiline treatment.[3]

Molecular Mechanisms of Neuroprotection

The neuroprotective action of 1-aminoindan is multifactorial, involving the modulation of key signaling pathways that regulate cell survival, apoptosis, and the response to oxidative stress.

Modulation of Apoptotic Pathways and Mitochondrial Function

A central mechanism of 1-aminoindan's neuroprotective effect is the stabilization of mitochondrial function and the inhibition of the apoptotic cascade. It up-regulates the expression of pro-survival proteins like Bcl-2 while down-regulating pro-apoptotic proteins such as Bax.[10] This shifts the cellular balance away from apoptosis and towards survival, a critical intervention in neurodegenerative processes.

Anti_Apoptotic_Pathway cluster_0 Mitochondrion Mito Mitochondrial Membrane Potential (ΔΨm) Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Initiates Bax Bax (Pro-apoptotic) Bax->Mito Destabilizes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito Stabilizes Bcl2->Bax Inhibits Stimulus Neurotoxic Stimulus (e.g., Oxidative Stress) Stimulus->Mito Disrupts Stimulus->Bax Activates Aminoindan 1-Aminoindan Aminoindan->Bcl2 Upregulates

Figure 2: Anti-apoptotic signaling pathway modulated by 1-Aminoindan.
Activation of Pro-Survival Signaling Cascades

Recent studies have elucidated that rasagiline and its metabolites activate critical pro-survival signaling pathways, including the Akt/Nrf2 pathway.[11][12] Activation of Akt (Protein Kinase B) initiates a cascade that leads to the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of numerous antioxidant enzymes. This enhances the cell's capacity to neutralize reactive oxygen species (ROS), a key driver of neuronal damage in PD.

Pro_Survival_Pathway Rasagiline Rasagiline / 1-Aminoindan Akt Akt (PKB) Rasagiline->Akt Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) Akt->Nrf2_Keap1 Phosphorylates Keap1, Releasing Nrf2 Nrf2_nuc Nrf2 (Nuclear) Nrf2_Keap1->Nrf2_nuc Translocation to Nucleus ARE Antioxidant Response Element (ARE) in DNA Nrf2_nuc->ARE Binds to Enzymes Antioxidant Enzymes (e.g., Catalase, HO-1) ARE->Enzymes Upregulates Transcription Survival Enhanced Cell Survival & Stress Resistance Enzymes->Survival

Figure 3: Activation of the pro-survival Akt/Nrf2 signaling pathway.

Key Experimental Protocols

The neuroprotective properties of 1-aminoindan and its parent compound have been characterized using a range of established experimental techniques.

In Vitro Neuroprotection Assay (PC12 Cells)

This assay is a standard method to assess the ability of a compound to protect neuronal-like cells from induced death.

  • Cell Culture : Pheochromocytoma (PC12) cells are cultured and often differentiated with Nerve Growth Factor (NGF) to acquire a neuronal phenotype.[13]

  • Induction of Apoptosis/Necrosis : Cell death is induced by creating a stress condition, such as:

    • Serum and NGF withdrawal.

    • Oxygen-Glucose Deprivation (OGD) followed by reoxygenation to mimic ischemic injury.[11][13]

    • Exposure to a neurotoxin (e.g., Aβ peptide, 6-hydroxydopamine).[14]

  • Treatment : Cells are co-incubated with the neurotoxic stimulus in the presence or absence of various concentrations of the test compound (e.g., 1-aminoindan).

  • Assessment of Cell Viability : After a set incubation period (e.g., 18-24 hours), cell viability is quantified using a colorimetric method like the MTT assay.[15][16][17]

Experimental_Workflow start 1. Plate PC12 Cells induce 2. Induce Stress (e.g., OGD/Reoxygenation) start->induce treat 3. Add Compound (e.g., 1-Aminoindan) induce->treat incubate 4. Incubate (18-24h) treat->incubate assay 5. Perform MTT Assay incubate->assay read 6. Measure Absorbance (OD 570nm) assay->read end 7. Calculate % Viability read->end

Figure 4: General experimental workflow for an in vitro neuroprotection assay.
MTT Cell Viability Assay Protocol

The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[15][18]

  • Reagent Addition : Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[17]

  • Incubation : The plate is incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding insoluble purple formazan crystals.[15][19]

  • Solubilization : A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[16][19]

  • Quantification : The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[15][17] Higher absorbance values correspond to a greater number of viable cells.

Western Blot for Protein Phosphorylation

This technique is used to detect the activation of signaling proteins, such as Akt.[20]

  • Sample Preparation : Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][22]

  • Gel Electrophoresis & Transfer : Protein lysates are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[20]

  • Blocking : The membrane is blocked (e.g., with Bovine Serum Albumin, BSA) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background noise.[21][22]

  • Antibody Incubation : The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).[20][23] A separate blot is often run with an antibody for the total protein to serve as a loading control.[24]

  • Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chemiluminescent substrate to visualize the protein bands. The intensity of the bands indicates the level of protein phosphorylation.[23]

Conclusion and Future Directions

The biological significance of 1-aminoindan, the major metabolite of rasagiline, extends far beyond its negligible impact on MAO-B. Its intrinsic neuroprotective and anti-apoptotic properties, mediated by the stabilization of mitochondria and the activation of pro-survival signaling pathways like Akt/Nrf2, position it as a key contributor to the potential disease-modifying effects of its parent drug. The favorable safety profile of 1-aminoindan, notably the absence of amphetamine-like effects, provides a distinct advantage over first-generation MAO-B inhibitors.

For drug development professionals, these findings underscore the importance of evaluating the bioactivity of major metabolites. The neuroprotective mechanisms of 1-aminoindan present compelling targets for the development of novel therapeutics for Parkinson's disease and other neurodegenerative disorders, focusing on mitochondrial health and pro-survival signaling rather than solely on enzyme inhibition. Further research should aim to fully quantify the relative contributions of rasagiline and 1-aminoindan to neuroprotection in vivo and explore the therapeutic potential of 1-aminoindan derivatives as standalone neuroprotective agents.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of rac-trans-1-Deshydroxy Rasagiline, a potential impurity and degradation product of Rasagiline. While specific validated methods for this particular analyte are not extensively published, this guide consolidates and adapts established stability-indicating analytical methods for Rasagiline and its related substances. The provided protocols are based on common and robust techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are suitable for the separation and quantification of Rasagiline impurities.

Introduction

Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring drug safety and efficacy. This compound is a potential impurity that may arise during the synthesis or degradation of Rasagiline. Therefore, sensitive and specific analytical methods are required for its detection and quantification in bulk drug substances and pharmaceutical formulations.

The methods outlined below are primarily based on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detectors, which are common for the analysis of pharmaceutical impurities.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of Rasagiline and its impurities are HPLC and LC-MS/MS. These methods offer the necessary selectivity and sensitivity to resolve and measure low levels of impurities in the presence of the main drug substance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pharmaceutical products due to its high resolution and quantitative capabilities. For Rasagiline and its impurities, reversed-phase chromatography is the most common approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity compared to HPLC-UV. It is particularly useful for the trace-level quantification of impurities and for the structural confirmation of unknown related substances.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC and LC-MS/MS methods developed for Rasagiline and its impurities. These values can serve as a benchmark for a method intended to detect this compound.

Table 1: Typical HPLC Method Parameters and Validation Data for Rasagiline Impurity Analysis

ParameterTypical Value/Range
Chromatographic Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate 0.8 - 1.5 mL/min
Detection Wavelength 210 - 270 nm
Linearity Range 0.1 - 10 µg/mL (for impurities)
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Table 2: Typical LC-MS/MS Method Parameters and Validation Data for Rasagiline Impurity Analysis

ParameterTypical Value/Range
Chromatographic Column C18 (e.g., 50-150 mm x 2.1-4.6 mm, 1.7-5 µm)
Mobile Phase Gradient mixture of water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid
Flow Rate 0.2 - 0.6 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 2 ng/mL[1]
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 10%

Experimental Protocols

The following are detailed protocols for the analysis of Rasagiline and its impurities. These methods are general and may require optimization for the specific detection of this compound.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a general stability-indicating RP-HPLC method suitable for the separation of Rasagiline from its potential degradation products.

1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Rasagiline reference standard

  • This compound reference standard (if available)

3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-32 min: Linear gradient to 90% A, 10% B

    • 32-40 min: 90% A, 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 268 nm

  • Injection Volume: 20 µL

4. Preparation of Solutions

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Rasagiline reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: If a reference standard for this compound is available, prepare a stock solution of 100 µg/mL in the mobile phase. Prepare working solutions by diluting the stock solution to the desired concentrations for linearity and accuracy studies.

  • Sample Solution: Accurately weigh and dissolve the Rasagiline drug substance or powdered tablets in the mobile phase to obtain a final concentration of approximately 1 mg/mL of Rasagiline.

5. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the Rasagiline peak should be not more than 2.0.

  • The theoretical plates for the Rasagiline peak should be not less than 2000.

6. Analysis Procedure

  • Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the amount of this compound and other impurities in the sample using the external standard method.

Protocol 2: LC-MS/MS Method for Trace Level Detection

This protocol outlines a sensitive LC-MS/MS method for the detection and quantification of trace levels of Rasagiline impurities.

1. Instrumentation

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rasagiline reference standard

  • This compound reference standard (if available)

3. LC Conditions

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-8 min: Linear gradient to 10% A, 90% B

    • 8-10 min: 10% A, 90% B

    • 10-10.5 min: Linear gradient to 95% A, 5% B

    • 10.5-15 min: 95% A, 5% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Mode: ESI Positive

  • Ion Source Temperature: 500 °C

  • Capillary Voltage: 3.5 kV

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Rasagiline: To be determined by direct infusion of the standard (e.g., Q1: 172.1 m/z -> Q3: 117.1 m/z)

    • This compound: To be determined by direct infusion of the standard (Predicted Q1: 188.1 m/z -> Q3: product ions to be determined)

  • Collision Energy and other MS parameters: To be optimized for each analyte.

5. Preparation of Solutions

  • Standard and Sample Solutions: Prepare as described in Protocol 1, but using LC-MS grade solvents and diluents. The concentrations should be significantly lower, typically in the ng/mL range.

6. Analysis Procedure

  • Perform the analysis as described in Protocol 1, using the LC-MS/MS system.

  • Quantify the analytes using the peak area from the MRM chromatograms.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified representation of Rasagiline's mechanism of action.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep_standard Prepare Rasagiline and Impurity Reference Standards hplc_lcms HPLC or LC-MS/MS System prep_standard->hplc_lcms prep_sample Prepare Drug Substance or Formulation Sample prep_sample->hplc_lcms separation Chromatographic Separation on C18 Column hplc_lcms->separation detection UV or MS/MS Detection separation->detection data_acq Data Acquisition detection->data_acq quant Peak Integration and Quantification data_acq->quant report Generate Report with Impurity Profile quant->report

Caption: Experimental workflow for the analysis of Rasagiline impurities.

rasagiline_moa cluster_neuron Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_inc Increased Dopamine Availability Dopamine->Dopamine_inc Metabolites Inactive Metabolites MAOB->Metabolites Rasagiline Rasagiline Rasagiline->MAOB Irreversible Inhibition

Caption: Simplified mechanism of action of Rasagiline.

References

Application Note: HPLC Method for the Quantification of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of rac-trans-1-Deshydroxy Rasagiline, a potential impurity or metabolite of Rasagiline. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease. During its synthesis and storage, various impurities can arise, which must be monitored to ensure the safety and efficacy of the drug product.[1] One such potential impurity is a hydroxylated derivative. This document provides a comprehensive protocol for the quantification of this compound using reversed-phase HPLC with UV detection. The method is based on established analytical principles for rasagiline and its related substances.[2][3]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. A C18 column is used to achieve effective separation of the analyte from the parent compound and other potential impurities.[2] The mobile phase composition and gradient are optimized for good peak shape and resolution. Detection is performed at 210 nm, a wavelength at which rasagiline and its derivatives exhibit significant absorbance.[3]

ParameterValue
Column ACE C8, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.02 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 75:25 (A:B) for 1 min, then to 10:90 (A:B) in 9 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm

Method Validation Summary

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is suitable for its intended purpose.

Validation ParameterResult
Linearity (Range) 0.5 - 15 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.06 µg/mL[4]
Limit of Quantification (LOQ) 0.2 µg/mL[4]

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase A (0.02 M Ammonium Acetate): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (premixed at initial conditions).

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 15 µg/mL.

  • Sample Preparation (from Drug Substance): Accurately weigh about 25 mg of the Rasagiline drug substance, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute if necessary to bring the expected impurity concentration within the calibration range.

2. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (75:25 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the UV detector wavelength to 210 nm.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Perform a system suitability test by injecting a mid-range calibration standard five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Experimental workflow for the HPLC quantification of this compound.

Chromatographic_System MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump MobilePhase->Pump delivers Injector Autosampler/ Manual Injector Pump->Injector flows to Column HPLC Column (Stationary Phase) Injector->Column injects onto Detector UV Detector Column->Detector elutes to DataSystem Data Acquisition System Detector->DataSystem sends signal

Caption: Logical relationship of components in the HPLC system.

References

Application Notes and Protocols: rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2][3] Its mechanism of action involves increasing dopamine levels in the brain, which helps to alleviate the motor symptoms of the disease.[1][4][5] Beyond its symptomatic effects, Rasagiline has demonstrated neuroprotective properties in preclinical models, which are not solely dependent on MAO-B inhibition.[3][6][7] The major metabolite of Rasagiline is (R)-1-aminoindan, which is not an MAO inhibitor but retains neuroprotective effects.[1]

This document outlines the experimental protocols for the hypothetical synthesis, purification, and biological evaluation of a novel Rasagiline derivative, referred to here as rac-trans-1-Deshydroxy Rasagiline. The provided methodologies are based on established procedures for Rasagiline and are intended to be adapted by researchers in the field of drug development and neuroscience.

Physicochemical Properties and Analytical Data (Rasagiline as reference)

The following table summarizes the key physicochemical and analytical parameters for Rasagiline, which would be essential to determine for any new derivative.

ParameterValue (for Rasagiline)Analytical Method
Molecular FormulaC12H13NMass Spectrometry
Molecular Weight171.24 g/mol Mass Spectrometry
AppearanceWhite crystalline solidVisual Inspection
Melting Point~40-42 °C (for free base)Differential Scanning Calorimetry (DSC)
UV λmax210 nm, 211 nmUV-Vis Spectroscopy[8][9]
SolubilityHighly solubleSolubility Assays
pKa~7.4Potentiometric Titration
LogP~2.3Calculated or HPLC

Experimental Protocols

Hypothetical Synthesis of a Rasagiline Derivative

The synthesis of Rasagiline typically involves the N-alkylation of (R)-1-aminoindan with a propargyl-containing electrophile. The following is a generalized, hypothetical protocol for the synthesis of a racemic Rasagiline derivative.

Materials:

  • 1-Indanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Propargyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-Indanone Oxime: Dissolve 1-indanone in methanol. Add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the oxime.

  • Reduction to rac-1-Aminoindan: Dissolve the 1-indanone oxime in methanol and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain racemic 1-aminoindan.

  • N-Alkylation to form the final product: To a solution of racemic 1-aminoindan in acetonitrile, add potassium carbonate and propargyl bromide. Heat the reaction mixture to 60°C and stir for 16 hours.[10][11] Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure racemic product.

Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is crucial for determining the purity and quantifying the concentration of the synthesized compound.

Instrumentation and Conditions (based on Rasagiline analysis): [8][9][12]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). A common mobile phase for Rasagiline is a mixture of acetonitrile, isopropyl alcohol, and water.[8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[8][12]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Internal Standard: Caffeine or Selegiline can be used.[8][9]

Procedure:

  • Prepare a stock solution of the synthesized compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare a solution of the internal standard.

  • Inject the standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

In Vitro MAO-B Inhibition Assay

This assay determines the inhibitory potency of the compound on MAO-B activity.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer

  • The synthesized compound (test inhibitor)

  • Rasagiline (positive control)

  • 96-well microplate

  • Plate reader (for fluorescence or absorbance)

Procedure:

  • Prepare a series of dilutions of the test compound and Rasagiline in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test compound or Rasagiline to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (kynuramine) to all wells.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the formation of the product (4-hydroxyquinoline) using a plate reader (e.g., excitation at 310 nm, emission at 400 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for Rasagiline (for comparison):

ParameterValue
MAO-B IC50~5-10 nM
Selectivity for MAO-B over MAO-A~14-fold[8]
Neuroprotection Assay (PC12 Cell Culture Model)

This assay evaluates the potential of the compound to protect neuronal cells from apoptosis.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Nerve Growth Factor (NGF)

  • Serum-free medium

  • The synthesized compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed PC12 cells in 96-well plates and differentiate them by treating with NGF for several days.

  • Induce apoptosis by switching to a serum-free medium.

  • Treat the cells with various concentrations of the synthesized compound. Include a positive control (e.g., Rasagiline) and a negative control (vehicle).

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Visualizations

Signaling Pathway

Rasagiline_Neuroprotection_Pathway Rasagiline Rasagiline Derivative PKC Protein Kinase C (PKC) Rasagiline->PKC activates Bcl2 Bcl-2 Rasagiline->Bcl2 upregulates Bax Bax (Pro-apoptotic) Rasagiline->Bax downregulates MAPK MAP Kinase PKC->MAPK alpha_secretase α-secretase MAPK->alpha_secretase activates APP Amyloid Precursor Protein (APP) alpha_secretase->APP cleaves sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Mitochondria Mitochondria Bcl2->Mitochondria stabilizes Bax->Mitochondria destabilizes Apoptosis Apoptosis Mitochondria->Apoptosis regulates

Caption: Putative neuroprotective signaling pathway of a Rasagiline derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassay Biological Evaluation cluster_results Data Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Characterization Purity & Structure (HPLC, MS, NMR) Purification->Characterization MAO_Assay In Vitro MAO-B Inhibition Assay Characterization->MAO_Assay Neuro_Assay In Vitro Neuroprotection Assay (PC12 cells) Characterization->Neuro_Assay IC50 IC50 Determination MAO_Assay->IC50 EC50 Neuroprotective Potency Neuro_Assay->EC50

References

Application Notes and Protocols for rac-trans-1-Deshydroxy Rasagiline as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor utilized in the management of Parkinson's disease, both as a monotherapy and as an adjunct to levodopa treatment.[][2][3] By inhibiting the breakdown of dopamine in the brain, Rasagiline helps to alleviate motor symptoms associated with the disease.[4] The manufacturing process and storage of pharmaceutical products like Rasagiline can lead to the formation of impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the drug.[3]

Regulatory bodies such as the FDA and EMA require stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This necessitates the use of well-characterized reference standards for the accurate identification and quantification of these impurities. rac-trans-1-Deshydroxy Rasagiline is a potential impurity or metabolite of Rasagiline. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing.

Product Information: this compound

This reference standard is intended for laboratory use only in the identification and quantification of this compound in Rasagiline drug substance and formulations.[5][6]

ParameterSpecification
Analyte Name This compound
IUPAC Name (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol
CAS Number 1276516-73-4 (for the (R,R)-trans isomer)
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥ 98.0%
Storage Conditions 2-8°C, protect from light and moisture

Application: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

The primary application of this compound is as a reference standard for the qualitative and quantitative analysis of impurities in Rasagiline. It is crucial for:

  • Method Development and Validation: Establishing and validating analytical methods capable of separating and quantifying potential impurities from the main Rasagiline peak.

  • Quality Control (QC): Routine testing of batches of Rasagiline API and finished products to ensure they meet the specified impurity limits.

  • Stability Studies: Assessing the degradation profile of Rasagiline under various stress conditions (e.g., heat, humidity, light) to identify potential degradants.

Experimental Protocol: RP-HPLC Method for Rasagiline and its Impurities

This section details a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound in a Rasagiline sample.

Apparatus and Materials
  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Reagents and Solutions
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (OPA) (Analytical grade)

  • Purified water (HPLC grade)

  • This compound Reference Standard

  • Rasagiline working standard

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio of 70:30 (v/v).

  • Diluent: Mobile Phase.

  • Standard Stock Solution (Rasagiline): Accurately weigh and transfer about 25 mg of Rasagiline working standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Reference Standard Solution (this compound): Accurately weigh and transfer about 5 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • System Suitability Solution (Spiked Sample): Transfer 10 mL of the Standard Stock Solution (Rasagiline) into a 50 mL volumetric flask. Add 1 mL of the Reference Standard Solution (this compound) and dilute to volume with diluent.

  • Test Sample Solution: Accurately weigh and transfer a quantity of the test sample equivalent to 25 mg of Rasagiline into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes, and dilute to volume with diluent. Filter the solution through a 0.45 µm filter.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C
Injection Volume 20 µL
Run Time 45 minutes
System Suitability Test (SST)

Inject the System Suitability Solution and record the chromatograms. The system is deemed suitable for use if the following acceptance criteria are met.

ParameterAcceptance Criteria
Tailing Factor (for Rasagiline peak) Not more than 2.0
Theoretical Plates (for Rasagiline peak) Not less than 2000
Resolution (between Rasagiline and this compound) Not less than 2.0
% RSD for replicate injections Not more than 2.0%
Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution to identify the retention time of this compound.

  • Inject the Test Sample Solution in duplicate.

  • Record the chromatograms and measure the peak areas.

Calculation

The percentage of this compound in the test sample can be calculated using the following formula:

% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Imp = Peak area of this compound in the test sample chromatogram.

  • Area_Std = Peak area of this compound in the reference standard chromatogram.

  • Conc_Std = Concentration (mg/mL) of the this compound reference standard solution.

  • Conc_Sample = Concentration (mg/mL) of the Rasagiline test sample solution.

  • Purity_Std = Purity of the this compound reference standard (as a decimal).

Data Presentation

Typical Chromatographic Data

The following table provides an example of expected retention times (RT) and relative retention times (RRT) for Rasagiline and its related impurities using the described HPLC method.

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
(R)-1-Aminoindan4.50.30
This compound 8.2 0.55
Rasagiline15.01.00
Rasagiline Dimer Impurity25.81.72
Example Method Validation Data

The following table summarizes typical validation results for the quantification of this compound.

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range (µg/mL) 0.1 - 5.0
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard (this compound) PrepStd Prepare Standard Solution (Known Concentration) RefStd->PrepStd TestSample Test Sample (Rasagiline API) PrepSample Prepare Sample Solution TestSample->PrepSample HPLC HPLC System PrepStd->HPLC PrepSample->HPLC Identify Identify Peak by RT HPLC->Identify Quantify Quantify using Peak Area Identify->Quantify Report Report % Impurity Quantify->Report

Caption: Workflow for impurity quantification using a reference standard.

G Rasagiline Rasagiline CYP1A2 CYP1A2 Rasagiline->CYP1A2 OtherCYP Other CYP Enzymes Rasagiline->OtherCYP Metabolite1 (R)-1-Aminoindan (N-dealkylation) Conjugation Glucuronidation Metabolite1->Conjugation Metabolite2 This compound (Hydroxylation) Metabolite2->Conjugation CYP1A2->Metabolite1 OtherCYP->Metabolite2 Excretion Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of Rasagiline.

Conclusion

The this compound reference standard is an essential tool for the accurate identification and quantification of this potential impurity in Rasagiline API and its formulations. The provided HPLC protocol offers a robust starting point for method development and validation, enabling reliable quality control and ensuring the safety and purity of the final drug product.

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols and data presented are illustrative examples. All laboratory procedures should be performed by trained personnel in a suitable environment. Users should independently validate any analytical method to ensure it is suitable for their specific needs and complies with all applicable regulatory requirements.

References

Application Notes and Protocols for rac-trans-1-Deshydroxy Rasagiline in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Scientific literature extensively details the cell culture applications of the parent compound, rasagiline. However, specific data for its derivative, rac-trans-1-Deshydroxy Rasagiline, is not widely available. The following application notes and protocols are therefore based on the established activities of rasagiline. Researchers should consider that the "deshydroxy" modification may alter the compound's potency, selectivity, and overall biological activity. Preliminary dose-response and toxicity studies are strongly recommended for this compound before its use in the described applications.

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), primarily known for its therapeutic use in Parkinson's disease.[1][2][3] Beyond its enzymatic inhibition, rasagiline exhibits significant neuroprotective properties that are independent of its MAO-B inhibitory activity.[4][5][6] These neuroprotective effects have been demonstrated in a variety of neuronal cell culture models and are attributed to the propargylamine moiety, which is also present in this compound.[4][6]

The neuroprotective mechanisms of rasagiline are multi-faceted, involving the modulation of apoptotic pathways, activation of survival signaling, and protection of mitochondrial function.[6][7] Specifically, rasagiline has been shown to prevent the decline in mitochondrial membrane potential, upregulate anti-apoptotic proteins like Bcl-2, and activate pro-survival signaling cascades such as the Akt/Nrf2 pathway.[4][6][8][9]

These properties make rasagiline and its derivatives valuable research tools for studying neurodegeneration, neuroprotection, and cell signaling in various in vitro models of neuronal stress and disease.

Cell Culture Applications

Neuroprotection Assays

Rasagiline has been shown to protect neuronal cells from a wide range of insults. Potential applications for this compound, based on the parent compound, include:

  • Protecting against neurotoxin-induced cell death: Investigating the compound's ability to mitigate the toxic effects of substances like MPTP (in vivo), N-methyl(R)salsolinol, or SIN-1 in cell lines such as SH-SY5Y or PC12.[7][10]

  • Ameliorating oxidative stress and apoptosis: Studying the compound's effect on cells undergoing serum withdrawal, oxygen-glucose deprivation (OGD), or exposure to other apoptotic stimuli.[4][8][9]

  • Investigating signaling pathways: Using the compound as a tool to probe the role of the Akt/Nrf2 and Bcl-2 pathways in neuronal survival.[6][8][9]

Anti-Apoptotic Studies

Rasagiline's ability to modulate key proteins in the apoptotic cascade makes its derivatives useful for:

  • Studying the regulation of Bcl-2 family proteins: Assessing the compound's effect on the expression levels of pro-survival proteins (Bcl-2, Bcl-xl) and pro-apoptotic proteins (Bax, FAS).[6][7]

  • Investigating mitochondrial integrity: Analyzing the compound's capacity to prevent the loss of mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic apoptotic pathway.[4][10]

Cancer Research

Recent studies have explored the effects of rasagiline on cancer cells. For instance, it has been shown to inhibit the viability of human melanoma cells and can interact with chemotherapeutic agents.[10] This suggests a potential application for its derivatives in cancer-related cell culture studies, such as:

  • Assessing anti-proliferative effects: Evaluating the compound's impact on the growth and viability of cancer cell lines.[10]

  • Investigating synergistic or antagonistic interactions: Studying the compound in combination with known anti-cancer drugs.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on rasagiline and its metabolites, which can serve as a starting point for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Concentrations of Rasagiline

Cell LineInsult/ModelRasagiline ConcentrationObserved EffectReference
PC12Oxygen-Glucose Deprivation/Reoxygenation3-10 µM20-80% dose-dependent neuroprotection[9]
PC12Serum and NGF withdrawalNot specifiedPotent anti-apoptotic and neuroprotective activity[4]
Rat Cerebellar NeuronsApoptosis modelNot specifiedAnti-apoptotic action[5]
Rat Embryonic Mesencephalic NeuronsNot specified1 µMNeuroprotection[5]

Table 2: Effects of Rasagiline on Signaling and Cell Cycle in Various Cell Lines

Cell LineRasagiline ConcentrationParameter MeasuredResultReference
PC1210 µMAkt phosphorylation50% increase[9]
PC121-5 µMNuclear shuttling of Nrf240-90% increase[9]
PC121-5 µMmRNA levels of antioxidant enzymes (HO-1, NQO1, Catalase)1.8-2.0-fold increase[9]
Melanoma (FM55P, A375)Varies by cell lineCell cycle analysis (G0/G1 phase)Increase up to 76.48% and 75.46%[10]

Table 3: IC50 Values for Rasagiline in Melanoma Cell Lines

Cell LineIC50 (µg/mL)IC50 (µM)Reference
FM55P349.441287.7[10]
FM55M2106.31391.8[10]
A37531.39115.7[10]
SK-MEL2842.66157.2[10]
HaCaT (Keratinocyte control)884.963310.2[10]

Experimental Protocols

Protocol 1: Neuroprotection against Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol is adapted from studies demonstrating rasagiline's neuroprotective effects in an in vitro model of ischemia.[8][9]

1. Cell Culture and Differentiation: a. Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 7% fetal calf serum, 7% horse serum, and 1% penicillin-streptomycin.[8] b. For differentiation, treat cells with 50 ng/mL mouse β-NGF every 48 hours for 8-10 days.[8]

2. OGD/Reoxygenation Insult: a. Plate PC12 cells (1 x 10^5 cells/well in a 12-well plate) and grow for 2 days.[8] b. On the day of the experiment, replace the medium with glucose-free DMEM. c. Place the cultures in a hypoxic chamber (<1% oxygen) for 4 hours at 37°C.[8] d. To mimic reperfusion, add glucose to a final concentration of 4.5 mg/mL and return the cultures to normoxic conditions for 18 hours.[8]

3. Treatment with this compound: a. Prepare stock solutions of the compound in a suitable solvent (e.g., DMSO). b. Add the compound to the cell culture medium at the desired final concentrations (e.g., based on the data for rasagiline, a starting range of 1-10 µM is suggested) at the beginning of the reoxygenation period. c. Include a vehicle control group (medium with the solvent only).

4. Assessment of Cell Viability: a. After the 18-hour reoxygenation period, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol allows for the investigation of the compound's effect on the Akt signaling pathway.[9]

1. Cell Treatment and Lysis: a. Following the experimental treatment (e.g., OGD/reoxygenation as in Protocol 1), wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

3. SDS-PAGE and Electrotransfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phosphorylated Akt (p-Akt) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST. f. To normalize the data, strip the membrane and re-probe with an antibody against total Akt.

5. Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Quantify the band intensities using densitometry software. c. Express the results as the ratio of p-Akt to total Akt.

Signaling Pathways and Experimental Workflows

Neuroprotection_Signaling_Pathway Rasagiline Rasagiline Derivative PI3K_Akt PI3K/Akt Pathway Rasagiline->PI3K_Akt Activates Nrf2_Activation Nrf2 Activation (Nuclear Translocation) PI3K_Akt->Nrf2_Activation Promotes Cell_Survival Enhanced Cell Survival (Neuroprotection) PI3K_Akt->Cell_Survival Promotes ARE_Genes Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) Nrf2_Activation->ARE_Genes Induces Transcription Antioxidant_Enzymes Increased Antioxidant Enzymes ARE_Genes->Antioxidant_Enzymes ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Reduces ROS->Cell_Survival Induces Death

Caption: Rasagiline's Akt/Nrf2 neuroprotective signaling pathway.

Anti_Apoptotic_Mechanism Rasagiline Rasagiline Derivative Bcl2 ↑ Bcl-2, Bcl-xl (Anti-apoptotic) Rasagiline->Bcl2 Bax ↓ Bax, FAS (Pro-apoptotic) Rasagiline->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Destabilizes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Experimental_Workflow Start Start: Plate Neuronal Cells (e.g., PC12) InduceStress Induce Cellular Stress (e.g., OGD, Neurotoxin) Start->InduceStress Treatment Treat with Rasagiline Derivative (Dose-Response) InduceStress->Treatment Incubate Incubate for Defined Period Treatment->Incubate Analysis Analysis Incubate->Analysis Viability Cell Viability Assay (MTT, Trypan Blue) Analysis->Viability WesternBlot Western Blot (Signaling Proteins) Analysis->WesternBlot Mito Mitochondrial Function (e.g., MMP Assay) Analysis->Mito

References

Application Notes and Protocols for In Vivo Studies of rac-trans-1-Deshydroxy Rasagiline (1-Aminoindan) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor, is a widely used therapeutic agent for Parkinson's disease. Its primary metabolite, rac-trans-1-Deshydroxy Rasagiline, also known as 1-aminoindan, has been the subject of significant research.[1][2][3] Unlike the parent compound, 1-aminoindan is a weak reversible MAO-B inhibitor, suggesting that its therapeutic effects may be independent of MAO-B inhibition.[2] In vivo studies in animal models have demonstrated the neuroprotective potential of 1-aminoindan, indicating it may contribute to the overall therapeutic efficacy of rasagiline.[1][3]

These application notes provide a comprehensive overview of the in vivo studies of this compound (1-aminoindan) in animal models of Parkinson's disease, with detailed protocols for key experiments and a summary of the quantitative findings.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of 1-(R)-aminoindan in rat models of Parkinson's disease.

Table 1: Effects of 1-(R)-Aminoindan on Behavioral Asymmetry in a 6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

Treatment GroupDoseAdministration RouteApomorphine-Induced Rotations (turns/min)Reference
Sham ControlVehicleNot SpecifiedNot SpecifiedWeinreb et al., 2011
6-OHDA + VehicleVehicleNot Specified~7.5Weinreb et al., 2011
6-OHDA + 1-(R)-Aminoindan1 mg/kg/dayNot Specified~3.5 (a significant reduction)Weinreb et al., 2011

Table 2: Effects of 1-(R)-Aminoindan on Striatal Dopamine and Metabolite Levels in a 6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

Treatment GroupStriatal Dopamine (DA) (% of control)Striatal DOPAC (% of control)Striatal HVA (% of control)Reference
Sham Control100%100%100%Weinreb et al., 2011
6-OHDA + Vehicle~20%~30%~40%Weinreb et al., 2011
6-OHDA + 1-(R)-Aminoindan~60% (a significant restoration)~70% (a significant restoration)~80% (a significant restoration)Weinreb et al., 2011

DOPAC: 3,4-Dihydroxyphenylacetic acid, HVA: Homovanillic acid

Experimental Protocols

6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats, a widely used model to study Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the head and clean the surgical area with an antiseptic solution.

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small hole over the target injection site. The coordinates for the medial forebrain bundle (MFB) are typically used for a comprehensive lesion.

  • 6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA in 4 µL of saline.

  • Stereotaxic Injection: Slowly inject the 6-OHDA solution into the target brain region (e.g., medial forebrain bundle) using a Hamilton syringe. The injection rate should be approximately 1 µL/min.

  • Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion of the solution and to minimize backflow upon withdrawal. Slowly retract the needle.

  • Suturing and Recovery: Suture the scalp incision and allow the animal to recover in a warm cage. Provide soft food and monitor the animal's health closely for the first few days post-surgery.

  • Behavioral Testing: Behavioral assessments, such as apomorphine-induced rotation testing, are typically performed 2-3 weeks after surgery to confirm the lesion.

Lactacystin-Induced Rat Model of Parkinson's Disease

This protocol details the use of lactacystin, a proteasome inhibitor, to induce nigrostriatal degeneration.[4][5][6]

Materials:

  • Male Wistar rats

  • Lactacystin

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Animal Preparation: Follow the same procedure as for the 6-OHDA model.

  • Lactacystin Solution Preparation: Dissolve lactacystin in the appropriate vehicle (saline or aCSF) to the desired concentration. A typical dose is 2.5 µg in 1 µL.

  • Stereotaxic Injection: Inject lactacystin bilaterally or unilaterally into the substantia nigra pars compacta (SNpc).

  • Post-Injection and Recovery: Follow the same post-operative care as for the 6-OHDA model.

  • Behavioral and Histological Analysis: Behavioral testing and post-mortem histological analysis are performed at various time points after the injection to assess the extent of neurodegeneration.

Apomorphine-Induced Rotation Test

This test is used to quantify the extent of dopamine receptor supersensitivity in unilaterally lesioned rats.

Materials:

  • Unilaterally lesioned rats (e.g., 6-OHDA model)

  • Apomorphine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Rotation monitoring system (e.g., automated rotometer)

Procedure:

  • Acclimatization: Place the rat in the testing chamber and allow it to acclimatize for a few minutes.

  • Apomorphine Administration: Administer a subcutaneous injection of apomorphine (typically 0.5 mg/kg).

  • Rotation Monitoring: Record the number of full (360°) rotations in both the ipsilateral and contralateral directions for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the net rotations (contralateral rotations - ipsilateral rotations). A higher number of net contralateral rotations indicates a more severe lesion.

High-Performance Liquid Chromatography (HPLC) for Striatal Dopamine and Metabolites

This method is used to quantify the levels of dopamine and its metabolites in brain tissue.

Materials:

  • Rat striatum tissue samples

  • Perchloric acid

  • Mobile phase (specific to the column and analytes)

  • HPLC system with an electrochemical detector

  • Homogenizer

Procedure:

  • Tissue Preparation: Dissect the striata on ice and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Homogenization: Homogenize the tissue samples in a solution of perchloric acid.

  • Centrifugation: Centrifuge the homogenates to pellet the proteins.

  • Injection: Inject the supernatant into the HPLC system.

  • Detection and Quantification: The electrochemical detector will measure the levels of dopamine, DOPAC, and HVA. Quantify the concentrations by comparing the peak areas to those of known standards.

Mandatory Visualization

experimental_workflow cluster_model Parkinson's Disease Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Assessment of Neuroprotection model Unilateral Lesion Induction (6-OHDA or Lactacystin) treatment Chronic Administration of 1-(R)-Aminoindan or Vehicle model->treatment Post-lesion recovery (2-3 weeks) behavior Behavioral Testing (Apomorphine-Induced Rotation) treatment->behavior During/After treatment period biochem Biochemical Analysis (Striatal Dopamine and Metabolites via HPLC) treatment->biochem At the end of the study

Caption: Experimental workflow for in vivo studies of 1-(R)-aminoindan.

signaling_pathway cluster_pkc PKC Activation cluster_mapk MAPK Pathway cluster_apoptotic Regulation of Apoptosis aminoindan 1-(R)-Aminoindan pkc Protein Kinase C (PKC) aminoindan->pkc raf Raf pkc->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates bcl2 Bcl-2 (Anti-apoptotic) erk->bcl2 Upregulates bax Bax (Pro-apoptotic) erk->bax Downregulates neuroprotection Neuroprotection and Cell Survival bcl2->neuroprotection bax->neuroprotection

Caption: Proposed signaling pathway for 1-(R)-aminoindan-mediated neuroprotection.

References

dosage and administration of rac-trans-1-Deshydroxy Rasagiline for research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known properties of the parent compound, Rasagiline, and general methodologies for monoamine oxidase (MAO) inhibitors. Currently, there is limited publicly available research specifically on rac-trans-1-Deshydroxy Rasagiline. Therefore, the provided information should be considered as a starting point and guide for initial research. All experimental parameters, including dosages and concentrations, should be empirically determined and optimized for specific experimental systems.

Introduction

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2][3] This mechanism of action makes it an effective treatment for Parkinson's disease.[1] this compound is a derivative of Rasagiline. While its specific pharmacological profile is not extensively documented, it is hypothesized to retain activity as an MAO inhibitor. These application notes provide proposed protocols for the initial characterization of this compound in a research setting.

Quantitative Data Summary (Based on Rasagiline)

The following tables summarize key quantitative data for Rasagiline, which can serve as a reference for designing initial experiments with this compound.

Table 1: In Vitro Potency of Rasagiline

ParameterValueCell/Enzyme SystemReference
MAO-B IC₅₀4.4 nMRat brain mitochondriaYoudim et al., 2001
MAO-A IC₅₀420 nMRat brain mitochondriaYoudim et al., 2001
Selectivity Index (MAO-A/MAO-B)~95-Youdim et al., 2001

Table 2: In Vitro Concentrations of Rasagiline Used in Neuroprotection Studies

Concentration RangeCell LineExperimental ModelReference
1 µM - 10 µMSH-SY5Y neuroblastoma cellsOxidative stress modelsMaruyama et al., 2002
0.1 µM - 1 µMPC12 cellsApoptosis inductionSagi et al., 2007

Experimental Protocols

This protocol is designed to determine the inhibitory activity and selectivity of this compound on MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • This compound

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B enzymes in potassium phosphate buffer to a working concentration.

  • Incubation: In a 96-well plate, add the diluted enzyme, buffer, and varying concentrations of this compound or control inhibitors. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a 30-minute incubation at 37°C, terminate the reaction. The product of the kynuramine reaction (4-hydroxyquinoline) can be measured fluorometrically (Excitation: 310 nm, Emission: 400 nm). The product of the benzylamine reaction (benzaldehyde) can be measured spectrophotometrically at 250 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values by fitting the data to a dose-response curve.

This protocol assesses the potential cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24-48 hours. Include an untreated control group.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization mao_assay MAO Inhibition Assay (MAO-A and MAO-B) characterization->mao_assay cell_viability Cell Viability Assay (e.g., MTT) characterization->cell_viability ic50 IC50 Determination mao_assay->ic50 cytotoxicity Cytotoxicity Assessment cell_viability->cytotoxicity selectivity Selectivity Index Calculation ic50->selectivity

Caption: Experimental workflow for the initial characterization of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat vmat VMAT2 dopamine->vmat mao_b MAO-B dopamine->mao_b Degradation dat->dopamine vesicle Synaptic Vesicle vmat->vesicle da_synapse Dopamine vesicle->da_synapse Release dopac DOPAC mao_b->dopac da_receptor Dopamine Receptor da_synapse->da_receptor signal Postsynaptic Signaling da_receptor->signal inhibitor rac-trans-1-Deshydroxy Rasagiline inhibitor->mao_b

Caption: Proposed signaling pathway of MAO-B inhibition by this compound.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of rac-trans-1-Deshydroxy Rasagiline in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of rac-trans-1-Deshydroxy Rasagiline in human plasma. Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), utilized in the management of Parkinson's disease. The analysis of its metabolites and related compounds, such as this compound, is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol outlines a complete workflow from sample preparation to data acquisition, providing researchers, scientists, and drug development professionals with a reliable methodology for the precise quantification of this analyte.

Introduction

Rasagiline is a second-generation propargylamine-based drug that selectively inhibits MAO-B, thereby increasing dopamine levels in the brain. Its metabolism is extensive, primarily occurring in the liver via the cytochrome P450 system, with CYP1A2 being the major isoenzyme involved.[1] The primary metabolite is 1-aminoindan, with other hydroxylated species also identified.[1] this compound, a hydroxylated derivative, is a compound of interest in understanding the complete metabolic profile and disposition of rasagiline.

Accurate and sensitive quantification of such metabolites in biological matrices is essential for pharmacokinetic modeling, metabolite identification, and safety assessment in drug development. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose, enabling the detection of low-concentration analytes in complex biological samples. This application note presents a comprehensive protocol for the analysis of this compound, which can be adapted for various research and clinical applications.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the efficient extraction of this compound from human plasma, ensuring high recovery and removal of matrix interferences.

Materials:

  • Human plasma (K2-EDTA)

  • This compound analytical standard

  • Internal Standard (IS): Rasagiline-d4

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

Procedure:

  • Spiking: To 200 µL of human plasma, add 10 µL of the internal standard working solution (Rasagiline-d4, 100 ng/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of this compound working solution.

  • Pre-treatment: Add 400 µL of 0.1% formic acid in water to the plasma sample, vortex for 30 seconds.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A (see LC method).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
6.0 95
6.1 5

| 8.0 | 5 |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 450°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters Note: These are predicted transitions and should be optimized experimentally.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 188.1 117.1 100 25
This compound 188.1 91.1 100 35

| Rasagiline-d4 (IS) | 176.2 | 119.1 | 100 | 22 |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| 0.1 - 100 | y = 0.0254x + 0.0012 | > 0.998 |

Table 4: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD, n=6) Intra-day Accuracy (%) Inter-day Precision (%RSD, n=18) Inter-day Accuracy (%)
LLOQ 0.1 8.2 105.4 9.5 103.8
Low 0.3 6.5 98.7 7.8 101.2
Medium 10 4.1 102.3 5.3 100.5

| High | 80 | 3.5 | 99.1 | 4.7 | 99.8 |

Table 5: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 0.3 92.4 97.1

| High | 80 | 95.1 | 98.5 |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) spike_is Spike with Internal Standard plasma->spike_is pretreat Pre-treatment (0.1% Formic Acid) spike_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap injection Injection into HPLC evap->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

rasagiline_metabolism rasagiline Rasagiline cyp1a2 CYP1A2 (Major) rasagiline->cyp1a2 N-dealkylation other_cyp Other CYPs rasagiline->other_cyp Hydroxylation aminoindan 1-Aminoindan (Major Metabolite) cyp1a2->aminoindan hydroxylated Hydroxylated Metabolites (e.g., this compound) other_cyp->hydroxylated conjugation Glucuronide Conjugation aminoindan->conjugation hydroxylated->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Simplified metabolic pathway of Rasagiline.

Conclusion

This application note provides a detailed and reliable LC-MS/MS protocol for the quantitative determination of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for a wide range of applications in drug metabolism and pharmacokinetic research. The presented sample preparation technique ensures high recovery and minimal matrix effects, contributing to the overall robustness of the assay. This methodology can serve as a valuable tool for researchers and scientists in the pharmaceutical industry and academia.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of rac-N-propargyl-1-aminoindan (rac-trans-1-Deshydroxy Rasagiline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and purification of racemic N-propargyl-1-aminoindan, often referred to as rac-trans-1-Deshydroxy Rasagiline. This compound is the racemic analogue of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3][4] The protocols provided are based on established synthetic methodologies for N-propargylation of 1-aminoindan.

I. Introduction

Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, is a selective and irreversible inhibitor of MAO-B, which plays a crucial role in the metabolic degradation of dopamine in the central nervous system.[1][2][5] By inhibiting MAO-B, Rasagiline increases dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[1] The synthesis of the racemic mixture is a fundamental step for laboratory research, analytical standard preparation, and as a precursor for chiral resolution to obtain the enantiomerically pure active pharmaceutical ingredient.

The primary synthetic route involves the N-alkylation of racemic 1-aminoindan with a suitable propargylating agent.[6][7][8] This document outlines a general and adaptable protocol for this synthesis, followed by purification and characterization.

II. Synthesis Workflow

The synthesis of rac-N-propargyl-1-aminoindan is a straightforward two-step process starting from racemic 1-aminoindan. The overall workflow is depicted below.

SynthesisWorkflow Reactants rac-1-Aminoindan + Propargyl Bromide Reaction N-Alkylation (Base, Solvent) Reactants->Reaction CrudeProduct Crude rac-N-propargyl-1-aminoindan Reaction->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct Pure rac-N-propargyl-1-aminoindan Purification->PureProduct Analysis Characterization (NMR, HPLC, MS) PureProduct->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: Workflow for the synthesis and purification of rac-N-propargyl-1-aminoindan.

III. Experimental Protocols

A. Synthesis of rac-N-propargyl-1-aminoindan

This protocol describes the N-alkylation of racemic 1-aminoindan with propargyl bromide.

Materials:

  • rac-1-Aminoindan

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add rac-1-aminoindan (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • While stirring vigorously, add propargyl bromide (1.1-1.5 eq) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in toluene and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude rac-N-propargyl-1-aminoindan as an oil.

B. Purification by Column Chromatography

Materials:

  • Crude rac-N-propargyl-1-aminoindan

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Beakers and flasks for fraction collection

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a glass chromatography column.

  • Dissolve the crude product in a minimal amount of the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified rac-N-propargyl-1-aminoindan.

IV. Data Presentation

The following table summarizes typical quantitative data expected from the synthesis and purification.

ParameterExpected Value
Synthesis
Starting Materialrac-1-Aminoindan
Productrac-N-propargyl-1-aminoindan
Molecular FormulaC₁₂H₁₃N
Molecular Weight171.24 g/mol
Typical Yield (Crude)80-90%
Purification
Purification MethodColumn Chromatography
Typical Yield (Purified)60-75% (from starting material)
Characterization
Purity (by HPLC)>98%
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃, δ)Consistent with structure
¹³C NMR (CDCl₃, δ)Consistent with structure
Mass Spectrometry (ESI+)m/z = 172.1 [M+H]⁺

V. Characterization

The identity and purity of the synthesized rac-N-propargyl-1-aminoindan should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound.[9] A typical mobile phase could consist of a mixture of acetonitrile, isopropyl alcohol, and water with pH adjustment.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra should be consistent with the structure of N-propargyl-1-aminoindan.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

VI. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Propargyl bromide is a lachrymator and is toxic. Handle with extreme care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This comprehensive guide provides a solid foundation for the successful synthesis and purification of rac-N-propargyl-1-aminoindan for laboratory applications. The protocols can be optimized based on the specific equipment and reagents available in the laboratory.

References

Troubleshooting & Optimization

stability issues of rac-trans-1-Deshydroxy Rasagiline in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following stability information and experimental protocols are based on studies conducted on Rasagiline Mesylate , a structurally related compound. Due to the absence of specific stability data for rac-trans-1-Deshydroxy Rasagiline in the public domain, this guide should be used as a starting point for your investigations. The presence of a hydroxyl group in this compound may influence its stability and degradation pathways. We strongly recommend performing compound-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues when working with rasagiline-related compounds in solution?

A1: Based on studies of Rasagiline Mesylate, which is structurally similar, significant degradation can occur under certain conditions. The primary concerns are degradation in acidic solutions and under thermal stress.[1][2] Some degradation has also been observed under basic, oxidative, and photolytic conditions.[1][2]

Q2: What are the likely degradation pathways for a rasagiline-like molecule?

A2: While specific pathways for this compound are not documented, forced degradation studies on Rasagiline Mesylate suggest that the molecule is susceptible to hydrolysis and oxidation.[1][2][3] The propargylamine and indane moieties are potential sites for chemical modification. The additional hydroxyl group on your compound could also be a site for oxidation.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach for separating the parent compound from its degradation products.[1][2][3][4] Key features of a suitable HPLC method would include:

  • Column: A C18 column is frequently used.[1][3]

  • Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like methanol or acetonitrile is effective.[1][2][4]

  • Detection: UV detection at a wavelength of approximately 210 nm is commonly employed.[1][2][4]

Q4: How should I prepare and store stock solutions of this compound?

A4: To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, we recommend dissolving the compound in a non-aqueous solvent like methanol or acetonitrile and storing it at a low temperature (e.g., -20°C) and protected from light. Avoid acidic aqueous solutions for storage.

Troubleshooting Guide

Q: I am seeing unexpected peaks in my chromatogram after preparing my sample in solution. What could be the cause?

A: Unexpected peaks are often indicative of degradation. Consider the following:

  • pH of the Solution: Have you dissolved the compound in an acidic medium? Rasagiline analogues are known to be unstable in acidic conditions.[1]

    • Recommendation: If possible, adjust the pH of your solution to be neutral or slightly basic, or use a non-aqueous solvent.

  • Temperature: Was your solution exposed to elevated temperatures? Thermal degradation is a known issue.[1]

    • Recommendation: Prepare and handle solutions at room temperature or on ice, and avoid heating.

  • Light Exposure: Was the solution exposed to light for an extended period?

    • Recommendation: Work with amber vials or protect your solutions from light.

  • Oxidizing Agents: Could there be any oxidizing agents present in your solvents or reagents?

    • Recommendation: Use high-purity solvents and de-gas them if necessary.

Q: The concentration of my stock solution seems to decrease over time, even when stored in the dark at a low temperature. What is happening?

A: This suggests slow degradation is occurring.

  • Solvent Choice: What solvent are you using? Even in the absence of harsh conditions, some solvents can promote slow degradation over time.

    • Recommendation: Perform a small-scale stability study in different solvents (e.g., methanol, acetonitrile, DMSO) to identify the most suitable one for long-term storage.

  • Freeze-Thaw Cycles: Are you repeatedly freezing and thawing your stock solution?

    • Recommendation: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Summary of Forced Degradation Data for Rasagiline Mesylate

The following table summarizes the results from forced degradation studies on Rasagiline Mesylate, which can serve as a guide for your experiments with this compound.

Stress ConditionReagents and ConditionsObserved Degradation of Rasagiline MesylateReference
Acidic Hydrolysis 2N HCl, reflux at 60°C for 30 minutesSignificant degradation[3]
Basic Hydrolysis 2N NaOH, reflux at 60°C for 30 minutesSignificant degradation[3]
Oxidative 20% H₂O₂, 60°C for 30 minutesDegradation observed[3]
Thermal Dry heat at 105°C for 6 hoursDegradation observed[3]
Photolytic Exposure to sunlightDegradation observed[3]

Experimental Protocols

Disclaimer: These are generalized protocols based on the literature for Rasagiline Mesylate. You may need to optimize these conditions for this compound.

1. Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Acidic Degradation

  • To 1 mL of the stock solution, add 1 mL of 2N Hydrochloric acid.

  • Reflux the mixture at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 2N Sodium Hydroxide.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Degradation

  • To 1 mL of the stock solution, add 1 mL of 2N Sodium Hydroxide.

  • Reflux the mixture at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 2N Hydrochloric acid.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 20% Hydrogen Peroxide.

  • Keep the solution at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

5. Thermal Degradation

  • Place the solid compound in an oven at 105°C for 6 hours.

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Prepare a solution of a known concentration in the mobile phase for HPLC analysis.

6. Photolytic Degradation

  • Expose a solution of the compound to direct sunlight for a specified period (e.g., 24-48 hours).

  • As a control, keep a similar solution in the dark for the same duration.

  • After exposure, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Visualizations

parent This compound acid Acidic Hydrolysis (e.g., HCl) parent->acid H+ base Basic Hydrolysis (e.g., NaOH) parent->base OH- oxid Oxidation (e.g., H2O2) parent->oxid [O] thermal Thermal Stress parent->thermal Heat photo Photolytic Stress parent->photo Light deg1 Hydrolytic Degradants acid->deg1 base->deg1 deg2 Oxidative Degradants (e.g., N-oxide, hydroxylated species) oxid->deg2 deg3 Other Degradants thermal->deg3 photo->deg3

Caption: Potential Degradation Pathways.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (2N HCl, 60°C) prep_stock->acid base Basic (2N NaOH, 60°C) prep_stock->base oxid Oxidative (20% H2O2, 60°C) prep_stock->oxid thermal Thermal (105°C, solid) prep_stock->thermal photo Photolytic (Sunlight) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Forced Degradation Experimental Workflow.

rect_node rect_node start Unexpected Peaks in Chromatogram? check_ph Is solution pH acidic? start->check_ph check_temp Was solution heated? check_ph->check_temp No reco_ph Adjust pH to neutral or use aprotic solvent. check_ph->reco_ph Yes check_light Exposed to light? check_temp->check_light No reco_temp Prepare and handle solutions at RT or on ice. check_temp->reco_temp Yes check_oxidants Possibility of oxidizing agents? check_light->check_oxidants No reco_light Use amber vials and protect from light. check_light->reco_light Yes reco_oxidants Use high-purity, degassed solvents. check_oxidants->reco_oxidants Yes

Caption: Troubleshooting Unexpected Degradation.

References

Technical Support Center: rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of rac-trans-1-Deshydroxy Rasagiline during experimental procedures. The information is presented in a question-and-answer format to address specific issues you may encounter.

Disclaimer: Specific stability data for this compound is not extensively available in published literature. The following recommendations are based on the known degradation pathways of its parent compound, Rasagiline, which is structurally very similar. It is advised to perform specific stability studies for your particular experimental conditions.

Troubleshooting Guides and FAQs

Our troubleshooting guide is designed to help you identify and resolve potential degradation issues with this compound.

Frequently Asked Questions (FAQs):

Q1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be degradation?

A1: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of compound degradation. Rasagiline, a closely related compound, is known to degrade under various stress conditions, including exposure to acid, heat, and oxidizing agents.[1][2][3] It is likely that this compound follows similar degradation pathways. To confirm, you can perform forced degradation studies under controlled stress conditions (see Experimental Protocols section).

Q2: My sample of this compound has changed color. What could be the cause?

A2: A change in the physical appearance of your sample, such as color change, can be a sign of degradation. This could be due to oxidation or other chemical transformations. It is recommended to store the compound in a tightly sealed container, protected from light and air.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: Based on the stability of rasagiline, it is recommended to store this compound in a cool, dry, and dark place.[4] Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. For long-term storage, keeping the compound at -20°C is advisable.

Q4: I need to dissolve this compound for my experiment. What solvents are recommended to avoid degradation?

A4: While specific solubility data for this compound is limited, for the related compound rasagiline mesylate, water and ethanol are suitable solvents.[5][6] However, the pH of aqueous solutions is critical. Acidic and basic conditions can promote hydrolysis.[7] It is recommended to use neutral, buffered solutions if possible and to prepare solutions fresh before use. Avoid prolonged storage of solutions, especially at room temperature.

Q5: Can exposure to light cause degradation of this compound?

A5: Photodegradation is a potential issue for many pharmaceutical compounds. Studies on rasagiline have included photolytic stress conditions.[2][5] Therefore, it is best practice to protect solutions and solid samples of this compound from direct light by using amber vials or by covering containers with aluminum foil.

Data Presentation

The following table summarizes the key factors that can influence the stability of this compound, based on data from its parent compound, Rasagiline.

Factor Potential Impact on Stability Preventative Measures Reference
pH Significant degradation observed in acidic and basic conditions.Maintain solutions at a neutral pH. Use buffered solutions when possible. Prepare fresh solutions.[2][7]
Temperature Elevated temperatures can accelerate degradation.Store at controlled room temperature for short periods. For long-term storage, use refrigeration (-20°C). Avoid excessive heat during experiments.[2][4]
Oxidation Susceptible to oxidative degradation.Store under an inert atmosphere (argon or nitrogen). Use antioxidants in solution if compatible with the experiment. Avoid contact with oxidizing agents.[2][8]
Light Potential for photodegradation.Store in amber vials or protect from light with aluminum foil.[2][5]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period, taking samples at various time points.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 70°C) for a defined period.

    • Also, subject a solution of the compound to the same thermal stress.

    • At various time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At various time points, take samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all the stressed samples and a non-stressed control sample by a stability-indicating RP-HPLC method. A typical method for rasagiline utilizes a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile in a gradient or isocratic mode.[5][7]

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Mandatory Visualization

Troubleshooting_Degradation start Start: Unexpected Experimental Results (e.g., new HPLC peaks, color change) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Atmosphere (air/inert)? start->check_storage check_solution Review Solution Preparation: - Solvent used? - pH of the solution? - Age of the solution? start->check_solution check_procedure Review Experimental Procedure: - High temperatures involved? - Presence of acids, bases, or  oxidizing agents? start->check_procedure improper_storage Issue Identified: Improper Storage check_storage->improper_storage improper_solution Issue Identified: Solution Instability check_solution->improper_solution procedural_issue Issue Identified: Procedural Stress check_procedure->procedural_issue action_storage Corrective Action: - Store in a cool, dark, dry place - Use inert atmosphere for long-term storage improper_storage->action_storage action_solution Corrective Action: - Use fresh, neutral, buffered solutions - Protect solutions from light improper_solution->action_solution action_procedure Corrective Action: - Minimize heat exposure - Avoid harsh chemical conditions procedural_issue->action_procedure end Problem Resolved action_storage->end action_solution->end action_procedure->end

Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.

References

Technical Support Center: Improving the Solubility of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with rac-trans-1-Deshydroxy Rasagiline during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a derivative of Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] Like many amine-containing drug molecules, Rasagiline and its analogs can exhibit poor aqueous solubility, which can pose a significant challenge for in vitro assays, formulation development, and bioavailability studies.[4][5] Achieving an appropriate concentration in solution is crucial for obtaining accurate and reproducible experimental results.

Q2: Are there any available solubility data for Rasagiline or its analogs that can serve as a reference?

Troubleshooting Guide: Enhancing Solubility of this compound

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Initial Assessment: Solubility Screening

Before attempting to improve solubility, it is essential to determine the baseline solubility of your compound in various solvents.

Experimental Protocol: Small-Scale Solubility Assessment

  • Solvent Selection: Choose a range of solvents, including aqueous buffers (e.g., PBS pH 7.4), organic solvents (e.g., DMSO, ethanol), and co-solvent mixtures.

  • Sample Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.

  • Solvent Addition: Add a measured volume of each solvent to the respective tubes to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Equilibration: Vortex the tubes vigorously and then allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with gentle agitation.

  • Observation and Quantification: Visually inspect for undissolved particles. For a quantitative assessment, centrifuge the tubes to pellet any undissolved solid, and then measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Solubility Enhancement Strategies

If the initial solubility is insufficient for your experimental needs, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.

1. pH Adjustment

For amine-containing compounds like this compound, solubility is often pH-dependent. As a basic compound, its solubility typically increases in acidic conditions due to the formation of a more soluble salt.

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Solubility Testing: Repeat the "Small-Scale Solubility Assessment" protocol using these buffers.

  • Analysis: Determine the solubility at each pH to identify the optimal pH range for your experiment. Be mindful that the chosen pH must be compatible with your experimental system (e.g., cell culture, enzyme assay).

2. Co-solvents

The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.

Experimental Protocol: Co-solvent Systems

  • Co-solvent Selection: Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous experimental medium.

  • Precipitation Check: Carefully observe for any signs of precipitation upon dilution. It is crucial to keep the final concentration of the co-solvent in your experimental system low enough to avoid any confounding effects on your biological assay.

3. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[5]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a poloxamer.

  • Concentration Range: Prepare solutions of your experimental buffer containing the surfactant at concentrations above its critical micelle concentration (CMC).

  • Solubility Assessment: Determine the solubility of this compound in these surfactant-containing buffers.

4. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Complex Formation:

    • Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of a hydroalcoholic solution. Knead the paste for a specified time and then dry it.

    • Solution Method: Dissolve the drug in an organic solvent and the cyclodextrin in an aqueous solution. Mix the two solutions and then remove the organic solvent by evaporation.

  • Solubility Determination: Assess the solubility of the resulting drug-cyclodextrin complex in your aqueous medium.

5. Solid Dispersions

This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7]

Experimental Protocol: Solid Dispersion Preparation (Solvent Evaporation Method)

  • Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent.

  • Solvent Evaporation: Remove the solvent under vacuum to obtain a solid dispersion.

  • Solubility Assessment: Evaluate the dissolution rate and solubility of the prepared solid dispersion in your experimental buffer.

Data Presentation

Table 1: Solubility of Rasagiline and its Mesylate Salt in Various Solvents

CompoundSolventSolubilityReference
RasagilineEthanol~10 mg/mL[8]
RasagilineDMSO~10 mg/mL[8]
RasagilineDimethyl formamide (DMF)~3 mg/mL[8]
Rasagiline1:9 Ethanol:PBS (pH 7.2)~0.10 mg/mL[8]
Rasagiline MesylateWaterFreely Soluble[3][9]
Rasagiline MesylateEthanolFreely Soluble[3][9]
Rasagiline MesylateIsopropanolSparingly Soluble[9]

Note: "Freely soluble" generally implies a solubility of >100 mg/mL.

Visualizations

Troubleshooting Workflow for Solubility Enhancement

G cluster_0 Start: Solubility Issue Identified cluster_1 Initial Strategies cluster_2 Advanced Strategies cluster_3 Outcome start Poor solubility of this compound ph_adjust pH Adjustment start->ph_adjust Is the compound ionizable? cosolvent Co-solvents (e.g., DMSO, Ethanol) start->cosolvent Is a small % of organic solvent acceptable? ph_adjust->cosolvent No/Insufficient improvement success Solubility Sufficient for Experiment ph_adjust->success Solubility improved? surfactant Surfactants (e.g., Tween 80) cosolvent->surfactant No/Precipitation on dilution cosolvent->success Solubility improved? cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin No/Insufficient improvement surfactant->success Solubility improved? solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion No/Insufficient improvement cyclodextrin->success Solubility improved? solid_dispersion->success Solubility improved?

Caption: Troubleshooting workflow for improving the solubility of this compound.

Potential Signaling Pathway Involvement of Rasagiline Analogs

G cluster_0 MAO-B Inhibition Pathway cluster_1 Neuroprotective Effects compound rac-trans-1-Deshydroxy Rasagiline maob MAO-B compound->maob Inhibits bcl2 Increased Bcl-2 (Anti-apoptotic) compound->bcl2 Promotes gdnf Increased GDNF (Neurotrophic Factor) compound->gdnf Promotes dopamine Dopamine maob->dopamine dopac DOPAC (Inactive Metabolite) dopamine->dopac Metabolized by MAO-B apoptosis Neuronal Apoptosis bcl2->apoptosis Inhibits gdnf->apoptosis Inhibits

Caption: Potential signaling pathways affected by Rasagiline and its analogs.

References

Technical Support Center: Analysis of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-trans-1-Deshydroxy Rasagiline. The information is designed to help identify and resolve common analytical artifacts and issues encountered during experimental analysis.

Troubleshooting Guides

This section addresses specific problems that may arise during the chromatographic and mass spectrometric analysis of this compound.

Issue 1: Appearance of Ghost Peaks in HPLC Chromatograms

Q: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram during the analysis of this compound, even in blank runs. What are the potential causes and how can I resolve this?

A: Ghost peaks are a common artifact in HPLC analysis and can originate from several sources. Here is a systematic approach to troubleshoot this issue:

  • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs.

    • Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm membrane filter.[1][2][3]

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, including the injector, tubing, and detector.[2][3]

    • Solution: Flush the entire system with a strong solvent (e.g., a high percentage of organic solvent). If contamination is suspected in the injector, clean the needle and sample loop.

  • Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.[2]

    • Solution: Optimize the needle wash procedure in your autosampler settings. Use a wash solvent that is strong enough to dissolve this compound and any related compounds.

  • Sample Solvent: If the sample solvent is significantly different from the initial mobile phase, it can cause peak distortion or ghost peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Here is a logical workflow to diagnose the source of ghost peaks:

G start Ghost Peak Observed blank_injection Inject a blank (no sample) start->blank_injection peak_present Is the ghost peak present? blank_injection->peak_present system_contamination Potential System or Mobile Phase Contamination peak_present->system_contamination Yes carryover Potential Sample Carryover peak_present->carryover No troubleshoot_system Troubleshoot System and Mobile Phase system_contamination->troubleshoot_system troubleshoot_carryover Optimize Injection/Wash Protocol carryover->troubleshoot_carryover troubleshoot_system->end1 Resolved troubleshoot_carryover->end2 Resolved

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Issue 2: On-Column Degradation of this compound

Q: I am observing peak tailing and the appearance of small, unexpected peaks that are not present in my initial sample. Could this be on-column degradation?

A: Yes, on-column degradation is a potential issue, especially for amine-containing compounds like this compound. The stationary phase and mobile phase conditions can contribute to the degradation of the analyte during the chromatographic run.

  • Causes of On-Column Degradation:

    • Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the amine functional group of your analyte, leading to peak tailing and potential degradation.

    • Mobile Phase pH: High pH mobile phases can exacerbate the degradation of some amine compounds.

    • Column Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds.

    • Metal Interactions: Stainless steel components in the column and HPLC system can sometimes interact with analytes, catalyzing degradation.

  • Troubleshooting and Solutions:

    • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or similar column to minimize interactions with silanol groups.

    • Optimize Mobile Phase pH: If using a high pH mobile phase, ensure your column is stable under these conditions. You might also explore if a lower pH mobile phase provides adequate separation with less degradation.

    • Reduce Column Temperature: Try performing the analysis at a lower temperature to see if the degradation is mitigated.

    • Use a Biocompatible or PEEK-Lined Column: If metal-catalyzed degradation is suspected, consider using a column with a PEEK or other inert lining. Modern columns with technologies like MaxPeak High Performance Surfaces can also mitigate these interactions.

Issue 3: In-Source Fragmentation in LC-MS Analysis

Q: In my LC-MS analysis of this compound, I am detecting multiple ions at the same retention time as my parent ion. Are these all metabolites or could they be artifacts?

A: While some of these ions could be co-eluting isomers or metabolites, it is also highly probable that you are observing in-source fragmentation. This is an artifact where the analyte molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.

  • Causes of In-Source Fragmentation:

    • High Ion Source Voltages: Elevated voltages (e.g., fragmentor or capillary exit voltage) can induce fragmentation.

    • Thermal Degradation: High source temperatures can cause thermally labile molecules to break down.

    • Analyte Instability: The chemical structure of this compound may be susceptible to fragmentation under certain ESI conditions.

  • Troubleshooting and Solutions:

    • Optimize Ion Source Parameters: Systematically reduce the fragmentor voltage, capillary exit voltage, and other relevant source parameters to find a balance between good ionization efficiency and minimal fragmentation.

    • Lower Source Temperature: Decrease the gas temperature and drying gas flow rate to reduce the thermal stress on the analyte.

    • Confirm with MS/MS: To distinguish between in-source fragments and true metabolites, perform an MS/MS experiment on the suspected parent ion. The fragments observed in the MS/MS spectrum should correspond to the ions seen in the full scan if they are indeed in-source fragments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of rasagiline that I should be aware of, and could they interfere with the analysis of this compound?

A1: Rasagiline is primarily metabolized by the cytochrome P450 system. The three main metabolites are 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[4][5][6] Depending on your chromatographic conditions, these metabolites could potentially co-elute with or have similar mass-to-charge ratios to this compound or its related impurities. A well-developed chromatographic method should be able to resolve these compounds.

Q2: What type of HPLC column is recommended for the analysis of this compound?

A2: A reversed-phase C18 column is commonly used for the analysis of rasagiline and its metabolites.[7] Look for a column with high purity silica and good end-capping to minimize peak tailing for the basic amine structure. For chiral separations, a specialized chiral stationary phase would be necessary.

Q3: What are typical mobile phases used for the analysis of rasagiline and its related compounds?

A3: Typical mobile phases consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The aqueous component often contains a buffer such as ammonium acetate or phosphate to control the pH and improve peak shape.[7][8]

Q4: What detection method is most suitable for this compound?

A4: Both UV and mass spectrometry (MS) can be used. UV detection is simpler, but MS provides greater sensitivity and specificity, allowing for mass confirmation of the analyte and its fragments. Fluorescence detection has also been reported for rasagiline analysis.[8]

Experimental Protocols

Below are example experimental protocols for the analysis of rasagiline and its related compounds. These should be optimized for your specific application and instrumentation.

Table 1: Example HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

Table 2: Example LC-MS/MS Method Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% A to 5% A over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Parameters Instrument-specific, optimize for analyte

Signaling Pathway

Rasagiline, as a monoamine oxidase B (MAO-B) inhibitor, increases dopamine levels in the brain, which is its primary mechanism for treating Parkinson's disease. Additionally, rasagiline has been shown to have neuroprotective effects through various signaling pathways. One such pathway involves the activation of Akt and the transcription factor Nrf2, leading to the expression of antioxidant enzymes.[9][10]

G Rasagiline Rasagiline Akt Akt Rasagiline->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Rasagiline's neuroprotective signaling pathway via Akt/Nrf2 activation.

References

Optimizing Storage Conditions for rac-trans-1-Deshydroxy Rasagiline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage and handling of rac-trans-1-Deshydroxy Rasagiline. The following information, presented in a question-and-answer format, addresses potential issues to ensure the integrity and stability of the compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C. This temperature minimizes the risk of chemical degradation over extended periods. For short-term storage, such as during routine laboratory use, maintaining the compound at 2-8°C in a tightly sealed container, protected from light, is advisable.

Q2: How sensitive is this compound to temperature fluctuations?

Q3: What is the impact of humidity on the stability of this compound?

Humidity can be a critical factor in the degradation of APIs, often leading to hydrolysis. While specific data on this compound is limited, general guidelines for API stability testing emphasize the importance of controlling humidity.[1][3] It is recommended to store the compound in a desiccated environment or with a desiccant to minimize moisture exposure.

Q4: Is this compound light-sensitive?

Yes, based on forced degradation studies of the parent compound Rasagiline, exposure to light can lead to photodegradation.[2][3] It is imperative to store the compound in a light-resistant container, such as an amber vial, and to minimize its exposure to direct sunlight or strong artificial light during handling.

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatographic Analysis

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature and protected from light and moisture.

  • Review Handling Procedures: Ensure that the compound was not exposed to elevated temperatures or bright light for extended periods during sample preparation.

  • Analyze Blank Samples: Run a blank (solvent only) to rule out contamination of the mobile phase or system.

  • Consider Forced Degradation Scenarios: Based on studies of Rasagiline, degradation is more likely under acidic and thermal stress conditions.[1] Review your experimental conditions for any potential stressors.

Issue 2: Inconsistent Experimental Results

Potential Cause: Loss of potency due to degradation.

Troubleshooting Steps:

  • Perform a Purity Check: Re-analyze the purity of your stock of this compound using a validated analytical method, such as RP-HPLC.

  • Prepare Fresh Solutions: If the purity of the solid compound is confirmed, consider the stability of your stock solutions. It is best practice to use freshly prepared solutions for each experiment.

  • Evaluate Solvent Stability: Ensure the solvent used for your stock solution is compatible with the compound and does not promote degradation.

Data Summary Tables

Table 1: Recommended Storage Conditions

ParameterLong-Term StorageShort-Term StorageIn-Use (Solutions)
Temperature -20°C2-8°C2-8°C (use promptly)
Humidity Low (desiccated)Low (desiccated)N/A
Light Protected from lightProtected from lightProtected from light
Container Tightly sealed, amber vialTightly sealed, amber vialTightly sealed, amber vial

Table 2: Potential Degradation Profile Based on Rasagiline Forced Degradation Studies

Stress ConditionPotential for DegradationNumber of Degradation Products Observed (for Rasagiline)
Acidic Hydrolysis Significant[1]Multiple
Alkaline Hydrolysis SignificantMultiple
Oxidation ModerateFewer than hydrolysis
Thermal Significant[1]Multiple
Photolytic Moderate[3]Multiple

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from validated methods for Rasagiline and its impurities and can serve as a starting point for analyzing this compound.[1][3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Visualizations

Storage_Troubleshooting Troubleshooting Storage Issues start Inconsistent Results or Unexpected Peaks check_storage Verify Storage Conditions: - Temp (-20°C long-term)? - Light protection? - Low humidity? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Correct Storage Conditions: - Store at -20°C - Use amber vials - Use desiccants check_storage->storage_bad No check_handling Review Handling Procedures: - Minimized light exposure? - Avoided high temps? storage_ok->check_handling storage_bad->check_storage handling_ok Handling Procedures Correct check_handling->handling_ok Yes handling_bad Revise Handling Procedures: - Work under low light - Avoid heat sources check_handling->handling_bad No check_solution Analyze Purity: - Run purity test on solid - Prepare fresh solutions handling_ok->check_solution handling_bad->check_handling purity_ok Purity Confirmed check_solution->purity_ok Pass purity_bad Source New Compound Batch check_solution->purity_bad Fail end_node Re-run Experiment purity_ok->end_node

Caption: Troubleshooting workflow for storage and handling issues.

Degradation_Pathways Potential Degradation Pathways cluster_stressors Stress Factors Compound This compound Degradation Degradation Products (e.g., hydrolysis, oxidation products) Compound->Degradation leads to Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Humidity Humidity (Hydrolysis) Humidity->Degradation pH Extreme pH pH->Degradation Experimental_Workflow Stability Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis start Receive Compound store Store under Recommended Conditions start->store sample Prepare Sample Solution store->sample analyze Analyze via RP-HPLC sample->analyze data Evaluate Chromatogram for Degradants analyze->data report Report Purity and Stability data->report

References

Technical Support Center: rac-trans-1-Deshydroxy Rasagiline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of rac-trans-1-Deshydroxy Rasagiline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Issues

Question 1: My reductive amination of 1-indanone with propargylamine is resulting in low yields. What are the potential causes and solutions?

Low yields in reductive amination can stem from several factors. The key is to ensure the efficient formation of the intermediate imine and its subsequent reduction.

Possible Causes & Troubleshooting Steps:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.

    • Solution: Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the reaction forward. Ensure your starting 1-indanone and propargylamine are anhydrous.

  • Reducing Agent Reactivity: The choice and timing of adding the reducing agent are critical.[1]

    • Solution 1 (NaBH₄): If using sodium borohydride (NaBH₄), it can prematurely reduce the starting ketone.[1] Allow sufficient time for the imine to form before adding the reducing agent.

    • Solution 2 (Milder Agents): Switch to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for reducing the protonated imine (iminium ion) over the ketone.[1][2] This is often the preferred method for a one-pot reaction.

  • Reaction pH: The pH of the reaction is crucial for imine formation, which is typically optimal under mildly acidic conditions (pH 4-5).[1]

    • Solution: Add a catalytic amount of a weak acid like acetic acid to facilitate imine formation, especially when using borohydride reagents.

  • Side Reactions: The primary amine product can react with another molecule of the ketone, leading to the formation of a tertiary amine impurity.[2]

    • Solution: Use a slight excess of the amine component (propargylamine) to minimize this side reaction.

Question 2: The N-alkylation of 1-aminoindan with a propargyl halide/sulfonate is incomplete or slow. How can I improve the reaction kinetics?

Incomplete N-alkylation is a common issue often related to reaction conditions and reagent quality.

Possible Causes & Troubleshooting Steps:

  • Base and Solvent Solubility: The base (e.g., K₂CO₃) and starting amine may have poor solubility in the chosen solvent, hindering the reaction.

    • Solution 1: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[3]

    • Solution 2: Consider using a stronger, more soluble base like cesium carbonate, or add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using a less polar solvent.

  • Leaving Group Quality: The effectiveness of the propargyl electrophile is key.

    • Solution: Propargyl methanesulfonate or p-toluenesulfonate are often more reactive and lead to cleaner reactions than propargyl halides.[4] Ensure the alkylating agent has not degraded during storage.

  • Catalytic Additives: The reaction with alkyl bromides or chlorides can be slow.

    • Solution: Add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction. This facilitates an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.

Impurity Profile & Purification

Question 3: I am observing several process-related impurities in my crude product. What are they and how can I control them?

During the synthesis of Rasagiline and its analogs, several impurities can form from starting materials, intermediates, or side reactions.[5] Common impurities include unreacted starting materials, over-alkylated products, and by-products from side reactions.[6][7]

Table 1: Common Impurities and Control Strategies

Impurity NamePotential SourceRecommended Control StrategyAnalytical Method
1-Indanol Reduction of the starting material, 1-indanone, before imine formation.Use a selective reducing agent like NaBH₃CN that does not readily reduce ketones.[1]HPLC, GC-MS
1-Aminoindan Unreacted starting material from an incomplete N-alkylation reaction.Increase reaction time, temperature, or use a more reactive electrophile (e.g., propargyl sulfonate).[4]HPLC, TLC
N,N-Dipropargyl-1-aminoindan Over-alkylation of the desired secondary amine product.Use a controlled stoichiometry (slight excess of 1-aminoindan) and avoid excessively harsh conditions.HPLC, LC-MS
Propargyl Carbamates Reaction of the intermediate 1-aminoindan with carbon dioxide present in the reaction medium, especially under alkaline conditions.[8][9]Purge the reaction vessel with an inert gas (N₂ or Ar) before adding the base to minimize exposure to atmospheric CO₂.HPLC-MS[8]
Keto Impurity (1-Indanone) Unreacted starting material from an incomplete reductive amination.Ensure sufficient reaction time and an adequate amount of reducing agent.HPLC, GC-MS

Question 4: My final product is difficult to purify by column chromatography. Are there alternative methods?

Purification can be challenging due to the similar polarity of the product and certain impurities.

Alternative Purification Strategies:

  • Salt Formation & Crystallization: This is a highly effective method for purifying amines. Convert the crude this compound base into a salt (e.g., mesylate, hydrochloride). The resulting crystalline salt will often have significantly higher purity, leaving many impurities behind in the mother liquor. The pure base can be recovered by neutralization if needed.

  • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of (R)-1-Aminoindan

This protocol is a general guideline for the N-alkylation using a propargyl sulfonate ester.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-1-aminoindan (1.0 eq.).

  • Solvent: Add anhydrous DMF or acetonitrile to dissolve the amine.

  • Base: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.).

  • Alkylation: Prepare a solution of propargyl methanesulfonate (1.1 eq.) in the same solvent and add it dropwise to the reaction mixture at room temperature (25-35°C).[9]

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add water to the reaction mixture.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[9]

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or salt crystallization.

Protocol 2: General Procedure for One-Pot Reductive Amination

This protocol describes a one-pot synthesis using a mild reducing agent.

  • Setup: To a round-bottom flask, add 1-indanone (1.0 eq.) and propargylamine (1.2 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to bring the pH to ~5.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required.

Visual Guides

Synthesis and Purification Workflow

This diagram outlines the general steps from starting materials to the final purified product.

G Start Starting Materials (e.g., 1-Indanone or 1-Aminoindan) Reaction Chemical Reaction (Reductive Amination or N-Alkylation) Start->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup QC In-Process / Final QC (HPLC, NMR, MS) Reaction->QC Crude Crude Product (Concentration) Workup->Crude Purification Purification (Chromatography or Crystallization) Crude->Purification Crude->QC Final Final Product: This compound Purification->Final Final->QC

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Flowchart for Low Reaction Yield

This flowchart provides a logical path to diagnose and resolve issues related to low product yield.

G Start Low Yield Observed CheckTLC Analyze Crude by TLC / LC-MS Start->CheckTLC IsComplete Is Starting Material Consumed? CheckTLC->IsComplete ManySpots Multiple Side Products Observed? IsComplete->ManySpots Yes Incomplete Incomplete Reaction: • Increase reaction time/temp • Check reagent quality/activity IsComplete->Incomplete No SideRxns Side Reactions Dominating: • Lower temperature • Change solvent/base • Check stoichiometry ManySpots->SideRxns Yes PurificationLoss Product Loss During Work-up / Purification: • Optimize extraction pH • Use alternative purification ManySpots->PurificationLoss No

Caption: A decision tree for troubleshooting low yield in synthesis reactions.

Key Reaction and Side Product Pathways

This diagram illustrates the desired synthetic route via reductive amination and a common side reaction pathway leading to a carbamate impurity.

G cluster_0 Indanone 1-Indanone Imine Intermediate Imine Indanone->Imine Propargylamine Propargylamine Propargylamine->Imine Aminoindan (R)-1-Aminoindan Carbamate Carbamate Impurity Aminoindan->Carbamate Product Desired Product (this compound) Imine->Product Reagents1 + Propargylamine (pH 4-5) Reagents2 + NaBH(OAc)₃ Reagents3 + CO₂ (from air) + Base p1->Reagents1 p2->Reagents2 p3->Reagents3

Caption: Desired reaction pathway versus a common impurity formation pathway.

References

Technical Support Center: Purification of rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of rac-trans-1-Deshydroxy Rasagiline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound revolve around three key areas:

  • Chiral Resolution: As a racemic mixture, the separation of the (1R,3R) and (1S,3S) enantiomers is a significant hurdle due to their identical physical and chemical properties in an achiral environment.

  • Impurity Profile: The synthesis of this compound can result in a variety of structurally similar impurities, including diastereomers, starting material carryover, and by-products. These impurities often have similar chromatographic behavior to the desired compound, making separation difficult.

  • Chromatographic Method Development: Selecting the appropriate stationary phase, mobile phase, and detection parameters is critical for achieving adequate separation and purity.

Q2: What are the common impurities I should be aware of?

While a definitive impurity profile for every synthetic route is not possible, common impurities may include:

  • Starting Materials: Unreacted N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine or related precursors.

  • Diastereomers: Cis-isomers of 1-Deshydroxy Rasagiline.

  • Over-alkylation Products: Impurities with multiple propargyl groups.

  • Oxidation Products: Degradation products formed during synthesis or workup.

  • Rasagiline-related impurities: Other known impurities of Rasagiline may also be present depending on the synthetic pathway.[][2]

Q3: Which chromatographic techniques are most effective for the purification of this compound?

Both normal-phase and reversed-phase chromatography can be employed. However, for chiral separation, specialized techniques are necessary:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating the enantiomers. It utilizes a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to their separation.

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase is a powerful alternative to HPLC, often providing faster separations and using less organic solvent.

For general purification to remove other impurities, standard silica gel column chromatography or preparative reversed-phase HPLC can be effective.

Troubleshooting Guides

Chiral HPLC/SFC Separation Issues
Problem Possible Causes Troubleshooting Steps
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak®, protein-based like Chiralpak® AGP, or Pirkle-type).[3]
Incorrect mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. For SFC, adjust the co-solvent and pressure.
Temperature fluctuations.Use a column oven to maintain a stable temperature.[4][5]
Peak tailing or broad peaks Secondary interactions with the stationary phase.Add a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase to reduce peak tailing for basic compounds like this.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column or replace it if it's old or has been used extensively.
Poor resolution from impurities Co-elution of an impurity with one of the enantiomers.Adjust the mobile phase composition or switch to a different CSP that provides a different selectivity.
Impurity has a similar structure and polarity.Employ orthogonal methods (e.g., a different type of chromatography) for further purification.
General Purification (Normal/Reversed-Phase) Issues
Problem Possible Causes Troubleshooting Steps
Streaking or tailing on silica gel column Compound is too polar for the mobile phase.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).
Compound is interacting strongly with acidic silica.Add a small amount of a basic modifier like triethylamine to the mobile phase.
Low recovery from the column Irreversible adsorption to the stationary phase.Use a less active stationary phase (e.g., alumina) or deactivate silica gel with a base before use.
Compound instability on the stationary phase.Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
Incomplete separation of closely related impurities Insufficient column efficiency.Use a column with a smaller particle size for higher resolution.
Non-optimal mobile phase.Perform a gradient elution to improve the separation of compounds with a wider polarity range.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Separation

This protocol is a starting point based on methods developed for Rasagiline and can be adapted for this compound.

  • Column: Chiralpak® AGP, 5 µm, 4.6 x 150 mm (or similar protein-based chiral column).[3]

  • Mobile Phase: A mixture of aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., isopropanol) in a ratio of 90:10 (v/v). The optimal ratio may need to be determined experimentally.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C (controlled by a column oven).

  • Detection: UV at 210 nm or 265 nm.[3]

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Preparative Reversed-Phase HPLC for Impurity Removal
  • Column: C18, 5-10 µm particle size, appropriate dimensions for the scale of purification.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes. For example, 10% B to 90% B.

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV at a wavelength of maximum absorbance for the compound.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, DMSO) and filter before injection.

Data Presentation

Table 1: Example Chiral HPLC Screening Data

Chiral Stationary PhaseMobile PhaseResolution (Rs)Comments
Chiralpak® IAHexane:Ethanol (90:10)1.2Partial separation.
Chiralpak® AD-HHexane:Isopropanol (80:20)1.8Good separation, baseline resolution.
Chiralcel® OD-HMethanol with 0.1% DEA0.8Poor separation.
Chiralpak® AGP10mM Ammonium Acetate:IPA (90:10)>1.5Promising for enantiomeric separation.[3]

Table 2: Example Purification Summary (Preparative RP-HPLC)

StepStarting Purity (%)Final Purity (%)Yield (%)
Crude Product85--
After RP-HPLC->9875

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis cluster_final_product Final Products start Crude rac-trans-1- Deshydroxy Rasagiline rp_hplc Preparative RP-HPLC (Impurity Removal) start->rp_hplc purity_check Purity Analysis (Analytical HPLC) rp_hplc->purity_check chiral_hplc Chiral HPLC/SFC (Enantiomer Separation) enantiomeric_purity Enantiomeric Purity (Chiral HPLC) chiral_hplc->enantiomeric_purity purity_check->chiral_hplc If purity >95% enantiomer_1 Enantiomer 1 (e.g., 1R,3R) enantiomeric_purity->enantiomer_1 enantiomer_2 Enantiomer 2 (e.g., 1S,3S) enantiomeric_purity->enantiomer_2

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Chiral Separation cause1 Incorrect CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Column Overload start->cause3 solution1 Screen Different CSPs cause1->solution1 solution2 Optimize Mobile Phase (Modifier/Ratio) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for poor chiral separation.

References

minimizing interference in rac-trans-1-Deshydroxy Rasagiline assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of rac-trans-1-Deshydroxy Rasagiline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to minimize interference and ensure accurate quantification in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potential impurity and metabolite related to Rasagiline, a potent, irreversible monoamine oxidase type B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] As a racemic ("rac") and trans-isomer, it is stereochemically distinct from other related substances. Its accurate detection and quantification are critical for ensuring the purity, safety, and efficacy of Rasagiline drug products.

Q2: What are the primary challenges in accurately analyzing this compound?

A2: The main challenges stem from its structural similarity to the active pharmaceutical ingredient (API), Rasagiline, and other related impurities. This can lead to:

  • Co-elution: Difficulty in chromatographically separating it from other isomers (e.g., cis-isomers) or impurities.[4]

  • Matrix Interference: Components from the sample matrix (e.g., plasma, formulation excipients) can suppress or enhance the analyte signal, particularly in mass spectrometry-based assays.[1]

  • Low Concentration: As an impurity, it is often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.[5][6]

Q3: Which analytical techniques are most suitable for this analysis?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common techniques.[4][7]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of the compound in complex matrices like plasma.[1][8][9]

  • Chiral Chromatography (HPLC/UHPLC): Essential for separating the different stereoisomers of Rasagiline and its related substances. Chiral stationary phases, such as those based on α1-acid glycoprotein (AGP), are often employed.[4]

  • Capillary Electrophoresis (CE): An alternative technique that can provide excellent chiral separation, often using cyclodextrins as chiral selectors.[5][10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Chromatographic Resolution or Co-elution

Q: My peaks for this compound and another impurity are not well separated. What should I do?

A: Poor resolution is a common issue when analyzing closely related isomers. Below is a troubleshooting workflow to address this problem.

G cluster_mp Mobile Phase Optimization cluster_col Column Evaluation start Poor Resolution / Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase column_check Evaluate Column Performance start->column_check gradient Adjust Gradient Slope start->gradient flow_rate Modify Flow Rate start->flow_rate organic_mod Change Organic Modifier (e.g., Acetonitrile to Methanol) mobile_phase->organic_mod If organic modifier is primary issue ph_adjust Adjust pH of Aqueous Phase mobile_phase->ph_adjust If analyte is ionizable new_col Use a New Column column_check->new_col If column is old or fouled diff_chem Try Different Chiral Stationary Phase (e.g., AGP) column_check->diff_chem If current chemistry is ineffective

Caption: Troubleshooting workflow for poor chromatographic resolution.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inappropriate Mobile Phase Modify the organic modifier (e.g., switch between acetonitrile and methanol) or adjust the pH of the aqueous phase to alter the ionization state of the analytes.[7][12]
Column Degradation The efficiency of a chiral column can decrease over time. Replace it with a new column of the same type. Forcing conditions can also degrade the column.[13]
Suboptimal Gradient If using a gradient method, make the slope shallower around the elution time of the target peaks to increase separation.
Incorrect Stationary Phase The current chiral stationary phase may not be suitable. Consider a column with a different chiral selector, such as an α1-acid glycoprotein (AGP) column, which has shown success in separating Rasagiline enantiomers.[4]
Temperature Fluctuations Ensure a stable column temperature is maintained using a column oven, as temperature can significantly affect retention times and selectivity.
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS

Q: I am not getting a strong enough signal for my analyte, and the baseline is noisy. How can I improve sensitivity?

A: Low sensitivity can prevent the accurate quantification of trace-level impurities. The issue could be related to sample preparation, chromatographic conditions, or mass spectrometer settings.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Ion Suppression/Enhancement Matrix effects are a primary cause of poor sensitivity. Optimize the sample preparation to remove interfering matrix components. Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.[1][9] Incorporating an isotopically labeled internal standard can also help compensate for matrix effects.[8][14]
Suboptimal MS Parameters Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, source temperature) and MRM transitions (precursor/product ions, collision energy). For Rasagiline, positive ion mode ESI is typically used.[8][15]
Poor Analyte Ionization Adjust the mobile phase pH or add modifiers (e.g., ammonium acetate or formic acid) to promote better ionization of the analyte. For Rasagiline and its analogs, an acidic mobile phase is often effective.[9]
Inefficient Sample Preparation Ensure the sample extraction method provides a high recovery rate for the analyte. Perform recovery experiments to validate the extraction efficiency.[14]

Summary of Typical LC-MS/MS Parameters for Rasagiline Analysis

ParameterTypical Value / ConditionReference
Ionization Mode ESI Positive[8][15]
MRM Transition (Rasagiline) m/z 172.0 → 117.0[8]
Internal Standard Rasagiline-¹³C₃ or Rasagiline-d₄[8][14]
Mobile Phase Additive Ammonium Acetate or Formic Acid[9]
Column Type C18 Reverse-Phase[7][9][14]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma via LLE

This protocol outlines a liquid-liquid extraction (LLE) procedure for isolating Rasagiline and its metabolites from a plasma matrix prior to LC-MS/MS analysis.

G start 1. Plasma Sample Collection (200 µL) add_is 2. Add Internal Standard (e.g., Rasagiline-¹³C₃) start->add_is add_base 3. Add Basifying Agent (e.g., NaOH solution) add_is->add_base vortex1 4. Vortex Mix add_base->vortex1 add_solvent 5. Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->add_solvent vortex2 6. Vortex & Centrifuge add_solvent->vortex2 separate 7. Separate Organic Layer vortex2->separate evaporate 8. Evaporate to Dryness (under Nitrogen stream) separate->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction (LLE) workflow for plasma samples.

Methodology:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the internal standard working solution (e.g., Rasagiline-¹³C₃ at 100 ng/mL) to each sample.

  • Alkalinization: Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to raise the sample pH, ensuring the analytes are in their free base form.

  • Vortexing: Briefly vortex the mixture for 30 seconds.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Mixing and Separation: Vortex the sample vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Chiral Separation using UHPLC-UV

This protocol provides a starting point for developing a chiral separation method to resolve this compound from other stereoisomers.

Methodology:

  • Column Selection:

    • Column: Chiralpak® AGP (α1-acid glycoprotein) column (e.g., 150 mm x 4.6 mm, 5 µm).[4] This type of column has proven effective for Rasagiline enantiomers.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a buffered aqueous solution, for example, 10 mM ammonium acetate, and adjust the pH to a suitable value (e.g., pH 4.5) with formic acid.

    • Organic Phase: Acetonitrile or Methanol.

    • Composition: Start with an isocratic elution of 90:10 (Aqueous:Organic).

  • Instrumental Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm or 271 nm, where Rasagiline shows absorbance.[7][16]

  • Method Optimization:

    • If resolution is insufficient, systematically adjust the mobile phase composition (increase or decrease the percentage of the organic modifier).

    • Vary the pH of the aqueous phase, as this can significantly impact the retention and selectivity of ionizable compounds on an AGP column.

    • Optimize the column temperature (try a range from 20°C to 40°C).

Visualization of Rasagiline Metabolism

The following diagram illustrates the metabolic pathway of Rasagiline, highlighting the formation of its major metabolites, which can be potential sources of interference in assays.

G rasagiline Rasagiline cyp1a2 CYP1A2 (Primary Enzyme) rasagiline->cyp1a2 Metabolism deshydroxy rac-trans-1-Deshydroxy Rasagiline (Potential Metabolite/Impurity) rasagiline->deshydroxy Potential Formation aminoindan 1-Aminoindan (AI) (Major Metabolite) cyp1a2->aminoindan hydroxylated Hydroxylated Metabolites (e.g., 3-OH-PAI, 3-OH-AI) cyp1a2->hydroxylated

Caption: Simplified metabolic pathway of Rasagiline.

References

rac-trans-1-Deshydroxy Rasagiline sample preparation guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the sample preparation of rac-trans-1-Deshydroxy Rasagiline. The information herein is primarily based on data for the parent compound, Rasagiline, and should be adapted as a starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A: Based on the stability of Rasagiline, solid this compound should be stored at -20°C. Under these conditions, the solid form of Rasagiline is stable for at least four years.[1]

Q2: What are the recommended solvents for dissolving this compound?

A: Rasagiline is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in ethanol before diluting with an aqueous buffer.[1]

Q3: How long can I store solutions of this compound?

A: Aqueous solutions of Rasagiline are not recommended for storage for more than one day.[1] It is best practice to prepare fresh solutions for each experiment. For organic stock solutions, while stability data for the deshydroxy form is unavailable, preparing fresh solutions or storing at -20°C for a short period is advisable.

Q4: What analytical techniques are suitable for this compound?

A: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are common methods for the analysis of Rasagiline and its related compounds.[2][3][4][5] Detection is typically performed using UV or fluorescence detectors.[2][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Solubility in Aqueous Buffer The compound has limited aqueous solubility.First, dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO. Then, dilute the solution with the aqueous buffer of choice.[1] Gentle warming or sonication may also aid dissolution.
Sample Degradation Instability in aqueous solution or exposure to light.Prepare aqueous solutions fresh before use.[1] Protect solutions from light, especially if photostability is unknown. Store stock solutions in organic solvents at -20°C.
Inconsistent Analytical Results (HPLC/UHPLC) Improper sample preparation, mobile phase issues, or column problems.Ensure complete dissolution of the sample. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm membrane filter before injection.[4] Verify the mobile phase composition and pH.[2] Check the column for degradation or contamination.
Low Detector Response Low concentration, incorrect wavelength, or inappropriate detector.Ensure the sample concentration is within the linear range of the method.[2][4][5] For UV detection of Rasagiline, wavelengths around 210 nm and 265-272 nm have been used.[1][2][3] A fluorescence detector may offer higher sensitivity if the compound is fluorescent.[4]

Quantitative Data Summary

The following table summarizes solubility and stability data for Rasagiline, which can be used as an estimate for this compound.

Parameter Solvent/Condition Value Reference
Solubility Ethanol~10 mg/mL[1]
DMSO~10 mg/mL[6]
Dimethylformamide (DMF)~3 mg/mL[1]
1:9 solution of Ethanol:PBS (pH 7.2)~0.10 mg/mL[1]
WaterFreely soluble (as mesylate salt)[6][7]
Stability (Solid) -20°C≥ 4 years[1]
Stability (Aqueous Solution) Room TemperatureNot recommended for > 1 day[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light.

Protocol 2: Preparation of a Sample for HPLC Analysis
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a component of the mobile phase) as described in Protocol 1.

  • Dilution: Dilute the stock solution with the mobile phase to the desired final concentration for analysis.

  • Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]

  • Analysis: Place the vial in the autosampler of the HPLC system for injection.

Diagrams

Sample_Preparation_Workflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation cluster_analysis Analysis Preparation weigh Weigh Solid Compound dissolve Dissolve in Organic Solvent weigh->dissolve Add Solvent dilute Dilute with Aqueous/Mobile Phase dissolve->dilute For Aqueous Use filter Filter Sample (0.22 µm) dissolve->filter For Organic Analysis dilute->filter hplc Inject into HPLC/UHPLC filter->hplc

Caption: Workflow for this compound sample preparation.

References

Validation & Comparative

A Comparative Analysis of Rasagiline and its Primary Metabolite, (R)-1-Aminoindan, in Neuroprotective and MAO-B Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of the anti-Parkinsonian drug rasagiline and its principal metabolite, (R)-1-aminoindan (referred to in some contexts non-standardly as rac-trans-1-Deshydroxy Rasagiline). This document summarizes key experimental data on their monoamine oxidase B (MAO-B) inhibitory potency and neuroprotective effects, offering detailed methodologies for the cited experiments to support further research and drug development endeavors.

Executive Summary

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine in the brain.[1][2] Its primary metabolite, (R)-1-aminoindan, exhibits significantly reduced MAO-B inhibitory activity.[3] However, both rasagiline and (R)-1-aminoindan demonstrate neuroprotective properties that are, at least in part, independent of MAO-B inhibition.[1][4] This comparative guide delves into the quantitative differences in their activities and the experimental basis for these findings.

Data Presentation

Monoamine Oxidase B (MAO-B) Inhibition

The inhibitory potency of rasagiline and (R)-1-aminoindan against MAO-B has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

CompoundEnzyme SourceIC50 (nM)Reference
Rasagiline Rat Brain4.43 ± 0.92[3][5]
Human Brain14 ± 3.5[6]
(R)-1-Aminoindan Rat BrainWeak to no inhibition[3]
Human BrainWeak to no inhibition[6]

Table 1: Comparative MAO-B Inhibition by Rasagiline and (R)-1-Aminoindan. This table clearly demonstrates that rasagiline is a highly potent inhibitor of both rat and human brain MAO-B, while its major metabolite, (R)-1-aminoindan, shows minimal to no activity in this regard.

Neuroprotective Activity

The neuroprotective effects of rasagiline and (R)-1-aminoindan have been assessed in various in vitro models of neuronal cell death. The data below is derived from studies using human neuroblastoma SH-SY5Y cells subjected to dexamethasone-induced apoptosis.

CompoundAssayCell LineProtective EffectReference
Rasagiline MTT AssaySH-SY5Y~60% increase in cell viability[7]
TUNEL AssaySH-SY5YSignificant prevention of DNA damage[4][7]
(R)-1-Aminoindan MTT AssaySH-SY5Y~25% increase in cell viability[7]
TUNEL AssaySH-SY5YSignificant prevention of DNA damage[4][7]

Table 2: Comparative Neuroprotective Effects of Rasagiline and (R)-1-Aminoindan. Both compounds exhibit neuroprotective activity, with rasagiline showing a more pronounced effect on cell viability in the MTT assay.[7] However, both parent drug and metabolite significantly reduce apoptotic DNA damage.[4][7]

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of MAO-B enzyme activity (IC50).

Materials:

  • Human or rat brain mitochondrial fractions (source of MAO-B)

  • Test compounds (Rasagiline, (R)-1-aminoindan) dissolved in a suitable solvent (e.g., DMSO)

  • Kynuramine (substrate for MAO-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the brain mitochondrial fraction, phosphate buffer, and the test compound dilutions.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a strong acid).

  • Measure the product formation using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotection Assays

1. MTT Assay for Cell Viability

Objective: To assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Rasagiline, (R)-1-aminoindan)

  • Neurotoxin (e.g., dexamethasone or 6-hydroxydopamine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Induce cytotoxicity by adding the neurotoxin (e.g., dexamethasone) and incubate for a further 24 hours.

  • Remove the medium and add MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated cells).

2. TUNEL Assay for Apoptosis

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP)

  • Fluorescently labeled antibody against the incorporated label (e.g., anti-BrdU-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture and treat the cells with test compounds and neurotoxin as described for the MTT assay.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells to allow entry of the TUNEL reagents.

  • Incubate the cells with the TUNEL reaction mixture for 1-2 hours at 37°C.

  • Wash the cells and incubate with the fluorescently labeled antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Visualizations

Signaling Pathway

G cluster_0 Extracellular cluster_1 Intracellular Rasagiline Rasagiline / (R)-1-aminoindan PKC Protein Kinase C (PKC) Rasagiline->PKC Activates MAPK Mitogen-Activated Protein Kinase (MAPK) PKC->MAPK Activates Survival_Factors Pro-survival Factors (e.g., Bcl-2) MAPK->Survival_Factors Upregulates Apoptosis Apoptosis Survival_Factors->Apoptosis Inhibits

Caption: Neuroprotective signaling pathway activated by rasagiline and (R)-1-aminoindan.

Experimental Workflows

G cluster_0 MAO-B Inhibition Assay A1 Prepare Reagents: Enzyme, Substrate, Buffers A2 Incubate Enzyme with Rasagiline / (R)-1-aminoindan A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Measure Product Formation (Spectrophotometry) A3->A4 A5 Calculate IC50 Value A4->A5

Caption: Workflow for the in vitro MAO-B inhibition assay.

G cluster_1 Neuroprotection Assay B1 Culture SH-SY5Y Cells B2 Pre-treat with Rasagiline / (R)-1-aminoindan B1->B2 B3 Induce Cell Death (e.g., Dexamethasone) B2->B3 B4 Assess Cell Viability / Apoptosis (MTT / TUNEL Assay) B3->B4 B5 Quantify Neuroprotective Effect B4->B5

Caption: General workflow for in vitro neuroprotection assays.

References

Comparative Guide to Analytical Methods for the Validation of Rasagiline and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the determination of Rasagiline and its related substances, including potential impurities like rac-trans-1-Deshydroxy Rasagiline. The methodologies and validation parameters detailed herein are directly applicable to the analysis of Rasagiline derivatives and serve as a robust starting point for the validation of methods for new, related compounds.

Executive Summary

The analysis of Rasagiline and its impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product.[1][2][3] High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) and Ultra-High-Performance (UHPLC) formats, stands out as the gold standard for this purpose.[3] These chromatographic techniques, often coupled with UV, fluorescence, or mass spectrometry (MS) detectors, provide the necessary specificity and sensitivity for quantifying Rasagiline and resolving its enantiomers and impurities.[3][4][5] This guide compares various reported methods, presenting their validation data and experimental protocols to aid researchers in selecting and developing appropriate analytical strategies.

Method Comparison

The following tables summarize the performance characteristics of different validated analytical methods for Rasagiline and its impurities. These methods demonstrate the achievable levels of linearity, accuracy, precision, and sensitivity.

Table 1: Chiral Separation Methods for Rasagiline Enantiomers
ParameterUHPLC-UV[4]Capillary Electrophoresis (CE)[6]
Stationary/Selector Chiralpak® AGP columnSulfobutylether-β-cyclodextrin
Mobile Phase/Buffer Ammonium acetate and isopropyl alcohol (90:10, v/v)50 mM glycine-HCl buffer (pH 2)
Detection 210 nmNot specified
Linearity Range Not specifiedNot specified
LOD 0.06 µg/mLNot specified
LOQ 0.2 µg/mLAble to determine 0.15% S-enantiomer
Resolution (Rs) Not specified3.5 ± 0.1
Table 2: RP-HPLC Methods for Rasagiline Assay and Impurity Profiling
ParameterRP-HPLC for Genotoxic Impurity[7]Stability-Indicating RP-HPLC[8]RP-HPLC with Fluorescence Detection[9]
Column Sunfire C18 (250 mm x 4.6 mm, 5 µm)Hypersil BDS, C18 (250 x 4.6 mm, 5µm)RP-18 column
Mobile Phase Gradient elution with Ammonium dihydrogen phosphate buffer and Acetonitrile/MethanolIsocratic with Buffer and Acetonitrile (45:55 v/v)Acetonitrile: 0.02 M ammonium acetate (60:40 v/v)
Flow Rate Not specified1.2 mL/min1.0 mL/min
Detection 210 nm210 nmExcitation: 210 nm, Emission: 288 nm
Linearity Range 0.51 - 1.53 ppm (for impurity)25 – 150% of label claim0.5 – 3.00 µg/mL
Correlation Coefficient (r²) 0.99730.9990.998
LOD 0.08 ppm (for impurity)Not specifiedNot specified
LOQ 0.23 ppm (for impurity)Not specifiedNot specified
Accuracy (% Recovery) 92.75% - 102.49%Not specifiedNot specified
Precision (%RSD) Not specified0.7%< 3%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods and can be adapted for the analysis of this compound.

Protocol 1: UHPLC Method for Enantiomeric Separation of Rasagiline[4]

1. Chromatographic System:

  • Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 µm)
  • Mobile Phase: A mixture of ammonium acetate and isopropyl alcohol (90:10, v/v).
  • Flow Rate: 0.6 mL/min.
  • Detection: UV at 210 nm.

2. Standard and Sample Preparation:

  • Prepare stock solutions of Rasagiline enantiomers in the mobile phase.
  • Dilute to the desired concentration for analysis.

3. Validation Parameters:

  • Specificity: Demonstrate the separation of the two enantiomers from each other and from any potential impurities.
  • Linearity: Analyze a series of solutions with increasing concentrations of each enantiomer to establish the linear range.
  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the enantiomers.
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Protocol 2: RP-HPLC Method for Determination of a Potential Genotoxic Impurity in Rasagiline Mesylate[7]

1. Chromatographic System:

  • Column: Sunfire C18 (250 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 40mM Ammonium dihydrogen phosphate solution (pH 7.0).
  • Mobile Phase B: Acetonitrile and Methanol (70:30).
  • Gradient Elution: A defined gradient program to separate the impurity from the API.
  • Column Temperature: 40°C.
  • Detection: UV at 210 nm.

2. Standard and Sample Preparation:

  • Prepare a standard solution of the N-(2-Chloroallyl)-1-(R)-aminoindan impurity at a known concentration.
  • Prepare a sample solution of Rasagiline Mesylate drug substance.

3. Validation Parameters:

  • Specificity: Ensure the impurity peak is well-resolved from the main Rasagiline peak and other potential impurities.
  • Linearity: Establish a calibration curve for the impurity over the range of 0.51 ppm to 1.53 ppm.
  • LOD and LOQ: Determined to be 0.08 ppm and 0.23 ppm, respectively.
  • Accuracy: Recovery was found to be between 92.75% and 102.49%.
  • Precision, Robustness, and Solution Stability: To be evaluated as per ICH guidelines.

Visualizations

The following diagrams illustrate the typical workflows for analytical method validation and impurity analysis.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application start Define Analytical Target Profile method_dev Method Development (e.g., HPLC, GC) start->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Quality Control Testing robustness->routine_analysis stability_studies Stability Studies robustness->stability_studies

Caption: Workflow for Analytical Method Validation.

impurity_profiling_workflow api Active Pharmaceutical Ingredient (API) or Drug Product separation Separation Technique (e.g., HPLC, UHPLC, GC) api->separation detection Detection (UV, MS, FLD) separation->detection identification Impurity Identification (e.g., LC-MS, NMR) detection->identification quantification Impurity Quantification detection->quantification reporting Reporting & Control Strategy identification->reporting quantification->reporting

Caption: General Workflow for Impurity Profiling.

Conclusion

References

A Comparative Guide to Metabolite Cross-Reactivity in Rasagiline Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide explores the potential cross-reactivity of Rasagiline metabolites, with a focus on hydroxylated forms such as rac-trans-1-Deshydroxy Rasagiline, in the context of immunoassay-based quantification. Due to extensive hepatic metabolism, immunoassays targeting Rasagiline must be carefully evaluated for specificity, as structurally similar metabolites can interfere with accurate measurement, leading to potentially overestimated results.

Metabolic Pathway of Rasagiline

Rasagiline undergoes near-complete metabolism in the liver, primarily via the cytochrome P450 enzyme CYP1A2.[1][2][3][4] The biotransformation results in several key metabolites, including the major metabolite (R)-1-aminoindan, as well as various hydroxylated species.[1][3][5] The structural similarity between the parent drug and its metabolites creates a high potential for cross-reactivity in immunoassays.

The diagram below illustrates the primary metabolic conversions of Rasagiline.

Rasagiline Rasagiline Conjugation Glucuronide Conjugation Rasagiline->Conjugation CYP1A2 CYP1A2 Rasagiline->CYP1A2 Metabolite1 (R)-1-Aminoindan (Major Metabolite) Metabolite1->Conjugation Metabolite2 Hydroxylated Metabolites (e.g., this compound, 3-OH-PAI, 3-OH-AI) Metabolite2->Conjugation Excretion Excretion Conjugation->Excretion CYP1A2->Metabolite1 N-dealkylation CYP1A2->Metabolite2 Hydroxylation

Caption: Metabolic pathway of Rasagiline via CYP1A2 and subsequent conjugation.

Cross-Reactivity Data

Immunoassay specificity is determined by the ability of the assay's antibodies to distinguish between the target analyte and other structurally similar molecules.[6][7] Cross-reactivity occurs when a metabolite or other compound binds to the antibody, generating a signal that is falsely attributed to the parent drug.[8]

CompoundClass% Cross-Reactivity (Hypothetical)Comments
Rasagiline Parent Drug100%The reference compound for the assay.
(R)-1-Aminoindan Major MetaboliteData Not AvailableAs the major metabolite, determining its cross-reactivity is critical for accurate Rasagiline quantification.[4][9]
This compound Hydroxylated MetaboliteData Not AvailableStructural similarity suggests a potential for significant cross-reactivity.
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) Hydroxylated MetaboliteData Not AvailableOne of three major metabolites identified in pharmacokinetic studies.[5]
3-hydroxy-1-aminoindan (3-OH-AI) Hydroxylated MetaboliteData Not AvailableAnother key hydroxylated metabolite requiring specificity assessment.[5]

Note: The absence of published data necessitates that any laboratory using a Rasagiline immunoassay must perform its own validation studies to quantify metabolite cross-reactivity.

Experimental Protocols

This protocol outlines a standard procedure for assessing the cross-reactivity of metabolites in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Rasagiline.

Objective: To quantify the percentage of cross-reactivity of this compound and other metabolites relative to Rasagiline.

Materials:

  • 96-well microtiter plates pre-coated with a Rasagiline-protein conjugate.

  • Rasagiline standard solutions.

  • Solutions of test compounds (e.g., this compound, (R)-1-aminoindan) at various concentrations.

  • Primary antibody specific to Rasagiline.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Plate reader capable of measuring absorbance at the appropriate wavelength.

Workflow:

The following diagram details the workflow for a typical competitive immunoassay used to assess cross-reactivity.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Prepare serial dilutions of Rasagiline (Standard) and Test Metabolites B 2. Add Standard/Metabolite solutions to coated plate A->B C 3. Add primary antibody to all wells. Incubate. B->C D 4. Wash plate to remove unbound antibody C->D E 5. Add enzyme-conjugated secondary antibody. Incubate. D->E F 6. Wash plate to remove unbound conjugate E->F G 7. Add substrate and incubate for color development F->G H 8. Add stop solution G->H I 9. Read absorbance on plate reader H->I J 10. Calculate IC50 for Rasagiline and Test Metabolites I->J K 11. Calculate % Cross-Reactivity J->K

Caption: Standard workflow for a competitive ELISA to determine cross-reactivity.

Procedure:

  • Preparation: Prepare serial dilutions of both the Rasagiline standard and the test compounds.

  • Competition: Add 50 µL of the standard or test compound solutions to the wells of the coated microtiter plate.

  • Primary Antibody Incubation: Add 50 µL of the primary anti-Rasagiline antibody to each well. Incubate for 1-2 hours at room temperature. During this step, the free drug in the solution (Rasagiline or metabolite) competes with the drug coated on the plate for antibody binding sites.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour.

  • Final Wash: Repeat the washing step to remove any unbound secondary antibody-enzyme conjugate.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of stop solution to each well to quench the reaction.

  • Data Acquisition: Measure the optical density (OD) of each well using a plate reader. The signal intensity will be inversely proportional to the concentration of free analyte in the sample.

Data Analysis:

  • Calculate the concentration of Rasagiline and each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Use the following formula to determine the percent cross-reactivity: % Cross-Reactivity = (IC50 of Rasagiline / IC50 of Test Compound) x 100

Conclusion and Recommendations

The extensive metabolism of Rasagiline makes its accurate quantification by immunoassay challenging. Metabolites such as this compound and (R)-1-aminoindan are structurally similar to the parent compound and are likely to exhibit some degree of cross-reactivity. Without specific cross-reactivity data from assay manufacturers or independent validation, results from Rasagiline immunoassays should be interpreted with caution.

For research and clinical applications requiring high specificity and the ability to distinguish between the parent drug and its metabolites, alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are superior.[5] If immunoassays are used, it is imperative that researchers conduct thorough validation, including the assessment of cross-reactivity from all major metabolites, to ensure data accuracy and reliability.

References

comparative analysis of rasagiline and its deshydroxy metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Rasagiline and its Deshydroxy Metabolite, (R)-1-Aminoindan

Introduction

Rasagiline is a potent, second-generation, irreversible inhibitor of monoamine oxidase type B (MAO-B) utilized in the management of Parkinson's disease.[1][2] Unlike its predecessor, selegiline, rasagiline is not metabolized into amphetamine-like substances.[1][3] Its primary metabolite, (R)-1-aminoindan, is a deshydroxy derivative that has been shown to possess neuroprotective properties independent of significant MAO-B inhibition.[4][5] This guide provides a comparative analysis of the pharmacological and neuroprotective profiles of rasagiline and (R)-1-aminoindan, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

Data Presentation

Pharmacokinetic Properties
ParameterRasagiline(R)-1-Aminoindan
Bioavailability ~36%Data not available
Tmax (hours) ~0.5-1~2
Elimination Half-life (hours) ~1.5-3.5Data not available
Metabolism Primarily by hepatic CYP1A2 to (R)-1-aminoindanFurther metabolized
Excretion Primarily urinary as metabolitesData not available
Monoamine Oxidase B (MAO-B) Inhibition
CompoundIC50 (Rat Brain)IC50 (Human Brain)
Rasagiline 4.43 ± 0.92 nM14 ± 3.5 nM
(R)-1-Aminoindan Weak to no inhibitory activity reportedWeak to no inhibitory activity reported
Comparative Neuroprotective Effects
Experimental ModelParameterRasagiline(R)-1-Aminoindan
Dexamethasone-induced apoptosis in SH-SY5Y cells Increase in cell proliferation~60%~25%
Inhibition of MAO-B activity~70%~50%
Serum deprivation in PC12 cells Upregulation of Bcl-xL and Bcl-w mRNAYesData not available
Downregulation of Bad and Bax mRNAYesData not available
Inhibition of caspase-3 cleavageYesYes
Glutamate Receptor Signaling in Rat Hippocampal Slices Antagonism of NMDA, AMPA, and mGluR mediated transmissionYes (at 0.3-2 µM)Yes (at 0.3-2 µM)

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies assessing neuroprotection against dexamethasone-induced cell death.[1][6]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing dexamethasone (1 µM) with or without various concentrations of rasagiline or (R)-1-aminoindan.

  • MTT Addition: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Detection (TUNEL Assay)

This protocol is based on the methodology used to assess DNA fragmentation in dexamethasone-treated cells.[6][8]

  • Cell Preparation: SH-SY5Y cells are grown on coverslips and treated as described in the MTT assay protocol.

  • Fixation and Permeabilization: Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, cells are permeabilized with 0.25% Triton X-100 in PBS for 20 minutes.[9]

  • TUNEL Reaction: The TUNEL assay is performed using a commercial kit (e.g., from Chemicon or Thermo Fisher Scientific) according to the manufacturer's instructions.[10][11] This involves incubating the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.[9]

  • Nuclear Staining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).[10]

  • Imaging: The coverslips are mounted on slides, and apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.

Western Blot Analysis of Signaling Proteins (PKC/MAPK Pathway)

This protocol is for assessing the activation of pro-survival signaling pathways.[12][13]

  • Cell Lysis: PC12 cells are treated with rasagiline or (R)-1-aminoindan for specified times. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of PKC, ERK (a MAPK), and other proteins of interest (e.g., Bcl-2, cleaved caspase-3).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis of Rasagiline and Metabolites in Plasma (LC-MS/MS)

This protocol is for the quantitative determination of rasagiline and its metabolites in biological samples.[14][15]

  • Sample Preparation: To a 100 µL plasma sample, an internal standard is added, followed by protein precipitation with acetonitrile. The mixture is vortexed and centrifuged.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 column with a gradient mobile phase consisting of ammonium acetate buffer and acetonitrile.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

Rasagiline_Metabolism Rasagiline Rasagiline CYP1A2 CYP1A2 (Liver) Rasagiline->CYP1A2 Metabolism Metabolite (R)-1-Aminoindan (Deshydroxy Metabolite) CYP1A2->Metabolite

Figure 1: Metabolic pathway of rasagiline to its deshydroxy metabolite.

Neuroprotection_Pathway cluster_0 Rasagiline / (R)-1-Aminoindan cluster_1 Signaling Cascade cluster_2 Anti-Apoptotic Effects Rasagiline Rasagiline or (R)-1-Aminoindan PKC PKC activation Rasagiline->PKC PI3K_Akt PI3K-Akt Pathway Rasagiline->PI3K_Akt MAPK MAPK Pathway PKC->MAPK Bcl2 ↑ Bcl-2, Bcl-xL MAPK->Bcl2 PI3K_Akt->Bcl2 Caspase3 ↓ Cleaved Caspase-3 Bcl2->Caspase3 CellSurvival Neuronal Survival Caspase3->CellSurvival Inhibition of Apoptosis

Figure 2: Proposed signaling pathway for the neuroprotective effects.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Viability & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed SH-SY5Y cells treatment Treat with Dexamethasone ± Rasagiline / Metabolite cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay tunel_assay TUNEL Assay treatment->tunel_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance fluorescence Fluorescence Microscopy tunel_assay->fluorescence quantification Quantify Cell Viability & Apoptosis absorbance->quantification fluorescence->quantification

Figure 3: Workflow for assessing neuroprotective effects in vitro.

Conclusion

The comparative analysis reveals that while rasagiline is a potent MAO-B inhibitor, its major deshydroxy metabolite, (R)-1-aminoindan, contributes significantly to its neuroprotective profile through mechanisms independent of MAO-B inhibition. Both compounds modulate critical cell survival pathways, including the PKC/MAPK and PI3K-Akt signaling cascades, leading to the upregulation of anti-apoptotic proteins and the inhibition of apoptosis. Although rasagiline demonstrates a more potent neuroprotective effect in some in vitro models, the contribution of (R)-1-aminoindan is substantial and underscores the multifaceted pharmacological activity of rasagiline. This dual action of the parent drug and its active metabolite may be advantageous in the treatment of neurodegenerative diseases like Parkinson's disease. Further research to fully elucidate the pharmacokinetic and pharmacodynamic profiles of (R)-1-aminoindan is warranted to better understand its therapeutic potential.

References

A Comparative Analysis of Monoamine Oxidase-B Inhibitors for Parkinson's Disease: Efficacy of Rasagiline and its Metabolites Versus Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the monoamine oxidase-B (MAO-B) inhibitor rasagiline and its primary metabolite, alongside other established MAO-B inhibitors, selegiline and safinamide. This analysis is supported by a review of preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies.

Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the symptomatic management of Parkinson's disease. They function by preventing the breakdown of dopamine in the brain, thereby increasing its availability and mitigating motor symptoms.[1] This guide delves into the comparative efficacy of prominent MAO-B inhibitors, with a particular focus on rasagiline and its metabolic fate.

While the query specifically mentioned "rac-trans-1-Deshydroxy Rasagiline," a comprehensive literature search did not yield significant data on this particular compound's efficacy as a MAO-B inhibitor. Therefore, this guide will focus on rasagiline, its major and pharmacologically relevant metabolite (R)-1-aminoindan, and compare their profiles with the widely used MAO-B inhibitors selegiline and safinamide.

In Vitro and In Vivo Potency of MAO-B Inhibitors

The potency of MAO-B inhibitors is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) in in vitro assays and the effective dose for 50% inhibition (ED50) in in vivo studies. Rasagiline has demonstrated high potency as a selective and irreversible inhibitor of MAO-B.[2]

CompoundIC50 (nM) for MAO-BED50 (mg/kg) for MAO-B Inhibition (in vivo)Selectivity for MAO-B over MAO-AReference
Rasagiline 4.43 ± 0.92 (rat brain)0.1 ± 0.01 (rat brain, single dose)High[3]
Selegiline Not explicitly stated in the provided results, but rasagiline is noted to be 3-15 times more potent in vivo.0.5 (rat brain, for 77% inhibition)High[3]
(R)-1-aminoindan Weak to no inhibitionNot ApplicableNot Applicable[4]

Table 1: Preclinical Potency of MAO-B Inhibitors. This table summarizes the available in vitro and in vivo data on the potency of rasagiline, selegiline, and the major metabolite of rasagiline.

Clinical Efficacy in Parkinson's Disease

The ultimate measure of an MAO-B inhibitor's effectiveness lies in its ability to improve motor symptoms and quality of life in patients with Parkinson's disease. Clinical trials have extensively evaluated the efficacy of rasagiline, selegiline, and safinamide, both as monotherapy in early-stage disease and as an adjunct to levodopa in more advanced stages. A key metric for assessing clinical efficacy is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score.

MAO-B InhibitorMonotherapy Efficacy (Change in UPDRS)Adjunct Therapy Efficacy (Reduction in "OFF" Time)Key Clinical TrialsReference
Rasagiline Significant improvement in UPDRS scores compared to placebo.Significant reduction in daily "OFF" time.TEMPO, ADAGIO[5]
Selegiline Modest improvement in motor symptoms.Can reduce motor fluctuations.DATATOP[6]
Safinamide Approved as adjunct therapy.Significant improvement in "ON" time without troublesome dyskinesia.SETTLE[1]

Table 2: Clinical Efficacy of Approved MAO-B Inhibitors. This table provides a comparative overview of the clinical benefits observed with rasagiline, selegiline, and safinamide in the treatment of Parkinson's disease.

Metabolism of Rasagiline and the Role of (R)-1-aminoindan

Rasagiline undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[7][8] The major metabolite formed is (R)-1-aminoindan.[7] Unlike selegiline, which is metabolized to L-amphetamine and L-methamphetamine, rasagiline's primary metabolite is not amphetamine-like and is reported to have neuroprotective properties.[9] However, it is important to note that (R)-1-aminoindan itself shows weak to no MAO-B inhibitory activity.[4][10]

Rasagiline_Metabolism Rasagiline Rasagiline CYP1A2 CYP1A2 (Liver) Rasagiline->CYP1A2 Metabolism Aminoindan (R)-1-aminoindan (Major Metabolite) CYP1A2->Aminoindan Other_Metabolites Other Minor Metabolites CYP1A2->Other_Metabolites

Metabolic pathway of Rasagiline.

Mechanism of Action: MAO-B Inhibition

MAO-B inhibitors exert their therapeutic effect by selectively and often irreversibly binding to the MAO-B enzyme. This enzyme is primarily responsible for the degradation of dopamine in the striatum of the brain. By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.

MAOB_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites MAOBI MAO-B Inhibitor (e.g., Rasagiline) MAOBI->MAOB Inhibition

Mechanism of MAO-B Inhibition.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

A common method to determine the in vitro potency of MAO-B inhibitors is a fluorometric or chromatographic assay.[11][12]

Objective: To determine the IC50 value of a test compound for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • A suitable substrate (e.g., kynuramine)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., selegiline)

  • Assay buffer

  • 96-well microplate

  • Fluorometer or HPLC system

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the MAO-B enzyme, assay buffer, and the test compound or control at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the formation of the product over time using a fluorometer (measuring fluorescence) or by stopping the reaction at specific time points and analyzing the product concentration by HPLC.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MAOB_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well Plate (Enzyme + Buffer + Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure_activity Measure Product Formation (Fluorometry or HPLC) add_substrate->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

In Vitro MAO-B Inhibition Assay Workflow.

Clinical Trial Design for MAO-B Inhibitors in Parkinson's Disease

The efficacy of MAO-B inhibitors in Parkinson's disease is typically evaluated in randomized, double-blind, placebo-controlled clinical trials.[13][14]

Objective: To assess the efficacy and safety of an MAO-B inhibitor in patients with early or advanced Parkinson's disease.

Study Design:

  • Phase: Typically Phase II or III.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients diagnosed with idiopathic Parkinson's disease according to established criteria (e.g., UK Parkinson's Disease Society Brain Bank Clinical Diagnostic Criteria). Inclusion and exclusion criteria are strictly defined.

  • Intervention: Patients are randomly assigned to receive the investigational MAO-B inhibitor at one or more dose levels, or a placebo.

  • Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the total score of the Unified Parkinson's Disease Rating Scale (UPDRS) after a specified treatment period.

  • Secondary Endpoints: These may include changes in UPDRS subscales (motor, activities of daily living), "OFF" time diaries for patients on levodopa, quality of life assessments (e.g., PDQ-39), and safety and tolerability assessments.

  • Duration: The treatment period can range from several weeks to over a year.

Conclusion

Rasagiline stands out as a potent and selective irreversible MAO-B inhibitor with well-established clinical efficacy in treating the symptoms of Parkinson's disease. A key advantage of rasagiline over selegiline is its metabolism to the non-amphetamine-like compound, (R)-1-aminoindan, which itself may possess neuroprotective properties. While direct comparative efficacy data for "this compound" is unavailable, the extensive body of evidence for rasagiline underscores its importance in the therapeutic armamentarium for Parkinson's disease. Safinamide offers an alternative with a potential dual mechanism of action. The choice of a specific MAO-B inhibitor will depend on individual patient characteristics, disease stage, and concomitant medications. Future research focusing on novel MAO-B inhibitors and their metabolites will continue to refine the treatment landscape for this neurodegenerative disorder.

References

A Comparative Analysis of the Biological Activities of Rasagiline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of rasagiline: the R-enantiomer (rasagiline) and the S-enantiomer (TVP1022 or S-PAI). Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease.[1][2] This comparison focuses on their differential effects on MAO inhibition and neuroprotection, supported by experimental data.

Core Findings

The primary difference between the two enantiomers lies in their potency as MAO inhibitors. R-rasagiline is a highly potent and selective inhibitor of MAO-B, while its S-enantiomer is significantly less active in this regard.[2][3] Interestingly, both enantiomers exhibit neuroprotective properties, suggesting that this effect is largely independent of MAO-B inhibition and is likely associated with the shared propargylamine moiety in their structure.[2][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the biological activities of the rasagiline enantiomers.

Table 1: Monoamine Oxidase (MAO) Inhibition

EnantiomerTarget EnzymeSpeciesTissueParameterValueReference
R-Rasagiline MAO-BRatBrainIC₅₀4.43 ± 0.92 nM[3]
MAO-ARatBrainIC₅₀412 ± 123 nM[3]
MAO-BHumanBrainIC₅₀14 ± 3.5 nM[5]
MAO-AHumanBrainIC₅₀710 ± 93 nM[5][6]
MAO-BRatBrainED₅₀ (oral)0.1 ± 0.01 mg/kg[3]
MAO-ARatBrainED₅₀ (oral)6.48 ± 0.81 mg/kg[3]
S-Rasagiline (TVP1022) MAO-A / MAO-BRatBrain-Relatively inactive[3]
MAO-A / MAO-B---Over 1,000 times less potent than R-rasagiline[2]

IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. ED₅₀: Half maximal effective dose. The dose that produces 50% of the maximal effect in vivo.

Table 2: Neuroprotective Activity

EnantiomerExperimental ModelKey FindingsReference
R-Rasagiline Closed Head Injury (Mouse)Reduced cerebral edema by 40-50% (1 mg/kg). Accelerated recovery of motor function and spatial memory.[4]
Spontaneously Hypertensive Rats (SHR)Reduced paraventricular hypothalamic neuronal cell death by up to 112% (1 mg/kg/day). Prevented ventricular dilation.[7]
Oxygen-Glucose Deprivation (PC12 cells)Markedly reduced OGD-induced cell death, even when added after the insult.[1]
S-Rasagiline (TVP1022) Closed Head Injury (Mouse)Reduced cerebral edema by 40-50% (2 mg/kg). Accelerated recovery of motor function and spatial memory.[4]
Spontaneously Hypertensive Rats (SHR)Did not prevent the death of vasopressin neurons.[7]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for interpretation and replication.

Monoamine Oxidase (MAO) Inhibition Assay

This assay quantifies the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

  • Enzyme Source : Recombinant human MAO-A and MAO-B enzymes are commonly used.[8]

  • Substrate : Kynuramine is a nonselective substrate for both MAO-A and MAO-B.[9][10] Its oxidative deamination, catalyzed by MAO, produces 4-hydroxyquinoline.[10]

  • Incubation : The recombinant MAO enzymes are incubated at 37°C with the substrate in the presence or absence of various concentrations of the test compounds (e.g., R-rasagiline, S-rasagiline).[8] Positive controls, such as clorgyline for MAO-A and selegiline for MAO-B, are included.[8][9]

  • Detection : The reaction is quenched, and the amount of product (or a byproduct like H₂O₂) is measured.[8][11] For kynuramine, the fluorescent product 4-hydroxyquinoline can be detected fluorometrically (e.g., excitation at 320 nm, emission at 380 nm).[10] Alternatively, assays can measure hydrogen peroxide (H₂O₂) production using a fluorometric probe (e.g., Ex/Em = 535/587 nm).[12]

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This in vitro model simulates ischemic conditions to evaluate the neuroprotective effects of compounds.

  • Cell Culture : PC12 cells are differentiated with nerve growth factor (NGF) to acquire a neuronal phenotype.[1]

  • OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂) for a defined period (e.g., 3 hours) to induce cell death.[1]

  • Treatment : The test compound (e.g., rasagiline) is added to the culture medium before, during, or after the OGD period.[1]

  • Reoxygenation : After the OGD period, the glucose-free medium is replaced with a glucose-containing medium, and the cells are returned to a normoxic incubator for a recovery period (e.g., 18 hours).[1]

  • Viability Assessment : Cell viability is measured using standard methods, such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis : The percentage of cell death in treated cultures is compared to that in untreated OGD cultures to determine the neuroprotective effect of the compound.

Visualizations: Pathways and Workflows

Neuroprotective Signaling Pathway of Rasagiline

The neuroprotective effects of rasagiline and its S-enantiomer are linked to the activation of pro-survival signaling cascades, independently of MAO inhibition.[2][13]

G Rasagiline Rasagiline (Propargylamine Moiety) PKC Protein Kinase C (PKC) Rasagiline->PKC MAPK MAP Kinase Pathway Rasagiline->MAPK PI3K_Akt PI3K/Akt Pathway Rasagiline->PI3K_Akt Bcl2 ↑ Anti-apoptotic Bcl-2 family proteins PKC->Bcl2 Bax ↓ Pro-apoptotic Bax family proteins PKC->Bax sAPPalpha ↑ Neuroprotective sAPPα release PKC->sAPPalpha MAPK->sAPPalpha PI3K_Akt->Bcl2 Mitochondria Mitochondrial Viability Bcl2->Mitochondria Bax->Mitochondria CellSurvival Neuronal Survival & Protection Mitochondria->CellSurvival sAPPalpha->CellSurvival

Caption: Neuroprotective signaling cascade activated by rasagiline's propargylamine moiety.

Experimental Workflow for MAO Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC₅₀ of a test compound against MAO enzymes.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis Enzyme Recombinant MAO-A / MAO-B Reaction Incubate at 37°C Enzyme->Reaction Substrate Substrate (e.g., Kynuramine) Substrate->Reaction Inhibitor Test Compound (Rasagiline Enantiomers) Inhibitor->Reaction Measure Measure Product (Fluorescence) Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: Standard workflow for an in vitro MAO inhibition assay.

Conclusion

The enantiomers of rasagiline present a fascinating case of stereospecific pharmacology. R-rasagiline is a potent and selective MAO-B inhibitor, a characteristic that forms the basis of its therapeutic use in Parkinson's disease.[3][14] In contrast, S-rasagiline is a very weak MAO inhibitor.[3][7] However, both enantiomers demonstrate significant neuroprotective effects in various preclinical models, an activity attributed to their common propargylamine structure.[2][4] This MAO-independent neuroprotection involves the modulation of key signaling pathways that promote cell survival and protect mitochondrial function.[2][15] These findings underscore the dual pharmacological profile of rasagiline and suggest that its therapeutic benefits may extend beyond simple MAO-B inhibition.

References

Unraveling Neuroprotection: A Comparative Analysis of Rasagiline, its Metabolite 1-Aminoindan, and Selegiline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the neuroprotective effects of the established anti-Parkinsonian drug Rasagiline and its primary metabolite, 1-aminoindan, against another widely used monoamine oxidase-B (MAO-B) inhibitor, Selegiline. This document is intended to serve as a comprehensive resource, detailing the mechanistic actions and supporting experimental data for these compounds.

Important Note on rac-trans-1-Deshydroxy Rasagiline : Initial searches for "this compound" did not yield any publicly available scientific literature detailing its neuroprotective effects or pharmacological properties. This compound is listed by chemical suppliers as a research chemical and a potential impurity of Rasagiline. Consequently, a direct comparison involving this specific molecule is not possible at this time. The following guide is presented as a template to demonstrate how such an analysis can be conducted once sufficient data on "this compound" becomes available.

Comparative Analysis of Neuroprotective Effects

The neuroprotective capacities of Rasagiline, 1-aminoindan, and Selegiline have been investigated in various preclinical models. Their efficacy is attributed to mechanisms that extend beyond MAO-B inhibition, encompassing the modulation of apoptotic pathways and the induction of pro-survival signaling.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro and in vivo studies, highlighting the comparative neuroprotective efficacy of Rasagiline, its metabolite 1-aminoindan, and Selegiline.

Parameter Rasagiline 1-Aminoindan Selegiline Experimental Model Reference
MAO-B Inhibition Potent, irreversible inhibitor.Weak, reversible inhibitor.Potent, irreversible inhibitor.In vitro/In vivo[1][2]
Neuroprotection against Dexamethasone-induced Apoptosis Highest neuroprotective effect; ~60% increase in SH-SY5Y cell proliferation.Significant neuroprotective effect; ~25% increase in SH-SY5Y cell proliferation.Significant neuroprotective effect; ~25% increase in SH-SY5Y cell proliferation.Human neuroblastoma (SH-SY5Y) and glioblastoma (1242-MG) cells.
Prevention of Apoptotic DNA Damage (TUNEL assay) Highest prevention of DNA damage.Significant prevention of DNA damage.Significant prevention of DNA damage.Human neuroblastoma and glioblastoma cells.[3]
Neuroprotection in MPTP-induced Parkinsonism Markedly attenuated neurotoxic effects (behavioral, histological, biochemical).Not directly compared in the same study.Markedly attenuated neurotoxic effects (behavioral, histological, biochemical).Non-human primate (Callithrix jacchus) model.[4]
Restoration of Striatal Catecholamines Restores striatal dopamine levels in MPTP model.Reversed behavioral asymmetry and restored striatal catecholamine levels.Restores striatal dopamine levels in MPTP model.6-hydroxydopamine and lactacystin rat models of Parkinson's disease.[4][5]
Regulation of Bcl-2 Family Proteins Upregulates anti-apoptotic Bcl-2, Bcl-xL, and Bcl-w; downregulates pro-apoptotic Bad and Bax.Upregulates pro-survival Bcl-2 mRNA and increases the Bcl-2/Bax ratio.Induces expression of anti-apoptotic Bcl-2 family proteins.PC12 cells, aged mice.[6][7][8]
Induction of Neurotrophic Factors Induces Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).Enhanced expression of BDNF and Nerve Growth Factor (NGF).Preferentially increases BDNF in non-human primates and Parkinson's patients.Animal models and clinical studies.[7][8][9]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of Rasagiline and its related compounds are mediated through the activation of several key intracellular signaling pathways that promote cell survival and inhibit apoptosis.

Rasagiline Rasagiline PKC Protein Kinase C (PKC) Rasagiline->PKC activates PI3K_Akt_Pathway PI3K/Akt Pathway Rasagiline->PI3K_Akt_Pathway activates MAPK_Pathway MAP Kinase Pathway (ERK) PKC->MAPK_Pathway activates Bcl2_Family Bcl-2 Family Regulation MAPK_Pathway->Bcl2_Family upregulates anti-apoptotic downregulates pro-apoptotic PI3K_Akt_Pathway->Bcl2_Family upregulates anti-apoptotic Neurotrophic_Factors Neurotrophic Factor Induction (BDNF, GDNF) PI3K_Akt_Pathway->Neurotrophic_Factors induces Apoptosis Apoptosis Bcl2_Family->Apoptosis inhibits Cell_Survival Cell Survival & Neuroprotection Bcl2_Family->Cell_Survival Neurotrophic_Factors->Cell_Survival Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Toxin Induce Apoptosis (e.g., Dexamethasone, MPP+) Start->Toxin Treatment Treat with Test Compounds (e.g., Rasagiline) Toxin->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Assay_Viability Assess Cell Viability (MTT Assay) Incubation->Assay_Viability Assay_Apoptosis Assess Apoptosis (TUNEL Assay) Incubation->Assay_Apoptosis Assay_Mechanism Mechanistic Studies (Western Blot for Bcl-2, etc.) Incubation->Assay_Mechanism Data_Analysis Data Analysis & Comparison Assay_Viability->Data_Analysis Assay_Apoptosis->Data_Analysis Assay_Mechanism->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

References

A Comparative Guide: rac-trans-1-Deshydroxy Rasagiline vs. Selegiline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and metabolic profiles of rac-trans-1-Deshydroxy Rasagiline, the primary active metabolite of rasagiline, and the principal metabolites of selegiline. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

Rasagiline and selegiline are both irreversible monoamine oxidase-B (MAO-B) inhibitors utilized in the management of Parkinson's disease.[1][2] While they share a common therapeutic target, their metabolic fates diverge significantly, leading to metabolites with distinct pharmacological activities. Rasagiline is metabolized primarily to this compound, also known as (R)-1-aminoindan.[3][4] In contrast, selegiline is metabolized to L-(-)-desmethylselegiline (DES), L-(-)-amphetamine (levoamphetamine), and L-(-)-methamphetamine (levomethamphetamine).[5] Understanding the differing profiles of these metabolites is crucial for a comprehensive evaluation of the parent drugs' overall efficacy and side-effect profiles.

Comparative Data

The following tables summarize the key quantitative data comparing this compound with the metabolites of selegiline.

Table 1: Inhibition of Monoamine Oxidase-B (MAO-B)
CompoundIC₅₀ (nM)Species/TissueNotes
(R)-1-Aminoindan Weak reversible inhibitorHumanSignificantly less potent than the parent compound, rasagiline.
L-(-)-Desmethylselegiline 625Rat BrainIrreversible inhibitor, though less potent than selegiline.
Levoamphetamine Not a significant MAO-B inhibitor-Primary activity is on catecholamine release.
Levomethamphetamine Not a significant MAO-B inhibitor-Primary activity is on catecholamine release.

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Neuroprotective Effects
CompoundAssayModelResults
(R)-1-Aminoindan MTT AssayDexamethasone-induced apoptosis in SH-SY5Y & 1242-MG cellsSignificantly prevented cell death.[1][3]
TUNEL AssayDexamethasone-induced apoptosis in SH-SY5Y & 1242-MG cellsShowed prevention of DNA damage.[1][3]
L-(-)-Desmethylselegiline NMDA-induced excitotoxicityRat retinal cellsProvided protection from neuronal damage.
Levoamphetamine Not available-Data on direct neuroprotective or neurotoxic effects in relevant models is limited.
Levomethamphetamine MTT AssaySerum/NGF deprivation in PC-12 cellsInhibited the neuroprotective effects of selegiline.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation in apoptotic cells.

Table 3: Sympathomimetic Effects
CompoundAssayModelEC₅₀ (µM)
(R)-1-Aminoindan Field stimulation-induced twitch responseRat Vas Deferens> 30
Levoamphetamine Not available--
Levomethamphetamine Field stimulation-induced twitch responseRat Vas Deferens1.64

EC₅₀ represents the half-maximal effective concentration.

Experimental Protocols

MAO-B Inhibition Assay (Kynuramine Method)

This protocol outlines a fluorometric method to determine the in vitro inhibition of MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Test compounds (this compound, selegiline metabolites)

  • Phosphate buffer

  • NaOH (to stop the reaction)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, pre-incubate the MAO-B enzyme with the test compounds or vehicle control in phosphate buffer for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding kynuramine to each well.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[1]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Neuroprotection Assessment (MTT Assay)

This protocol details the use of an MTT assay to assess the neuroprotective effects of the compounds against a neurotoxin-induced cell death model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., dexamethasone, MPP+)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration.

  • Induce apoptosis by adding the neurotoxin to the wells (excluding control wells).

  • Incubate for the desired period (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[3][6]

  • Calculate cell viability as a percentage of the control (untreated cells) and plot dose-response curves.

Apoptosis Detection (TUNEL Assay)

This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, using the TUNEL assay.

Materials:

  • Cells cultured on coverslips or chamber slides

  • 4% paraformaldehyde in PBS (fixative)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)

  • Antibody against the label (e.g., FITC-conjugated anti-BrdU)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells to allow entry of the TUNEL reagents.

  • Incubate the cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.[7]

Assessment of Sympathomimetic Effects (Isolated Rat Vas Deferens)

This ex vivo protocol is used to evaluate the sympathomimetic activity of the test compounds.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Organ bath with temperature control and aeration

  • Isometric force transducer

  • Data acquisition system

  • Test compounds

  • Field stimulation electrodes

Procedure:

  • Isolate the vas deferens from a euthanized rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Apply a resting tension to the tissue and allow it to equilibrate.

  • Induce twitch responses by applying electrical field stimulation.

  • Add cumulative concentrations of the test compounds to the organ bath.

  • Record the changes in the amplitude of the twitch contractions.

  • Calculate the EC₅₀ value for each compound based on the concentration-response curve.

Signaling Pathways and Workflows

Neuroprotective Signaling Pathway of (R)-1-Aminoindan

The neuroprotective effects of rasagiline and its metabolite, (R)-1-aminoindan, are linked to the modulation of anti-apoptotic pathways. A key mechanism involves the upregulation of the Bcl-2 protein family and the activation of Protein Kinase C (PKC).

Bcl2_Pathway Rasagiline Rasagiline / (R)-1-Aminoindan PKC Protein Kinase C (PKC) Activation Rasagiline->PKC Activates Bcl2_Family Upregulation of Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Bcl-xL) PKC->Bcl2_Family Induces Mitochondria Mitochondrial Integrity Bcl2_Family->Mitochondria Stabilizes Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Bcl-2 Family Anti-Apoptotic Pathway
Experimental Workflow for Comparative Neuroprotection Analysis

The following diagram illustrates a typical workflow for comparing the neuroprotective effects of different compounds.

Experimental_Workflow start Start cell_culture Seed Neuronal Cells (e.g., SH-SY5Y) start->cell_culture pre_treatment Pre-treat with Compounds: - (R)-1-Aminoindan - Selegiline Metabolites - Vehicle Control cell_culture->pre_treatment toxin Induce Apoptosis (e.g., Dexamethasone) pre_treatment->toxin incubation Incubate (24-48h) toxin->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay tunel_assay TUNEL Assay (DNA Fragmentation) incubation->tunel_assay data_analysis Data Analysis and Comparison mtt_assay->data_analysis tunel_assay->data_analysis end End data_analysis->end

Comparative Neuroprotection Assay Workflow
Metabolic Pathways of Rasagiline and Selegiline

This diagram illustrates the primary metabolic pathways of rasagiline and selegiline.

Metabolism_Pathway cluster_rasagiline Rasagiline Metabolism cluster_selegiline Selegiline Metabolism Rasagiline Rasagiline Aminoindan This compound ((R)-1-Aminoindan) Rasagiline->Aminoindan CYP1A2 Selegiline Selegiline Desmethylselegiline L-(-)-Desmethylselegiline Selegiline->Desmethylselegiline CYP2B6, CYP2A6, CYP3A4 Levomethamphetamine L-(-)-Methamphetamine Selegiline->Levomethamphetamine CYP2B6, CYP2A6, CYP3A4 Levoamphetamine L-(-)-Amphetamine Levomethamphetamine->Levoamphetamine

Metabolic Pathways

Conclusion

The metabolites of rasagiline and selegiline exhibit markedly different pharmacological profiles. Rasagiline's primary metabolite, (R)-1-aminoindan, is largely devoid of MAO-B inhibitory activity but possesses neuroprotective properties. In contrast, selegiline is metabolized to desmethylselegiline, which retains some MAO-B inhibitory function, and to the amphetamine derivatives, levomethamphetamine and levoamphetamine. These amphetamine metabolites are associated with sympathomimetic effects and may counteract the neuroprotective effects of the parent compound. These differences are critical considerations in the development and therapeutic application of MAO-B inhibitors.

References

A Researcher's Guide to Assessing the Purity of Synthesized rac-trans-1-Deshydroxy Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their related compounds is a critical step in the development pipeline. This guide provides a comparative overview of analytical methodologies for assessing the chemical and stereochemical purity of rac-trans-1-Deshydroxy Rasagiline, a known impurity and derivative of the anti-Parkinson's agent, Rasagiline.[1][2] The methods detailed are based on established analytical techniques for Rasagiline and its analogues, providing a robust framework for quality assessment.

Overview of Purity Assessment

The purity assessment of this compound encompasses two primary objectives:

  • Chemical Purity: Quantifying impurities that are structurally different, which may include starting materials, by-products from the synthesis, or degradation products.[3][4][5]

  • Stereochemical Purity: As a racemic trans-isomer, the goal is to confirm the presence of both trans-enantiomers in an equal ratio and to detect and quantify any undesired cis-isomers or an enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and widely used technique for both types of assessments. For stereochemical analysis, specialized chiral stationary phases or chiral additives in the mobile phase are necessary.[6][7][8]

The logical workflow for a comprehensive purity analysis is outlined in the diagram below.

G cluster_0 Purity Assessment Workflow A Synthesized Sample (this compound) B Chemical Purity Analysis (Reversed-Phase HPLC) A->B C Stereochemical Purity Analysis (Chiral HPLC or Chiral CE) A->C D Data Analysis & Comparison B->D Impurity Profile C->D Isomeric Ratio E Final Purity Report D->E

Fig. 1: General workflow for purity assessment.

Chemical Purity Assessment: Comparative HPLC Methods

Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for analyzing process-related impurities and degradation products in Rasagiline and its derivatives.[9][10][11] The choice of column and mobile phase is critical for achieving optimal separation of the main compound from potential impurities.

Table 1: Comparison of RP-HPLC Methods for Chemical Purity Analysis

ParameterMethod A (Gradient)Method B (Isocratic)
Column Prontosil C18 (e.g., 250 x 4.6 mm, 5 µm)Purosphere STAR RP-18e (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate Buffer (pH 3.0)B: MethanolGradient: Start with 75:25 (A:B), ramp to 90:10 (B:A) over 9 min.[9]Potassium Orthophosphate : Acetonitrile (60:40 v/v), adjusted to pH 7.0.[10]
Flow Rate 1.0 mL/min[9]1.5 mL/min[10]
Detection Wavelength 210 nm[9]210 nm[10]
Primary Advantage Superior resolution for complex mixtures of impurities with varying polarities. Ideal for stability and forced degradation studies.[9]Simpler, faster run times, and more robust for routine quality control of known impurities.[10]
Primary Disadvantage Longer run and re-equilibration times. More complex method development.May not resolve all unknown or co-eluting impurities effectively compared to a gradient method.
  • Preparation of Mobile Phase: Prepare the buffer and organic solvents as specified in Table 1. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile/water) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the synthesized sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1 (Method A or B). Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

  • Data Processing: Identify the peak for this compound based on the retention time of the standard. Calculate the percentage of each impurity by the area normalization method.

Stereochemical Purity Assessment: Chiral Separation Techniques

Assessing the stereochemical purity requires separating the enantiomers and diastereomers. Chiral HPLC is the most common approach, although Capillary Electrophoresis (CE) offers a viable alternative.

G cluster_1 Chiral Separation Options A Sample containing stereoisomers B Chiral HPLC A->B Stationary Phase Interaction C Chiral Capillary Electrophoresis (CE) A->C Chiral Selector Interaction in Buffer D Separated Enantiomers (e.g., trans-R,R and trans-S,S) B->D E Separated Enantiomers (e.g., trans-R,R and trans-S,S) C->E

Fig. 2: Methodologies for chiral separation.

Table 2: Comparison of Chiral Separation Methods

ParameterChiral HPLC MethodChiral Capillary Electrophoresis (CE) Method
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[6][12]Differential migration of enantiomers forming diastereomeric complexes with a chiral selector in the background electrolyte.[7][13]
Stationary Phase/Selector Chiralpak® AGP column (protein-based CSP).[6][8]Sulfobutylether-β-cyclodextrin (SBE-β-CD) as a chiral selector in the buffer.[7][13]
Mobile Phase/Buffer Isocratic mixture of ammonium acetate and isopropyl alcohol (e.g., 90:10, v/v).[6][8]50 mM glycine-HCl buffer (pH 2.0) with 30 mM SBE-β-CD.[7][13]
Flow Rate/Voltage 0.6 mL/min.[6][8]12 kV (reversed polarity).[7][13]
Primary Advantage High resolution and established robustness. Directly scalable to preparative chromatography for isolating isomers.[6]Extremely high efficiency, very low sample and reagent consumption, and rapid method development.[7]
Primary Disadvantage High cost of chiral columns and solvents. Slower analysis time compared to modern UHPLC or CE.Lower concentration sensitivity without specialized detectors. Less suitable for preparative scale separation.
  • Mobile Phase Preparation: Prepare a mixture of 10 mM ammonium acetate buffer and isopropyl alcohol (90:10, v/v). Filter and degas.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic System:

    • Column: Chiralpak® AGP (e.g., 50 mm x 2.1 mm, 5 µm).[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Detection: UV at 210 nm.[6]

    • Column Temperature: 25 °C.

  • Analysis: Equilibrate the column until the baseline is stable. Inject the sample solution (e.g., 5 µL).

  • Data Processing: For a racemic trans mixture, two peaks of equal area should be observed. The presence of other peaks may indicate cis-isomers or other impurities. Calculate the ratio of the enantiomer peak areas to determine the enantiomeric purity.

By employing these comparative methods, researchers can confidently characterize the chemical and stereochemical purity of synthesized this compound, ensuring the quality and reliability of their research materials.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and key characteristics of rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor, with its generic formulations and alternative compounds used in the management of Parkinson's disease. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.

Rasagiline Bioequivalence: Key Pharmacokinetic Parameters

Bioequivalence studies are crucial for ensuring that generic drug formulations perform comparably to the innovator product. For rasagiline, these studies typically assess key pharmacokinetic (PK) parameters to establish that the rate and extent of absorption are within a predefined equivalence margin.

A pivotal study in healthy Chinese subjects evaluated the bioequivalence of a test and a reference 1 mg rasagiline tablet under both fasting and fed conditions.[1][2][3] The study was designed as an open-label, randomized, single-dose, two-period, crossover trial.[1][2][3] The results demonstrated that the 90% confidence intervals (CIs) for the geometric mean ratio (GMR) of the primary PK parameters, namely the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), fell within the widely accepted bioequivalence range of 80.00% to 125.00%.[1][2][3][4]

Table 1: Pharmacokinetic Parameters of Test vs. Reference Rasagiline (1 mg) Under Fasting Conditions

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (pg/mL) 8870 ± 4130-88.26% - 108.46%[1][2][3]
AUC0-t (pg·h/mL) 6100 ± 1900-94.16% - 105.35%[1][2][3]
AUC0-∞ (pg·h/mL) --93.55% - 105.01%[1][2][3]
Tmax (h) 0.33 (median)--
Data synthesized from a study in healthy Chinese subjects.[1][2] Cmax and AUC data for the reference formulation were used to calculate the ratio but not explicitly stated as mean ± SD in the source.

Table 2: Pharmacokinetic Parameters of Test vs. Reference Rasagiline (1 mg) Under Fed (High-Fat Meal) Conditions

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (pg/mL) 4360 ± 2980-89.54% - 118.23%[1][2][3]
AUC0-t (pg·h/mL) 4890 ± 1400-99.88% - 107.07%[1][2][3]
AUC0-∞ (pg·h/mL) --99.59% - 107.05%[1][2][3]
Tmax (h) 1.0 (median)--
Data synthesized from a study in healthy Chinese subjects.[1][2] Cmax and AUC data for the reference formulation were used to calculate the ratio but not explicitly stated as mean ± SD in the source. A high-fat meal was observed to delay the time to reach maximum concentration (Tmax) and decrease the Cmax of rasagiline, but the overall exposure (AUC) was less affected.[1]

Bioequivalence has also been established between rasagiline mesylate (the salt in the innovator product, Azilect®) and rasagiline tartrate, a different salt form used in some generic versions.[4][5] A study concluded that both formulations have equivalent bioavailability.[4]

Experimental Protocol: A Synthesized Bioequivalence Study Design

The following protocol is a synthesized representation of a typical bioequivalence study for rasagiline, based on common practices reported in the literature.[1][2][3]

1. Study Design:

  • Type: Open-label, randomized, single-dose, two-period, two-sequence, crossover.[1][2][3]

  • Population: Healthy adult volunteers.[1][2][3]

  • Conditions: The study is typically conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[1][2][3]

2. Investigational Products:

  • Test Product: Generic rasagiline tablet (e.g., 1 mg).

  • Reference Product: Innovator rasagiline tablet (e.g., Azilect® 1 mg).[4]

3. Study Conduct:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

  • Dosing: A single oral dose of the assigned formulation is administered with a standardized volume of water.

  • Washout Period: A sufficient washout period (e.g., 3 days) is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[1][2][3]

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dose).[1][2][3][6]

4. Bioanalytical Method:

  • Plasma concentrations of rasagiline are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

5. Pharmacokinetic and Statistical Analysis:

  • The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data using non-compartmental methods.[2]

  • The data for Cmax and AUC are log-transformed, and an analysis of variance (ANOVA) is performed.[2]

  • The 90% confidence intervals for the geometric mean ratio of the test to reference product for the log-transformed Cmax and AUC are calculated.[1][2][3]

  • Bioequivalence is concluded if the 90% CIs fall within the 80.00% to 125.00% range.[1][2][3]

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Healthy Volunteers s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria s2->s3 p1_rand Randomization s3->p1_rand p1_dose Single Dose (Test or Reference) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample w1 Drug Elimination (e.g., 3 days) p1_sample->w1 p2_dose Single Dose (Alternate Formulation) w1->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Bioanalytical Assay p2_sample->a1 a2 PK Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3

Bioequivalence Study Workflow

Mechanism of Action and Signaling Pathways

Rasagiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B).[7][8] MAO-B is a key enzyme in the catabolism of dopamine in the brain.[7][8] By inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[7][8][9]

Beyond its symptomatic effects, preclinical studies suggest that rasagiline possesses neuroprotective properties that are independent of MAO-B inhibition.[10] These effects are thought to be mediated through the activation of several signaling pathways. One prominent pathway involves the activation of the tyrosine kinase receptor (Trk), which is responsive to neurotrophic factors.[7][11] This activation can lead to a cascade of downstream events, including the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of the PI3K/Akt survival pathway.[10][11]

G cluster_rasagiline Rasagiline cluster_maob MAO-B Inhibition cluster_neuroprotection Neuroprotective Pathways rasagiline Rasagiline maob MAO-B rasagiline->maob Irreversibly Inhibits trk Tyrosine Kinase Receptor (Trk) rasagiline->trk Activates dopamine Dopamine maob->dopamine Inhibits breakdown of dopamine_inc Increased Dopamine Levels symptoms Symptomatic Relief dopamine_inc->symptoms pi3k PI3K/Akt Pathway trk->pi3k bcl2 Upregulation of Bcl-2 Family Proteins trk->bcl2 apoptosis Inhibition of Apoptosis pi3k->apoptosis bcl2->apoptosis neuroprotection Neuroprotection apoptosis->neuroprotection

Rasagiline's Dual Mechanism of Action

Comparison with Alternative MAO-B Inhibitors

Selegiline: Selegiline is another irreversible MAO-B inhibitor.[12] A key difference lies in their metabolic profiles; selegiline is metabolized to amphetamine-like compounds, which can cause side effects, whereas rasagiline is not.[7][12] In a real-world study comparing patients initiated on either selegiline or rasagiline, the time to initiation of levodopa treatment did not significantly differ between the two groups, suggesting similar effects on the natural history of Parkinson's disease.[13][14] However, the time to initiation of dopamine agonist treatment was longer in the selegiline group.[13][14][15]

Safinamide: Safinamide is a reversible MAO-B inhibitor that also modulates glutamate release.[16] Some studies suggest that safinamide may offer superior efficacy and safety compared to rasagiline as an add-on therapy to levodopa.[17][18] A network meta-analysis found that safinamide (100 mg) was associated with a greater improvement in motor scores (UPDRS-III) compared to rasagiline (1 mg).[19] Another comparative analysis indicated that safinamide significantly reduced the mean total daily "OFF" time compared to rasagiline when used as an adjunct to levodopa.[20] However, in situations with restrictive treatment budgets, the lower price of rasagiline makes it a competitive option.[17]

Table 3: Comparative Overview of MAO-B Inhibitors

FeatureRasagilineSelegilineSafinamide
MAO-B Inhibition Irreversible[7][8]Irreversible[12]Reversible[16][19]
Metabolites Non-amphetamine compounds[7]Amphetamine-like compounds[12]Inert metabolites[16]
Additional Mechanism Neuroprotective effects via Trk pathway activation[7][11]-Glutamate release modulation[16]
Clinical Efficacy Effective as monotherapy and adjunct therapy[7]Effective as monotherapy and adjunct therapyPrimarily used as adjunct therapy to levodopa[16][17]

This guide provides a comparative overview based on available data. The choice of therapy for Parkinson's disease should always be individualized based on patient characteristics, disease stage, and a thorough evaluation by a qualified healthcare professional.

References

Safety Operating Guide

Proper Disposal of rac-trans-1-Deshydroxy Rasagiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of rac-trans-1-Deshydroxy Rasagiline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the structural similarity, the disposal procedures outlined are based on the safety data sheet for Rasagiline.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is presumed to share characteristics with Rasagiline, which is classified as hazardous.

Key Hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin and eye irritation.[2]

  • May cause respiratory irritation.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, a dust respirator is recommended.

Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents environmental contamination and adheres to local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Isolate waste containing this compound from other laboratory waste streams.

    • This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and any spill cleanup materials.

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled chemical waste container.

    • The label should include the chemical name ("this compound"), the primary hazard(s) (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Transferring the Waste:

    • Carefully transfer the waste into the designated container, avoiding the generation of dust.

    • If the compound is in a solid form, use a scoop or spatula. For solutions, pour carefully to avoid splashing.

    • Ensure the container is securely sealed after the transfer.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Avoid storage near heat, sparks, or open flames.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the necessary information about the waste, including its chemical identity and any known hazards.

Important Considerations:

  • Do Not dispose of this compound down the drain or in the regular trash.

  • In case of a spill, contain the spill, collect the material using appropriate absorbent pads or by carefully sweeping, and place it in the designated chemical waste container.[1]

  • Always wash your hands thoroughly after handling the compound and before leaving the laboratory.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Unused product, contaminated items) ppe->segregate container Use Labeled, Leak-Proof Chemical Waste Container segregate->container transfer Carefully Transfer Waste (Avoid dust/splashes) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated, Secure Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.